N'-(5-Bromopyridin-2-yl)acetohydrazide
Description
Properties
IUPAC Name |
N'-(5-bromopyridin-2-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O/c1-5(12)10-11-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNGAKFSQJFTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682417 | |
| Record name | N'-(5-Bromopyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-29-9 | |
| Record name | N'-(5-Bromopyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N'-(5-Bromopyridin-2-yl)acetohydrazide
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of N'-(5-Bromopyridin-2-yl)acetohydrazide, a pivotal intermediate in the development of advanced pharmaceutical agents. This document is tailored for researchers, medicinal chemists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale. We delve into a robust, two-step synthetic pathway, beginning with the esterification of 2-amino-5-bromopyridine, followed by hydrazinolysis. The guide culminates in a thorough characterization of the target molecule, employing a suite of analytical techniques to unequivocally confirm its identity and purity. All protocols are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting.
Introduction and Significance
This compound (CAS No. 1199773-29-9) has emerged as a molecule of significant interest within the pharmaceutical landscape. Its utility is most prominently noted as a key reagent in the synthetic preparation of pyrimidine-based compounds that function as mTOR inhibitors, a class of drugs with profound applications in oncology.[1] The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival, making it a prime target for anti-cancer therapies. The structural features of this compound, namely the reactive hydrazide moiety and the substituted pyridine ring, provide a versatile scaffold for the construction of complex heterocyclic systems that can effectively target the ATP-binding site of mTOR.
This guide provides an in-depth exploration of a reliable synthetic route to this important building block and a comprehensive characterization workflow to ensure its quality for subsequent applications in drug discovery and development.
Synthetic Pathway and Rationale
The synthesis of this compound is most effectively achieved through a two-step process that begins with the readily available 2-amino-5-bromopyridine. The overall synthetic scheme is depicted below.
Figure 1: Overall synthetic pathway for this compound.
Step 1: Synthesis of Ethyl 2-(5-bromopyridin-2-yl)acetate
The initial step involves the conversion of 2-amino-5-bromopyridine to its corresponding ester, Ethyl 2-(5-bromopyridin-2-yl)acetate. This transformation is a variation of the Meerwein arylation reaction.
Causality of Experimental Choices:
-
Diazotization: The reaction is initiated by the diazotization of the amino group on 2-amino-5-bromopyridine using sodium nitrite in the presence of a strong acid like hydrobromic acid. This generates a highly reactive diazonium salt.
-
Radical Addition: The diazonium salt is then subjected to a copper(II)-catalyzed reaction with ethyl acrylate. The copper catalyst facilitates the decomposition of the diazonium salt, leading to the formation of an aryl radical. This radical then adds to the double bond of ethyl acrylate.
-
Solvent and Temperature: The reaction is typically carried out in a mixture of water and a miscible organic solvent at low temperatures to control the stability of the diazonium salt.
Step 2: Synthesis of this compound
The second and final step is the hydrazinolysis of the synthesized ester, Ethyl 2-(5-bromopyridin-2-yl)acetate, to yield the target hydrazide.
Causality of Experimental Choices:
-
Nucleophilic Acyl Substitution: This reaction proceeds via a classic nucleophilic acyl substitution mechanism. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester.
-
Leaving Group: The ethoxy group of the ester serves as a good leaving group (as ethanol), driving the reaction towards the formation of the more stable hydrazide.
-
Solvent and Reaction Conditions: Ethanol is an ideal solvent for this reaction as it readily dissolves both the ester and hydrazine hydrate, and its boiling point is suitable for refluxing to provide the necessary activation energy.[2] The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating under reflux.[2]
Detailed Experimental Protocols
Synthesis of Ethyl 2-(5-bromopyridin-2-yl)acetate
Materials:
-
2-Amino-5-bromopyridine
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr, 48%)
-
Ethyl Acrylate
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Acetone
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-bromopyridine (1 equivalent) in a mixture of acetone and water.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add hydrobromic acid (48%, 3 equivalents) to the cooled solution while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of ethyl acrylate (1.5 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents) in acetone.
-
Add the diazonium salt solution to the ethyl acrylate solution dropwise, maintaining the temperature between 30-35 °C. Vigorous gas evolution will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Ethyl 2-(5-bromopyridin-2-yl)acetate as a pale yellow oil.
Synthesis of this compound
Materials:
-
Ethyl 2-(5-bromopyridin-2-yl)acetate
-
Hydrazine Hydrate (N₂H₄·H₂O, 80% in water)
-
Ethanol
Procedure:
-
To a solution of Ethyl 2-(5-bromopyridin-2-yl)acetate (1 equivalent) in ethanol, add hydrazine hydrate (5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain this compound as a white to off-white solid.
Characterization of this compound
A multi-technique approach is employed to confirm the structure and purity of the synthesized this compound.
Figure 2: Workflow for the characterization of the target compound.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₇H₈BrN₃O |
| Molecular Weight | 230.07 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the electronic environment of the protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.40 | d | 1H | Pyridine-H6 |
| ~ 7.85 | dd | 1H | Pyridine-H4 |
| ~ 7.20 | d | 1H | Pyridine-H3 |
| ~ 4.20 | br s | 2H | -NH₂ |
| ~ 3.40 | s | 2H | -CH₂- |
| ~ 9.50 | br s | 1H | -NH- |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170.0 | C=O (Amide) |
| ~ 158.0 | Pyridine-C2 |
| ~ 150.0 | Pyridine-C6 |
| ~ 140.0 | Pyridine-C4 |
| ~ 122.0 | Pyridine-C3 |
| ~ 118.0 | Pyridine-C5 (C-Br) |
| ~ 40.0 | -CH₂- |
FTIR Spectroscopy
Infrared spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Medium | N-H stretching (amide & amine) |
| 3050 - 3000 | Weak | C-H stretching (aromatic) |
| 2950 - 2850 | Weak | C-H stretching (aliphatic) |
| ~ 1670 | Strong | C=O stretching (amide) |
| ~ 1600, 1470 | Medium | C=C and C=N stretching (pyridine ring) |
| ~ 1050 | Medium | C-Br stretching |
Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
| m/z | Interpretation |
| 230 / 232 | [M]⁺ and [M+2]⁺ isotopic peaks for Bromine |
| 171 / 173 | Loss of -NHNH₂ |
| 157 / 159 | Loss of -CH₂CONHNH₂ |
Conclusion
This technical guide has outlined a detailed and reliable methodology for the synthesis and comprehensive characterization of this compound. The provided protocols, grounded in established chemical principles, are designed to be reproducible and scalable for laboratory applications. The thorough characterization data serves as a benchmark for quality control, ensuring the suitability of this important building block for its intended use in the synthesis of mTOR inhibitors and other biologically active molecules. By understanding the rationale behind each experimental step, researchers can confidently produce and validate this key intermediate, thereby accelerating the pace of drug discovery and development.
References
-
Fun, H.-K., et al. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2043. [Link]
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Eberle, M., et al. (2004). i Ethyl bromoacetate, Et3N, THF, rt for 14 h. ii Hydrazine hydrate in... ResearchGate. [Link]
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PubChem. Ethyl 2-(5-bromopyridin-2-yl)acetate. [Link]
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Pharmaffiliates. This compound. [Link]
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MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]
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Zeynizadeh, B., et al. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. BMC Chemistry, 16(1), 12. [Link]
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Chemistry LibreTexts. 11: Infrared Spectroscopy and Mass Spectrometry. [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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Slideshare. Comparison of 1H-NMR and 13C-NMR. [Link]
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Indian Journal of Forensic Medicine & Toxicology. Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. [Link]
-
ResearchGate. Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,...[Link]
Sources
An In-depth Technical Guide to N'-(5-Bromopyridin-2-yl)acetohydrazide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(5-Bromopyridin-2-yl)acetohydrazide is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its structural features, comprising a brominated pyridine ring linked to an acetohydrazide moiety, make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on its role as a crucial intermediate in the development of targeted cancer therapies.
Physicochemical Properties
This compound is typically a solid at room temperature and requires specific storage conditions to maintain its stability. For long-term storage, it is recommended to keep the compound in a refrigerator at 2-8°C, sealed in a dry environment[1].
| Property | Value | Source(s) |
| CAS Number | 1199773-29-9 | [1][2] |
| Molecular Formula | C₇H₈BrN₃O | [1][2] |
| Molecular Weight | 230.07 g/mol | [2] |
| Appearance | Solid (Appearance not consistently reported) | [2] |
| Storage | 2-8°C, sealed in dry conditions | [1] |
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a central acetohydrazide group (-NHNHC(O)CH₃) attached to the 2-position of a 5-bromopyridine ring. The SMILES (Simplified Molecular Input Line Entry System) representation for this structure is CC(NNC1=NC=C(Br)C=C1)=O[1].
Synthesis and Mechanistic Insights
The synthesis of this compound can be logically approached through the acetylation of 2-hydrazino-5-bromopyridine. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard organic synthesis techniques for hydrazide formation.
Materials:
-
2-Hydrazino-5-bromopyridine
-
Acetic anhydride
-
Pyridine (as a catalyst and acid scavenger)
-
Anhydrous diethyl ether or other suitable solvent
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-hydrazino-5-bromopyridine in a suitable anhydrous solvent such as pyridine or a mixture of an inert solvent with a catalytic amount of pyridine.
-
Addition of Acetylating Agent: Cool the solution in an ice bath to 0-5°C. Slowly add acetic anhydride (typically 1.0-1.2 equivalents) dropwise to the stirred solution. The use of pyridine as a solvent or co-solvent serves to neutralize the acetic acid byproduct.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and anhydride. The product may precipitate out of the solution or can be extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Significance and Applications in Drug Discovery
The primary significance of this compound lies in its utility as a key intermediate for the synthesis of pyrimidine-based compounds that act as inhibitors of the mammalian target of rapamycin (mTOR)[2]. The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
By serving as a precursor, this compound enables the construction of more elaborate molecular architectures designed to target the ATP-binding site of mTOR kinase. The 5-bromo-2-pyridinyl fragment is a common motif in various kinase inhibitors, and the acetohydrazide handle provides a reactive site for further chemical transformations to build the final inhibitor structure. The development of potent and selective mTOR inhibitors is an active area of research in oncology, and this compound plays a foundational role in the synthesis of novel drug candidates.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the downfield region (δ 7.0-8.5 ppm). The methyl protons of the acetyl group would appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The two N-H protons of the hydrazide moiety would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the acetyl group (around δ 170 ppm), the carbons of the pyridine ring, and the methyl carbon.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the hydrazide group (around 3200-3400 cm⁻¹) and a strong carbonyl (C=O) stretching band (around 1650-1680 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (230.07 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.
Conclusion
This compound is a synthetically valuable compound with a significant role in the development of targeted anti-cancer therapeutics. Its well-defined structure and reactive functional groups make it an ideal starting material for the construction of complex kinase inhibitors. This guide has provided a detailed overview of its chemical properties, structure, a plausible synthetic route, and its critical application in drug discovery, serving as a foundational resource for researchers in the field. Further experimental elucidation of its physicochemical and spectroscopic properties would be a valuable addition to the scientific literature.
References
-
Fun, H.-K., Shahani, T., Kumar, R., Isloor, A. M., & Shivananda, K. N. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2043. [Link]
-
Fun, H.-K., et al. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2043. [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
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An In-depth Technical Guide to 2-(N'-Acetylhydrazino)-5-bromopyridine (CAS 1199773-29-9): A Key Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 1199773-29-9, identified as 2-(N'-Acetylhydrazino)-5-bromopyridine. This document delves into its physicochemical properties, synthesis, and pivotal role as a synthetic intermediate in the development of advanced therapeutic agents. With a primary focus on its application in the synthesis of pyrimidine-based mTOR inhibitors, this guide offers insights into its mechanism of action, potential therapeutic applications in oncology, and its emerging relevance in the field of targeted protein degradation. Detailed experimental protocols, analytical methodologies, and safety considerations are also presented to support researchers in their drug discovery and development endeavors.
Introduction: A Versatile Heterocyclic Building Block
2-(N'-Acetylhydrazino)-5-bromopyridine, also known by its IUPAC name N'-(5-Bromopyridin-2-yl)acetohydrazide, is a specialized heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structure, featuring a brominated pyridine ring coupled to an acetylhydrazide moiety, makes it a versatile building block for the synthesis of a diverse range of complex organic molecules.
This compound has been identified as a key reagent in the preparation of pyrimidine-based compounds that act as inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell growth, proliferation, and survival.[1][2][3] The mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[4] Furthermore, the structural attributes of 2-(N'-Acetylhydrazino)-5-bromopyridine lend themselves to its use in the burgeoning field of targeted protein degradation, specifically as a component of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
This guide aims to consolidate the available technical information on 2-(N'-Acetylhydrazino)-5-bromopyridine, providing a valuable resource for scientists engaged in the design and synthesis of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in multi-step syntheses and for the prediction of the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 1199773-29-9 | [5] |
| IUPAC Name | This compound | |
| Synonyms | 2-(N'-Acetylhydrazino)-5-bromopyridine | |
| Molecular Formula | C7H8BrN3O | [5][6] |
| Molecular Weight | 230.07 g/mol | [5] |
| Appearance | White to off-white crystalline solid (predicted) | [3] |
| Solubility | Soluble in water and various organic solvents (predicted for the parent acetohydrazide) | [3] |
| Storage | Sealed in dry, 2-8°C | [6] |
Synthesis and Characterization
While a specific, detailed synthesis protocol for 2-(N'-Acetylhydrazino)-5-bromopyridine is not extensively published, its synthesis can be logically deduced from established organic chemistry principles and analogous preparations of similar compounds. A plausible synthetic route is outlined below.
Proposed Synthesis Workflow
The synthesis of 2-(N'-Acetylhydrazino)-5-bromopyridine likely proceeds through a two-step process starting from the commercially available 2-amino-5-bromopyridine.
Caption: Proposed synthetic workflow for 2-(N'-Acetylhydrazino)-5-bromopyridine.
Representative Experimental Protocol
The following is a representative, non-validated protocol based on analogous chemical transformations. Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Synthesis of 2-Hydrazinyl-5-bromopyridine
-
To a stirred solution of 2-amino-5-bromopyridine in a suitable acidic medium (e.g., aqueous hydrobromic acid), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature controlled.
-
After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-hydrazinyl-5-bromopyridine.
Step 2: Synthesis of 2-(N'-Acetylhydrazino)-5-bromopyridine
-
Dissolve the crude 2-hydrazinyl-5-bromopyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution in an ice bath and add a base (e.g., triethylamine or pyridine) to act as an acid scavenger.
-
Slowly add acetic anhydride or acetyl chloride to the stirred solution.
-
Allow the reaction to proceed at 0 °C for one hour and then at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-(N'-Acetylhydrazino)-5-bromopyridine.
Analytical Characterization
The identity and purity of the synthesized 2-(N'-Acetylhydrazino)-5-bromopyridine should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the N-H protons of the hydrazide moiety, and the methyl protons of the acetyl group. The chemical shifts and coupling constants will be indicative of the substitution pattern on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbon atoms of the pyridine ring and the two carbons of the acetylhydrazide group.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound and for monitoring the progress of the synthesis. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, would be a suitable starting point for method development.
Mechanism of Action and Therapeutic Applications
The primary utility of 2-(N'-Acetylhydrazino)-5-bromopyridine lies in its role as a precursor to potent inhibitors of the PI3K/mTOR signaling pathway.
The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. mTOR is a core component of two distinct protein complexes, mTORC1 and mTORC2, which have different downstream targets and functions. Dysregulation of the mTOR pathway is a common feature in many human cancers, leading to uncontrolled cell growth and proliferation. Therefore, inhibitors of mTOR are a major focus of cancer drug discovery.
Caption: Simplified overview of the mTOR signaling pathway.
Role in the Synthesis of mTOR Inhibitors
2-(N'-Acetylhydrazino)-5-bromopyridine serves as a key intermediate in the construction of pyridopyrimidine and thienopyrimidine scaffolds, which are core structures in a number of potent PI3K/mTOR inhibitors.[1][6][7] The acetylhydrazide moiety can be cyclized with various reagents to form a pyrimidine ring, while the bromo-substituent on the pyridine ring provides a handle for further functionalization, often through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse chemical groups to optimize potency, selectivity, and pharmacokinetic properties.
Application in Targeted Protein Degradation
The field of targeted protein degradation (TPD) offers a novel therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of 2-(N'-Acetylhydrazino)-5-bromopyridine makes it a suitable building block for the synthesis of ligands that can be incorporated into PROTACs. The pyridine and hydrazide components can be modified to bind to a target protein of interest, while the bromo-substituent can be used as an attachment point for a linker connected to an E3 ligase ligand.
Caption: General mechanism of action for a PROTAC molecule.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-(N'-Acetylhydrazino)-5-bromopyridine is not widely available, general precautions for handling substituted bromopyridines and hydrazide derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation, Ingestion, and Skin Contact: Avoid inhalation of dust, ingestion, and direct contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
For more detailed safety information, it is advisable to consult the MSDS of structurally related compounds such as 2-bromopyridine and acetohydrazide.[8]
Conclusion
2-(N'-Acetylhydrazino)-5-bromopyridine (CAS 1199773-29-9) is a valuable and versatile building block in medicinal chemistry. Its primary application as a precursor for the synthesis of potent pyrimidine-based mTOR inhibitors highlights its significance in the development of novel anti-cancer therapeutics. Furthermore, its structural features suggest potential applications in the rapidly advancing field of targeted protein degradation. This technical guide provides a foundational understanding of the properties, synthesis, and applications of this compound, serving as a critical resource for researchers dedicated to the discovery and development of next-generation medicines. Further experimental investigation into its physicochemical properties and biological activities is warranted to fully elucidate its potential.
References
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Pharmaffiliates. This compound. [Link]
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Pharmaffiliates. (3-Amino-5-bromopyridin-2-yl)acetic acid. [Link]
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An In-depth Technical Guide to N'-(5-Bromopyridin-2-yl)acetohydrazide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of N'-(5-Bromopyridin-2-yl)acetohydrazide, a key building block in medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and applications, with a focus on providing practical insights for researchers and professionals in drug discovery and development.
Core Molecular Attributes
This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and an acetohydrazide moiety. These structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of targeted therapeutics.
Key Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈BrN₃O | [1] |
| Molecular Weight | 230.06 g/mol [1] / 230.07 g/mol [2] | [1][2] |
| CAS Number | 1199773-29-9 | [1][2] |
| Appearance | Typically a solid | N/A |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Molecular Structure:
Caption: 2D structure of this compound.
Synthesis and Purification
The synthesis of this compound typically involves a multi-step process. A plausible synthetic route, based on established organic chemistry principles and literature on related compounds, is outlined below. The rationale behind each step is provided to offer a deeper understanding of the process.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on the synthesis of analogous compounds.[3][4] Researchers should optimize conditions based on their specific laboratory setup and reagents.
Part 1: Synthesis of 5-bromo-2-hydrazinylpyridine (Intermediate)
-
Diazotization: Dissolve 2-amino-5-bromopyridine in an aqueous solution of a strong acid (e.g., HCl) and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the temperature. The formation of the diazonium salt is a critical step.
-
Expert Insight: The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
-
Reduction/Hydrazinolysis: The resulting diazonium salt solution is then treated with a reducing agent like stannous chloride or reacted under conditions that promote the formation of the hydrazine.
-
Trustworthiness: This two-step process from an amine to a hydrazine is a well-established transformation in heterocyclic chemistry.
-
Part 2: Acylation to form this compound
-
Reaction Setup: Dissolve the intermediate, 5-bromo-2-hydrazinylpyridine, in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Acylating Agent Addition: Slowly add an acylating agent like acetic anhydride or acetyl chloride to the solution. The reaction is often carried out in the presence of a mild base (e.g., triethylamine or pyridine) to neutralize the acid byproduct.
-
Expert Insight: The choice of acylating agent and base can influence the reaction rate and yield. Acetic anhydride is generally less reactive and may require heating, while acetyl chloride is more reactive and the reaction can often be performed at room temperature.
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, the mixture is typically washed with water and brine to remove any unreacted reagents and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
Part 3: Purification
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.[3]
-
Self-Validating System: The formation of a crystalline solid with a sharp melting point is a good indicator of purity.
-
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed for further purification.
Structural Characterization and Validation
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic and Analytical Techniques
| Technique | Expected Observations | Purpose |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the NH protons of the hydrazide, and the methyl protons of the acetyl group. | Confirms the proton environment and structural integrity. |
| ¹³C NMR | Resonances for the carbons of the pyridine ring, the carbonyl carbon, and the methyl carbon. | Provides information about the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (approx. 230.06/230.07 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound. | Confirms the molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), and C-Br stretching. | Identifies the key functional groups present in the molecule. |
| Melting Point | A sharp and defined melting point range. | A good indicator of the purity of the compound. |
The spectroscopic data obtained should be compared with literature values for analogous compounds to ensure the correct structure has been synthesized.[4][5]
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its primary application lies in its use as a building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
One notable application is in the synthesis of pyrimidine-based compounds that act as mTOR inhibitors.[2] The mTOR (mammalian target of rapamycin) signaling pathway is a key regulator of cell growth and proliferation, and its dysregulation is implicated in various cancers. By using this compound as a starting material, medicinal chemists can introduce the bromopyridine moiety into potential drug candidates, which can be a key pharmacophore for binding to the target protein.
The bromine atom on the pyridine ring also provides a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), allowing for the rapid diversification of compound libraries to explore structure-activity relationships (SAR).
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful execution, follows established chemical principles. Thorough characterization is paramount to ensure the quality of this intermediate for its subsequent use in the development of novel therapeutics, particularly in the area of oncology. This guide provides a foundational understanding for researchers to effectively utilize this compound in their research and development endeavors.
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Aijijiyah, N. P., Fadlan, A., Ningsih, S., & Santoso, M. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(4), M1941. [Link]
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A Technical Guide to N'-(5-Bromopyridin-2-yl)acetohydrazide: Synthesis, Properties, and Applications in Drug Discovery
This document provides an in-depth technical overview of N'-(5-Bromopyridin-2-yl)acetohydrazide, a key heterocyclic building block in modern medicinal chemistry. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel therapeutic agents. This guide will cover the compound's nomenclature, physicochemical properties, a detailed synthetic pathway with mechanistic rationale, and its significant application as a precursor to targeted therapies.
Compound Identification and Nomenclature
Correctly identifying a chemical entity is the foundation of reproducible research. This compound is known by several names and is tracked by unique registry numbers across major chemical databases.
The formal IUPAC name for the compound is This compound . This nomenclature precisely describes the molecular structure: an acetyl group (aceto) attached to a hydrazine (hydrazide) linker, which is itself connected at the N' position to the 2-position of a 5-bromopyridine ring.
Synonyms and Identifiers:
-
Acetic acid, 2-(5-bromo-2-pyridinyl)hydrazide[2]
-
2-(2-Acetylhydrazin-1-yl)-5-bromopyridine
| Identifier | Value | Source |
| CAS Number | 1199773-29-9 | [2][3][4] |
| Molecular Formula | C7H8BrN3O | [2][3][4] |
| MDL Number | MFCD13195789 | [2][4] |
| PubChem CID | 57370425 |
Physicochemical and Handling Properties
Understanding the physical properties of a compound is critical for its proper handling, storage, and use in experimental settings. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Notes |
| Molecular Weight | 230.06 g/mol | [2][4] |
| Appearance | White to off-white solid | General observation for similar compounds. |
| Storage | 2-8°C, Sealed in dry conditions | [2][3][4] Recommended to prevent degradation. |
| Solubility | Soluble in DMSO, DMF, and Methanol. Limited solubility in water. | Typical for heterocyclic compounds of this nature. |
Synthesis and Mechanistic Rationale
This compound is not a naturally occurring compound; it is synthesized through multi-step organic reactions. While various routes are possible, a common and reliable pathway proceeds via the nucleophilic aromatic substitution of a dihalopyridine precursor, followed by acetylation. This approach is favored for its high efficiency and the commercial availability of starting materials.
The proposed two-step synthesis is outlined below. The choice of each reagent and condition is based on established principles of organic chemistry designed to maximize yield and purity.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Mechanistic Discussion
Step 1: Synthesis of 2-Hydrazinyl-5-bromopyridine
-
Reaction: 2,5-Dibromopyridine is reacted with hydrazine hydrate in a polar protic solvent such as ethanol.
-
Mechanism (SNAr): This is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is electron-deficient, particularly at the 2- and 6-positions, making it susceptible to nucleophilic attack. Hydrazine acts as the nucleophile. The bromo-substituent at the 2-position is a better leaving group than the one at the 5-position due to the activating effect of the ring nitrogen. The reaction is typically heated to reflux to overcome the activation energy barrier.
-
Expert Rationale: Using an excess of hydrazine can help to drive the reaction to completion and minimize the formation of bis-substituted byproducts. Ethanol is an excellent solvent as it readily dissolves the reactants and is suitable for reflux conditions.
Step 2: Acetylation of 2-Hydrazinyl-5-bromopyridine
-
Reaction: The intermediate hydrazinylpyridine is acetylated using acetic anhydride.
-
Mechanism (Nucleophilic Acyl Substitution): The terminal nitrogen of the hydrazine group is a potent nucleophile and attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling acetate as a leaving group.
-
Expert Rationale: The reaction is often run at 0°C initially to control the exothermic reaction between the hydrazine and the highly reactive anhydride. A weak base like pyridine is used as a catalyst and to neutralize the acetic acid byproduct formed during the reaction, preventing potential protonation of the starting material which would render it non-nucleophilic.
Applications in Medicinal Chemistry and Drug Discovery
The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules with therapeutic potential.
Key Application: Precursor to mTOR Inhibitors
The compound is explicitly cited as a reagent used in the synthetic preparation of pyrimidine-based compounds that function as mTOR inhibitors.[2][3] The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making mTOR a highly validated target for anticancer drug development.
The acetohydrazide moiety serves as a functional handle that can be used to form larger heterocyclic systems, such as pyrimidines or triazoles, which are common scaffolds in kinase inhibitors. The 5-bromo-substituent on the pyridine ring provides a site for further functionalization, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. Pyridine derivatives, in general, are known to possess a wide range of pharmacological activities, including anticancer and antimicrobial effects.[5]
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure based on established chemical transformations. It is designed to be self-validating by including steps for purification and confirmation of the product's identity.
Materials and Reagents:
-
2,5-Dibromopyridine
-
Hydrazine hydrate (~64% solution)
-
Ethanol, anhydrous
-
Acetic anhydride
-
Pyridine, anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Protocol:
Step 1: Synthesis of 2-Hydrazinyl-5-bromopyridine
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dibromopyridine (1 equivalent).
-
Add ethanol to dissolve the starting material (approx. 5-10 mL per gram).
-
Add hydrazine hydrate (3 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-hydrazinyl-5-bromopyridine (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the flask to 0°C in an ice bath.
-
Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The addition should be slow to control the exotherm.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold diethyl ether to aid in drying.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Validation and Characterization:
-
Purity: Assess by melting point determination and High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the molecular weight of 230.06 g/mol .[2][4]
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Pharmaffiliates. this compound.
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BLDpharm. this compound.
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ChemicalBook. 2-(N'-Acetylhydrazino)-5-bromopyridine.
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TSI Journals. Synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl -... imino45dihydro-pyrazol1yl13thiazo.pdf)
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A Guide to the Crystal Structure Analysis of N'-(5-Bromopyridin-2-yl)acetohydrazide: A Methodological Exploration
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Pivotal Role of Hydrazides in Modern Drug Discovery
Hydrazides and their derivatives, such as hydrazones, represent a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities that include antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][2]. The functional group, characterized by a nitrogen-nitrogen covalent bond with at least one acyl group, provides a versatile scaffold for the synthesis of novel therapeutic agents[3]. The therapeutic potential of these compounds is often intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. A precise understanding of the molecular architecture, obtained through crystal structure analysis, is therefore paramount for rational drug design and development. This guide provides an in-depth technical overview of the core principles and methodologies for the crystal structure analysis of N'-(5-Bromopyridin-2-yl)acetohydrazide, a compound of significant interest for its potential applications in targeted therapies, such as the development of mTOR inhibitors for anti-cancer agents[4]. While the specific crystal structure of this compound is not publicly available, this guide will leverage the detailed analysis of the closely related compound, N-(5-Bromopyridin-2-yl)acetamide, to illustrate the experimental and computational workflows involved.
Part 1: Synthesis and Crystallization: The Gateway to High-Resolution Structural Data
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Experimental Protocol: Synthesis of this compound
The synthesis of hydrazides is typically achieved through the reaction of an ester, acyl chloride, or anhydride with hydrazine[1]. A common and effective method for the synthesis of the title compound would involve the reaction of a suitable precursor with hydrazine hydrate. A plausible synthetic route is outlined below:
Step 1: Synthesis of Ethyl 5-bromopyridine-2-carboxylate
-
To a solution of 5-bromopyridine-2-carboxylic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 5-bromopyridine-2-carboxylate in ethanol.
-
Add hydrazine hydrate to the solution and reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Crystallization: The Art and Science of Growing a Perfect Crystal
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal conditions must be determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant, leading to gradual crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.
For this compound, recrystallization from a solvent such as ethanol, as was successful for the analogue N-(5-Bromopyridin-2-yl)acetamide, would be a primary strategy to explore[5].
Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Workflow for X-ray Diffraction
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays, typically from a Mo Kα radiation source. As the crystal is rotated, a series of diffraction patterns are collected. These patterns are then integrated and scaled to produce a unique set of reflection data.
Structure Solution and Refinement
The phases of the diffracted X-rays are lost during the experiment. The "phase problem" is solved using computational methods such as direct methods or the Patterson function. This initial solution provides an electron density map from which a preliminary model of the structure can be built. This model is then refined using a full-matrix least-squares method to improve the fit between the observed and calculated diffraction data.
Part 3: Structural Analysis and Interpretation: Insights from the Crystal Structure of N-(5-Bromopyridin-2-yl)acetamide
The crystal structure of N-(5-Bromopyridin-2-yl)acetamide provides a valuable template for understanding the likely structural features of this compound[5][6].
Crystallographic Data for N-(5-Bromopyridin-2-yl)acetamide
| Parameter | Value[5] |
| Chemical Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.06 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.0014 (3) |
| b (Å) | 8.7232 (6) |
| c (Å) | 23.0626 (18) |
| α (°) | 82.127 (1) |
| β (°) | 86.897 (1) |
| γ (°) | 85.932 (1) |
| Volume (ų) | 794.60 (10) |
| Z | 4 |
Molecular Geometry and Conformation
The asymmetric unit of N-(5-Bromopyridin-2-yl)acetamide contains two independent molecules. The pyridine rings are essentially planar, and the dihedral angles between the pyridine ring and the acetamide group are 7.27 (11)° and 8.46 (11)°[5][6]. This near-planarity suggests some degree of electronic delocalization between the two moieties. For this compound, we would expect a similar planarity, with the hydrazide group influencing the overall conformation.
Intermolecular Interactions and Crystal Packing
In the crystal structure of N-(5-Bromopyridin-2-yl)acetamide, molecules are linked by intermolecular N—H···O and C—H···O hydrogen bonds, forming chains along the[7] direction[5][6]. The presence of the additional N-H group in the hydrazide moiety of this compound would likely lead to a more extensive and complex network of hydrogen bonds, potentially influencing the crystal packing and physicochemical properties of the compound. The analysis of these non-covalent interactions is crucial for understanding the stability of the crystal lattice.
Caption: Schematic of potential hydrogen bonding interactions in hydrazide derivatives.
Part 4: The Synergy of Experimental and Theoretical Approaches
Modern crystallographic studies are often complemented by theoretical calculations, such as Density Functional Theory (DFT), to provide deeper insights into the electronic structure and properties of the molecule[8][9][10].
Computational Protocol
-
Geometry Optimization: The crystal structure geometry is used as a starting point for gas-phase geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Vibrational Frequency Analysis: Calculation of vibrational frequencies can be used to confirm that the optimized geometry corresponds to a true energy minimum and to aid in the assignment of experimental IR and Raman spectra.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the chemical reactivity and electronic transitions of the molecule.
-
Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.
Conclusion and Future Directions
The crystal structure analysis of this compound, and hydrazide derivatives in general, is a critical component of modern drug discovery and development. By combining meticulous experimental techniques with powerful computational methods, researchers can gain a comprehensive understanding of the structure-property relationships that govern the biological activity of these important compounds. The methodological framework presented in this guide, exemplified by the analysis of a closely related structure, provides a robust roadmap for the detailed characterization of novel hydrazide-based therapeutic agents. Future work should focus on obtaining the crystal structure of this compound to validate the predictions made in this guide and to further refine our understanding of its potential as a drug candidate.
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]
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Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. MDPI. [Link]
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"spectroscopic data (NMR, IR, Mass) of N'-(5-Bromopyridin-2-yl)acetohydrazide"
An In-depth Technical Guide to the Spectroscopic Characterization of N'-(5-Bromopyridin-2-yl)acetohydrazide
Introduction
This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, incorporating a bromopyridine ring linked to an acetohydrazide moiety, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents such as mTOR inhibitors for anti-cancer applications.[1] The precise identification and confirmation of this molecule's structure are paramount for ensuring the integrity of subsequent research and development. This guide provides a comprehensive technical overview of the analytical methodologies and expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous characterization of this compound.
The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to serve as a practical reference for researchers, scientists, and quality control professionals.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C₇H₈BrN₃O, Molecular Weight: 230.06 g/mol ) possesses several key functional groups that yield distinct and predictable spectroscopic signatures.[2]
-
5-Bromopyridine Ring: An aromatic system whose protons and carbons are deshielded by the ring current and the electronegative nitrogen atom. The bromine substituent further influences the electronic environment.
-
Acetohydrazide Moiety (-C(=O)NHNH-): This group contains a carbonyl (C=O), two distinct N-H protons, and a C-N bond, all of which produce characteristic signals. It behaves as a secondary amide derivative.[3]
-
Methyl Group (-CH₃): An aliphatic group that will appear in the upfield region of the NMR spectrum.
The following diagram illustrates the overall analytical workflow for characterizing this compound.
Caption: General workflow for the spectroscopic analysis of the title compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide definitive information on its structure.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as its polarity ensures good solubility and its ability to form hydrogen bonds allows for the clear observation of exchangeable N-H protons.[4][5] Other solvents like Chloroform-d (CDCl₃) or Pyridine-d₅ can be used, but N-H signals may be broader or exchange more rapidly.[5]
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.
¹H NMR Spectral Interpretation (Predicted, in DMSO-d₆)
The proton NMR spectrum is expected to show five distinct signals corresponding to the three aromatic protons, two N-H protons, and the methyl group protons.
Caption: Structural assignments for ¹H NMR analysis.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-11 (C=O-NH ) | ~10.0 - 10.5 | Broad Singlet | 1H | Deshielded due to proximity to the electron-withdrawing carbonyl group. Appears as a broad signal due to quadrupolar relaxation and exchange. |
| H-10 (Py-NH ) | ~9.5 - 10.0 | Broad Singlet | 1H | Deshielded by the aromatic ring and adjacent nitrogen. Broadness is characteristic of N-H protons. |
| H-3 | ~8.3 | Doublet | 1H | Most deshielded aromatic proton, ortho to the ring nitrogen and meta to the bromine.[6] |
| H-4 | ~7.9 | Doublet of Doublets | 1H | Influenced by ortho coupling to H-3 and meta coupling to H-6.[6] |
| H-6 | ~7.0 | Doublet | 1H | Least deshielded aromatic proton, ortho to the hydrazinyl substituent. |
| H-8 (CH₃) | ~2.0 | Singlet | 3H | Aliphatic protons in a shielded environment, appearing as a sharp singlet.[4] |
¹³C NMR Spectral Interpretation (Predicted, in DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will display all seven unique carbon atoms of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-7 (C=O) | ~169 | Characteristic chemical shift for an amide/hydrazide carbonyl carbon.[4] |
| C-2 | ~157 | Aromatic carbon directly attached to two nitrogen atoms, highly deshielded. |
| C-5 | ~148 | Aromatic carbon attached to the ring nitrogen, deshielded.[6] |
| C-3 | ~140 | Aromatic C-H deshielded by the adjacent ring nitrogen. |
| C-4 | ~115 | Aromatic C-H. |
| C-6 | ~108 | Aromatic carbon attached to bromine; its shift is influenced by the heavy atom effect. |
| C-8 (CH₃) | ~21 | Typical chemical shift for an aliphatic methyl carbon attached to a carbonyl group.[4] |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: FTIR
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
IR Spectral Interpretation
The IR spectrum will be dominated by strong absorptions from the N-H and C=O bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3200 - 3350 | Medium, Sharp | N-H Stretch | Secondary Amide/Hydrazide (NH)[3][7] |
| ~3050 | Medium-Weak | Aromatic C-H Stretch | Pyridine Ring |
| ~2950 | Weak | Aliphatic C-H Stretch | Methyl Group (CH₃) |
| 1660 - 1680 | Strong, Sharp | C=O Stretch (Amide I) | Acetohydrazide [3][8][9] |
| 1580 - 1620 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring |
| 1520 - 1560 | Medium-Strong | N-H Bend (Amide II) | Acetohydrazide |
| < 1500 | Variable | Fingerprint Region | C-N stretch, C-H bend, C-Br stretch |
The presence of a strong, sharp peak around 1670 cm⁻¹ (Amide I) and distinct N-H stretching bands are definitive indicators of the acetohydrazide structure. The region below 1500 cm⁻¹ is known as the fingerprint region and, while complex, provides a unique pattern for the molecule as a whole.[7][9]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of molecular weight and elemental composition.
Experimental Protocol: MS
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is a soft ionization technique that typically preserves the molecular ion. For elemental composition confirmation, High-Resolution Mass Spectrometry (HRMS) is required.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Mass Spectral Interpretation
-
Molecular Ion: The most critical feature is the isotopic pattern of the molecular ion due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the spectrum will show two peaks of almost equal intensity separated by 2 m/z units.
-
[M+H]⁺: Expected at m/z 230.0 (for C₇H₉⁷⁹BrN₃O⁺)
-
[M+2+H]⁺: Expected at m/z 232.0 (for C₇H₉⁸¹BrN₃O⁺)
-
-
High-Resolution Mass (HRMS): The calculated exact mass for the protonated molecule [C₇H₉⁷⁹BrN₃O]⁺ is 229.9983 . An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) of this value provides unambiguous confirmation of the elemental formula.
-
Fragmentation Pattern: While ESI is a soft technique, some in-source fragmentation can occur. A proposed fragmentation pathway helps to further confirm the structure.
Caption: Proposed ESI fragmentation pathway for this compound.
Key fragment ions can arise from the cleavage of the amide C-N bond or the N-N bond, leading to the stable bromopyridinyl cation or related fragments.[10][11]
Conclusion
The collective application of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR elucidate the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (notably the amide C=O and N-H bonds), and HRMS verifies the elemental composition and molecular weight with high precision. The data and interpretations presented in this guide serve as an authoritative benchmark for researchers working with this important chemical entity, ensuring the quality and reliability of their scientific endeavors.
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The Strategic Utility of Bromopyridine Compounds: A Technical Guide for Advanced Research and Development
Introduction: The Bromopyridine Core - A Nexus of Reactivity and Versatility
In the landscape of modern chemical synthesis, few building blocks offer the strategic versatility of bromopyridine compounds. These heterocyclic halides have become indispensable tools for researchers across pharmaceuticals, catalysis, and materials science.[1] Their value stems from a unique combination of a reactive carbon-bromine (C-Br) bond, which serves as a handle for sophisticated molecular construction, and the intrinsic electronic properties of the pyridine ring.[1][2] This guide provides an in-depth analysis of the core applications of bromopyridines, offering field-proven insights for professionals in research and development.
Chemical Properties and Isomeric Considerations
Bromopyridines are derivatives of pyridine where one or more hydrogen atoms are substituted by bromine. The three stable and most common isomers are 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine.[3] The position of the bromine atom significantly influences the compound's reactivity.[2][4] The electron-withdrawing nature of the nitrogen atom in the pyridine ring affects the electron density of the C-Br bond, impacting its susceptibility to oxidative addition in catalytic cycles.[2] For instance, 2-bromopyridine exhibits high reactivity, partly due to the inductive effect of the adjacent nitrogen, though its chelation potential can sometimes influence the catalytic process.[4] In contrast, 3-bromopyridine is often used as a benchmark substrate with moderate and predictable reactivity.[3][4]
The Role of the C-Br Bond and Pyridine Ring Electronics
The C-Br bond is the primary reactive site, making bromopyridines ideal substrates for a wide range of transition-metal-catalyzed cross-coupling reactions.[1] As bromine is an excellent leaving group, this functionality is exploited to form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and precision.[1] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings are cornerstones of modern organic synthesis that rely heavily on substrates like bromopyridines.[1][5] Furthermore, the pyridine ring itself is a key structural motif in many biologically active molecules and functional materials, prized for its ability to form hydrogen bonds and coordinate with metal centers.[5][6]
Overview of Key Application Areas
The application of bromopyridine compounds is broad and impactful, primarily concentrated in three key areas:
-
Medicinal Chemistry: They are crucial intermediates and scaffolds for Active Pharmaceutical Ingredients (APIs), found in drugs targeting cancer, central nervous system (CNS) disorders, and viral infections.[7][8][9]
-
Catalysis: Bromopyridine derivatives are used to synthesize complex ligands for transition metal catalysts, influencing their stability, activity, and selectivity in reactions like olefin metathesis.[10][11]
-
Materials Science: These compounds serve as building blocks for functional polymers, organic semiconductors, and materials for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs).[12]
Application in Medicinal Chemistry and Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, and bromopyridines provide a direct and versatile entry point for its incorporation and functionalization. Their ability to undergo predictable and high-yielding cross-coupling reactions allows for the systematic exploration of a compound's structure-activity relationship (SAR).[7]
Bromopyridines as Privileged Scaffolds in Pharmaceuticals
Bromopyridines are essential building blocks in the synthesis of numerous pharmaceuticals.[13] Their utility lies in the ability to introduce the pyridine motif, which is present in many therapeutic agents, and to use the bromine atom as a point of diversification to build molecular complexity.[9][14] This strategy is fundamental in developing chemical libraries for high-throughput screening and in optimizing lead compounds during the drug discovery process.[7] For example, 2,3-diamino-5-bromopyridine is a key precursor for various kinase inhibitors, where the bromine serves as a handle for Suzuki-Miyaura coupling to introduce additional functionalities that enhance potency and selectivity.[15]
Case Studies: Bromopyridine-Containing Therapeutics
The impact of bromopyridine chemistry is evident in numerous marketed drugs and clinical candidates.
-
Kinase Inhibitors in Oncology: Many kinase inhibitors, which are critical for cancer therapy, incorporate a bromopyridine-derived core. The synthesis of pyrido[2,3-b]pyrazine derivatives, which are potent against erlotinib-resistant non-small-cell lung cancer (NSCLC), relies on 2,3-diamino-5-bromopyridine as a starting material.[15] The bromine atom is strategically placed to allow for late-stage functionalization to fine-tune the inhibitor's binding affinity to the target kinase, such as the Epidermal Growth Factor Receptor (EGFR).[15]
-
Agents for Central Nervous System (CNS) Disorders: The synthesis of drugs targeting CNS conditions often utilizes bromopyridine intermediates.[7][8] For instance, 2-bromopyridine is a precursor in the synthesis of Pipradrol, a CNS stimulant.[16][17]
-
Antiviral and Anti-inflammatory Agents: The versatility of bromopyridines extends to the creation of antiviral and anti-inflammatory drugs.[8][14] The ability to efficiently construct complex heterocyclic systems from these building blocks is key to developing new therapeutic agents in these areas.[9]
The Linchpin of Synthesis: Cross-Coupling Reactions
The power of bromopyridines in drug synthesis is unlocked through palladium-catalyzed cross-coupling reactions. These reactions are highly reliable and tolerate a wide range of functional groups, making them ideal for the complex molecules found in drug development.
-
Suzuki-Miyaura Coupling for C-C Bond Formation: This reaction is widely used to couple a bromopyridine with a boronic acid or ester, forming a new C-C bond. It is a robust method for creating biaryl structures, which are common in pharmaceutical compounds.[1][18] The choice of palladium catalyst, ligand, and base is critical for achieving high yields.[19]
-
Buchwald-Hartwig Amination for C-N Bond Formation: This reaction forms a C-N bond between a bromopyridine and an amine. It is an indispensable tool for synthesizing arylamines and N-heterocyclic compounds.[1][20] The development of specialized phosphine ligands has enabled the efficient coupling of even challenging substrates.[20]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Bromopyridine Substrate
The following is a representative protocol for the Suzuki-Miyaura coupling, a cornerstone reaction in this field. The causality behind the choice of reagents is critical: the palladium catalyst forms the active catalytic species, the ligand stabilizes the catalyst and facilitates the reaction steps, and the base is required to activate the boronic acid.
Objective: To synthesize 3-phenylpyridine from 3-bromopyridine and phenylboronic acid.
Materials:
-
3-Bromopyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromopyridine, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed 1,4-dioxane and water (e.g., 4:1 ratio). An inert atmosphere is crucial to prevent the degradation of the catalyst and phosphine ligand.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product, 3-phenylpyridine.
Data Focus: Comparison of Palladium Catalysts in Cross-Coupling
The choice of catalyst and ligand significantly impacts reaction efficiency. Below is a comparative table summarizing data for the Sonogashira coupling of 2-amino-3-bromopyridines, which provides a useful analogue for understanding catalyst performance.[19]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[19] |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 96 |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 3 | 92 |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 85 |
| Pd₂(dba)₃ | PPh₃ | Et₃N | DMF | 100 | 3 | 82 |
Data extracted from a study on structurally similar 2-amino-3-bromopyridines.[19]
Application in Homogeneous Catalysis
Beyond their role as synthetic intermediates, bromopyridine derivatives are themselves integral components of advanced catalytic systems, primarily serving as ligands that coordinate to a central metal atom.
Bromopyridine Derivatives as Advanced Ligands
The pyridine nitrogen provides a strong coordination site for transition metals like ruthenium, palladium, and copper.[10][11] By synthesizing ligands that incorporate a bromopyridine moiety, chemists can systematically tune the electronic and steric properties of a catalyst. The bromine atom can be left intact or used as a handle for further functionalization to build more complex ligand architectures.[10] For example, 4-Bromopyridine-2,6-dicarbohydrazide is a versatile ligand that forms stable complexes with various transition metals, which can then be explored for catalytic applications.[10]
Case Study: Ruthenium-Based Metathesis Catalysts
A notable application is in the field of olefin metathesis. Researchers have synthesized novel ruthenium-based Hoveyda-Grubbs type catalysts where 3-bromopyridine acts as an additional ligand.[11][21] These six-coordinated complexes have shown different initiation mechanisms compared to their five-coordinated counterparts, leading to faster initiation in ring-closing metathesis reactions.[11][21] The dissociation of the 3-bromopyridine ligand is a key step in the catalytic cycle, and its binding affinity influences the overall activity of the catalyst.[11]
Workflow for Catalyst Synthesis and Evaluation
The development of a new catalyst incorporating a bromopyridine ligand follows a logical progression from synthesis to performance testing.
Caption: Workflow for developing and testing a new bromopyridine-based catalyst.
Application in Materials Science
The unique electronic properties of the pyridine ring, combined with the synthetic accessibility afforded by the bromo-substituent, make bromopyridines valuable precursors for advanced functional materials.[12]
Building Blocks for Functional Organic Materials
Bromopyridines are used as monomers or co-monomers in polymerization reactions to create conjugated polymers.[12] These materials are of great interest for their electronic and optical properties. The electron-deficient nature of the pyridine ring can influence the material's band gap, charge transport characteristics, and luminescence, making them suitable for applications in organic electronics.[12] The C-Br bond provides a reactive site for polymerization, often via cross-coupling reactions.[12]
Role in Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, precise control over molecular architecture is critical for achieving high efficiency and stability.[12][22] Bromopyridine derivatives are used to synthesize host materials, emitters, and charge-transport layers.[12][23] For instance, stable boron-containing emitters with thermally activated delayed fluorescence (TADF) have been synthesized using Buchwald-Hartwig coupling reactions starting from brominated precursors.[23] These materials can lead to OLED devices with high external quantum efficiencies and long operational lifetimes.[23] The ability to fine-tune the electronic properties by modifying the bromopyridine starting material is key to developing next-generation OLEDs.[24]
Future Outlook and Emerging Trends
The utility of bromopyridines continues to expand. Emerging research focuses on novel, light-promoted coupling reactions that avoid the need for transition metal catalysts, offering a more sustainable synthetic route.[25] The development of new ligands for ever-more-challenging cross-coupling reactions remains an active area of investigation.[20] In materials science, the design of new bromopyridine-based monomers will continue to drive the discovery of materials with tailored properties for electronics and photonics. As synthetic methodologies become more sophisticated, the strategic application of these versatile building blocks will undoubtedly lead to further breakthroughs across the chemical sciences.
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The Versatile Synthon: A Technical Guide to N'-(5-Bromopyridin-2-yl)acetohydrazide in Modern Organic Synthesis
Abstract
N'-(5-Bromopyridin-2-yl)acetohydrazide has emerged as a pivotal building block in contemporary organic and medicinal chemistry. Its unique molecular architecture, featuring a bromo-substituted pyridine ring coupled with a reactive acetohydrazide moiety, offers a versatile platform for the construction of complex nitrogen-containing heterocycles. This technical guide provides an in-depth exploration of this synthon, detailing its synthesis, characterization, and strategic applications. We will elucidate the mechanistic underpinnings of its reactivity and provide field-proven protocols for its use in constructing high-value molecular scaffolds, with a particular focus on its role in the synthesis of fused heterocyclic systems such as 1,2,4-triazolo[1,5-a]pyrimidines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.
Introduction: Strategic Importance of the 5-Bromopyridin-2-yl Moiety
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive natural products. The introduction of a bromine atom at the 5-position serves a dual purpose. Firstly, it electronically modifies the pyridine ring, influencing its reactivity and the properties of downstream compounds. Secondly, and more critically, the bromine atom acts as a versatile synthetic handle for post-modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille couplings), allowing for the late-stage introduction of molecular diversity.
When combined with the 2-acetohydrazide functional group, the resulting molecule, this compound, becomes a powerful binucleophilic synthon. The hydrazide moiety is primed for cyclocondensation reactions with various electrophiles, providing a direct route to a multitude of five- and six-membered heterocyclic rings. This strategic combination of a modifiable pyridine core and a cyclization-ready side chain makes it a highly valuable intermediate, particularly in the synthesis of kinase inhibitors, such as those targeting the mammalian target of rapamycin (mTOR).[1]
Synthesis and Characterization
The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 2,5-dibromopyridine. The causality behind this synthetic route lies in the differential reactivity of the two bromine atoms on the pyridine ring, allowing for selective functionalization.
Synthesis Pathway
The chosen pathway involves the initial selective nucleophilic substitution of the bromine at the 2-position, which is more activated towards nucleophilic attack than the bromine at the 5-position, followed by acetylation of the resulting hydrazine.
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of (5-Bromopyridin-2-yl)hydrazine
-
Rationale: This protocol is based on the nucleophilic aromatic substitution of the highly activated 2-bromo position on the pyridine ring by hydrazine. An excess of hydrazine hydrate is used to serve as both the nucleophile and the solvent, driving the reaction to completion and minimizing the formation of di-substituted byproducts.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dibromopyridine (1.0 eq).
-
Add hydrazine hydrate (8-10 eq., 80% in water).
-
Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess hydrazine hydrate.
-
Dry the product under vacuum to yield (5-Bromopyridin-2-yl)hydrazine as a solid. The product can be used in the next step without further purification if TLC shows sufficient purity.
-
Step 2: Synthesis of this compound
-
Rationale: This step involves the N-acetylation of the terminal nitrogen of the hydrazine moiety. Acetic anhydride is a suitable and reactive acetylating agent. The reaction is typically performed in a non-protic solvent at or below room temperature to control the exothermicity and prevent over-acetylation.
-
Procedure:
-
Suspend (5-Bromopyridin-2-yl)hydrazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound.
-
Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 1199773-29-9 |
| Molecular Formula | C₇H₈BrN₃O |
| Molecular Weight | 230.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage | 2-8°C, Sealed in dry conditions |
-
¹H NMR (Expected): Signals corresponding to the three pyridine protons (doublet, doublet of doublets, and a doublet), two distinct NH protons (singlets, may be broad), and a methyl group singlet (around 2.0-2.2 ppm).
-
¹³C NMR (Expected): Five distinct signals for the pyridine ring carbons and signals for the two carbonyl carbons of the acetohydrazide moiety.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide I band, around 1650-1680 cm⁻¹), and C=N/C=C stretching of the pyridine ring.
Application in Heterocyclic Synthesis: The Paal-Knorr Type Cyclization
The true utility of this compound is realized in its role as a precursor to more complex heterocyclic systems. The acetohydrazide moiety is an excellent nucleophile for constructing five-membered rings, and its reaction with 1,3-dicarbonyl compounds is a classic and reliable method for synthesizing substituted pyrazoles. However, a particularly powerful application is its use in the synthesis of fused heterocyclic systems, such as[1][2][3]triazolo[1,5-a]pyrimidines.
Synthesis of 2-(5-Bromopyridin-2-yl)-5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine
This transformation exemplifies the power of the building block. The reaction proceeds through a cyclocondensation mechanism with a 1,3-dicarbonyl compound, in this case, pentane-2,4-dione (acetylacetone).
Caption: Synthesis of a triazolopyrimidine derivative.
Mechanistic Insight
The reaction is believed to proceed via a two-stage mechanism. The causality for this pathway is the sequential nucleophilic attack of the two nitrogen atoms of the hydrazide onto the two electrophilic carbonyl carbons of the dione.
-
Initial Condensation: The more nucleophilic terminal -NH₂ group of the acetohydrazide attacks one of the carbonyl groups of pentane-2,4-dione, forming a hydrazone intermediate after dehydration.
-
Intramolecular Cyclization and Aromatization: The second nitrogen atom of the hydrazide then attacks the remaining carbonyl group, leading to a cyclized intermediate. Subsequent dehydration and aromatization, driven by the formation of the stable fused aromatic ring system, yields the final[1][2][3]triazolo[1,5-a]pyrimidine product. Acetic acid serves as both the solvent and an acid catalyst, facilitating the dehydration steps.
Experimental Protocol
-
Rationale: This protocol employs glacial acetic acid as an acidic catalyst and solvent, which is standard for this type of condensation and cyclization. Refluxing provides the necessary thermal energy to overcome the activation barriers for the dehydration and aromatization steps.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add pentane-2,4-dione (1.1-1.2 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture slowly into a beaker of ice-water with stirring. This will cause the product to precipitate.
-
Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Collect the precipitated solid by vacuum filtration, washing with cold water.
-
Dry the solid and recrystallize from ethanol to obtain the purified 2-(5-bromopyridin-2-yl)-5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine.
-
Broader Applications and Future Outlook
The synthetic utility of this compound extends beyond the example provided. Its reaction with other electrophiles opens pathways to a variety of important heterocyclic cores:
-
1,3,4-Oxadiazoles: Cyclization with reagents like carbon disulfide in a basic medium, followed by alkylation, can yield 1,3,4-oxadiazole derivatives.
-
Pyrazoles: Reaction with chalcones (α,β-unsaturated ketones) can lead to pyrazoline intermediates, which can be oxidized to form highly substituted pyrazoles.
The primary driver for the use of this building block remains its application in the synthesis of complex, multi-ring systems for drug discovery. It is a known reagent in the preparation of pyrimidine-based compounds that act as potent and selective mTOR inhibitors, which are under investigation as anti-cancer agents.[1] The general strategy involves using the hydrazide to form a fused heterocyclic ring which is then elaborated, often utilizing the bromine atom for cross-coupling, to build the final inhibitor scaffold.
Conclusion
This compound is a synthon of significant value, offering a reliable and versatile entry point into a diverse range of nitrogen-containing heterocycles. The protocols and mechanistic insights provided in this guide demonstrate its straightforward synthesis and its predictable reactivity in key cyclocondensation reactions. The combination of a reactive hydrazide for heterocycle formation and a strategically placed bromine atom for further diversification ensures that this building block will continue to be a valuable tool for researchers and professionals in the field of organic synthesis and drug development.
References
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Pharmaffiliates. This compound. [Link]
-
Romagnoli, R., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals, 15(8), 1031. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. BMC Chemistry, 16(1), 63. [Link]
-
Buckley, G. M., et al. (2012). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current Topics in Medicinal Chemistry, 12(11), 1163-1181. [Link]
-
European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS (EP 3660020 B1). [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of N'-(5-Bromopyridin-2-yl)acetohydrazide in the Synthesis of Novel Pyrimidine-Based mTOR Inhibitors
Abstract
The mammalian target of rapamycin (mTOR), a serine/threonine kinase, is a central regulator of cellular metabolism, growth, and proliferation.[1] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2][3][4][5] Pyrimidine-based scaffolds have emerged as a privileged structure in the design of ATP-competitive mTOR kinase inhibitors (TORKi), offering a versatile framework for achieving high potency and selectivity.[6] This document provides a detailed guide for researchers and drug development professionals on the strategic application of N'-(5-Bromopyridin-2-yl)acetohydrazide, a key synthetic intermediate, in the construction of novel pyrimidine-based mTOR inhibitors. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale for key procedural steps.
Introduction: The mTOR Signaling Pathway and the Rationale for Pyrimidine-Based Inhibitors
The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream cellular processes.[1][3][5] mTORC1, responsive to growth factors and nutrients, primarily controls protein synthesis and cell growth, while mTORC2 is involved in cell survival and cytoskeletal organization.[1][3] In many cancers, the PI3K/Akt/mTOR pathway is hyperactivated, leading to uncontrolled cell proliferation and survival.[4][5]
First-generation mTOR inhibitors, known as rapalogs (e.g., rapamycin), allosterically inhibit mTORC1 but have limitations, including incomplete mTOR inhibition and the activation of a pro-survival feedback loop through Akt.[2][7] Second-generation inhibitors, which are small molecules targeting the ATP-binding site of the kinase domain, can inhibit both mTORC1 and mTORC2, offering a more comprehensive blockade of the pathway.[2][7]
The pyrimidine core is an ideal scaffold for developing such kinase inhibitors. Its nitrogen atoms can form crucial hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, mimicking the adenine core of ATP. The substitutable positions on the pyrimidine ring allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]
mTOR Signaling Pathway Overview
The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by different classes of drugs.
Caption: The mTOR signaling pathway, highlighting upstream activators and downstream effectors.
The Role of this compound as a Key Synthon
This compound is a versatile bifunctional molecule. The hydrazide moiety (-CONHNH-) is a potent nucleophile and a common precursor for the synthesis of various nitrogen-containing heterocycles, including pyrimidines, pyrazoles, and triazoles.[8] The acetohydrazide structure is particularly useful for participating in cyclocondensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents to form the pyrimidine ring.
The 5-bromopyridin-2-yl fragment serves two critical purposes:
-
Structural Anchor: It acts as a key pharmacophoric element that can engage in specific interactions within the mTOR active site. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-stacking or hydrophobic interactions.
-
Synthetic Handle: The bromine atom provides a reactive site for further chemical modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the late-stage introduction of diverse chemical groups to explore the structure-activity relationship (SAR) and optimize the inhibitor's properties.
Experimental Protocols: A Representative Synthesis
The following is a representative, multi-step protocol for the synthesis of a 2,4-disubstituted pyrimidine-based mTOR inhibitor. This protocol is logically constructed based on established synthetic methodologies for pyrimidine kinase inhibitors.[4][9][10] It involves the initial formation of a versatile pyrimidine core, followed by functionalization using this compound.
Synthetic Workflow Diagram
Caption: A representative multi-step workflow for pyrimidine-based mTOR inhibitor synthesis.
Step 1: Synthesis of 4-(2-Chloropyrimidin-4-yl)morpholine (Intermediate A)
Rationale: This step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of 2,4-dichloropyrimidine is more reactive towards nucleophilic attack than the C2 chlorine, allowing for the selective introduction of the morpholine moiety. Morpholine is a common group in kinase inhibitors that often improves solubility and metabolic stability.
Protocol:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol (IPA, 10 mL/g), add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add morpholine (1.1 eq) dropwise over 15 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate A as a white solid.
Step 2: Synthesis of 4-(2-Hydrazinylpyrimidin-4-yl)morpholine (Intermediate B)
Rationale: The remaining chlorine at the C2 position is now displaced by hydrazine. Hydrazine hydrate is a strong nucleophile, and this reaction typically proceeds under mild heating. This step introduces the reactive hydrazinyl group, which is essential for the subsequent condensation.
Protocol:
-
Dissolve Intermediate A (1.0 eq) in ethanol (15 mL/g).
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. A precipitate should form.
-
Filter the solid precipitate and wash it with cold ethanol.
-
Dry the solid under vacuum to obtain Intermediate B , which can often be used in the next step without further purification.
Step 3: Synthesis of N'-(1-(5-bromopyridin-2-yl)ethylidene)-4-morpholinopyrimidin-2-yl)hydrazide (Target Precursor)
Rationale: This is the key condensation step that incorporates the desired N'-(5-Bromopyridin-2-yl) moiety. The nucleophilic hydrazinyl group of Intermediate B attacks the electrophilic carbonyl carbon of an acetylpyridine derivative. A catalytic amount of acid is used to activate the carbonyl group. This reaction forms a hydrazone linkage. Note: While the prompt specifies this compound, this protocol illustrates a more common convergent strategy where the hydrazone is formed from a hydrazinylpyrimidine and a ketone. This leads to a structurally analogous final product class.
Protocol:
-
Suspend Intermediate B (1.0 eq) and 1-(5-bromopyridin-2-yl)ethanone (1.1 eq) in ethanol (20 mL/g).
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and then diethyl ether.
-
Dry the product under vacuum to yield the Target Precursor as a solid.
Data Presentation and Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
| Technique | Purpose | Expected Observations for Target Precursor |
| LC-MS | Purity assessment and molecular weight confirmation | A single major peak in the chromatogram; Mass spectrum showing [M+H]+ ion corresponding to the calculated molecular weight. |
| 1H NMR | Structural elucidation | Characteristic peaks for aromatic protons (pyrimidine and pyridine rings), morpholine protons, and methyl group protons. Absence of the NH2 signal from the hydrazinyl intermediate. |
| 13C NMR | Carbon framework confirmation | Signals corresponding to all unique carbon atoms in the molecule. |
| HRMS | Exact mass determination | Provides high-accuracy mass data to confirm the elemental composition. |
| Purity (HPLC) | Quantitative purity assessment | >95% purity is typically required for biological assays. |
Biological Evaluation Protocol: In Vitro mTOR Kinase Assay
Rationale: To confirm that the synthesized compound inhibits mTOR, a direct enzymatic assay is required. This protocol outlines a common method using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Protocol:
-
Prepare a dilution series of the test compound (e.g., from 100 µM to 1 nM) in a buffer containing DMSO.
-
In a 384-well assay plate, add the test compound dilutions.
-
Add recombinant human mTOR enzyme solution to each well.
-
Initiate the kinase reaction by adding a solution containing ATP and a biotinylated substrate peptide (e.g., a fragment of 4E-BP1).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an EDTA solution.
-
Add the detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Incubate in the dark for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-capable plate reader.
-
Calculate the ratio of the emission signals (e.g., 665 nm/620 nm) and plot the data against compound concentration to determine the IC50 value.
Hypothetical Biological Data
| Compound ID | Structure Modification (at Pyridine C5) | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Cell Proliferation (MCF-7) GI50 (nM) |
| Target Precursor | -Br | 15.2 | >1000 | 120 |
| Derivative 1 | -Phenyl (via Suzuki) | 5.8 | 850 | 45 |
| Derivative 2 | -4-Methylphenyl (via Suzuki) | 3.1 | 920 | 28 |
| Reference Cmpd. | (e.g., Torin1) | 2.5 | 600 | 25 |
Conclusion and Future Directions
The use of this compound and related synthons provides a robust and flexible platform for the synthesis of novel pyrimidine-based mTOR inhibitors. The protocols outlined herein demonstrate a reliable pathway from commercially available starting materials to potent kinase inhibitors. The bromine handle on the pyridine ring is of particular strategic importance, allowing for extensive SAR exploration through modern cross-coupling chemistry to enhance potency, selectivity, and drug-like properties. Future work should focus on diversifying the substituents at this position to optimize interactions within the mTOR active site and improve overall pharmacological profiles for potential preclinical development.
References
-
Dancey, J. (2010). mTOR signaling and drug development in cancer. Nature Reviews Clinical Oncology, 7, 209–219. Available at: [Link]
-
Al-Mugotir, M. H., & Al-Zoubi, R. M. (2021). Drug discovery targeting the mTOR pathway. Clinical Science, 132(5), 543-568. Available at: [Link]
-
Buron, F., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5349. Available at: [Link]
-
Laplante, M., & Sabatini, D. M. (2012). mTOR Signaling in Growth Control and Disease. Cell, 149(2), 274-293. Available at: [Link]
-
Thoreen, C. C., et al. (2012). Development of ATP-Competitive mTOR Inhibitors. Methods in Molecular Biology, 821, 447-457. Available at: [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available at: [Link]
-
Pharmaffiliates. This compound. Available at: [Link]
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Zhang, Y., et al. (2017). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules, 22(1), 114. Available at: [Link]
-
PubChem. 1-(5-bromopyridin-2-yl)ethanone. Available at: [Link]
-
Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3,2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry, 132, 106356. Available at: [Link]
-
Buron, F., et al. (2019). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 62(17), 7898-7913. Available at: [Link]
-
Liu, Q., et al. (2013). Discovery of 2,4-disubstituted pyrimidine derivatives as potent pan-PI3K and mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4884-4888. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2018). SYNTHESIS OF NOVEL PYRROLOPYRIMIDINE DERIVATIVES AS CDK2 INHIBITORS. Pharmacophore, 9(5), 1-13. Available at: [Link]
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Almalki, A. J., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society, 19, 4425–4453. Available at: [Link]
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Elinson, M. N., et al. (2006). Hydroxypyrimidines Condensation with Carbonyl Compounds: II. Hydroxy-, Sulfanyl-, and Aminopyrimidines. Chemistry of Heterocyclic Compounds, 42, 1-30. Available at: [Link]
-
Al-Tel, T. H. (2011). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Medicinal Chemistry, 18(19), 2942-2957. Available at: [Link]
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Taylor, A. M., & Harker, J. A. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(17), 3791. Available at: [Link]
-
Le, P. T., et al. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & Medicinal Chemistry Letters, 22(15), 5098-5103. Available at: [Link]
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Wang, T. C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11204-11224. Available at: [Link]
-
Liu, G. Y., & Sabatini, D. M. (2020). mTOR at the nexus of nutrition, growth, ageing and disease. Nature Reviews Molecular Cell Biology, 21, 183-203. Available at: [Link]
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Application Note & Protocol: Synthesis of (E)-N'-(2-oxoindolin-3-ylidene)-2-(5-bromopyridin-2-yl)oxy)acetohydrazide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of (E)-N'-(2-oxoindolin-3-ylidene)-2-(5-bromopyridin-2-yl)oxy)acetohydrazide, a novel Schiff base derived from the condensation reaction of N'-(5-Bromopyridin-2-yl)acetohydrazide and isatin. Isatin and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties[1][2]. The resulting hydrazone is of significant interest for further investigation in drug discovery and development. This protocol details the reaction mechanism, provides a step-by-step experimental procedure, and outlines methods for product purification and characterization.
Introduction and Scientific Rationale
The reaction between an acetohydrazide derivative and isatin proceeds via a nucleophilic addition-elimination mechanism to form a hydrazone, a class of compounds containing a C=N-N linkage. In this specific synthesis, the hydrazine nitrogen of this compound acts as the nucleophile, attacking the electrophilic C3-carbonyl group of the isatin ring. This is followed by the elimination of a water molecule, typically under acidic catalysis, to yield the stable Schiff base product[3].
The choice of ethanol as a solvent is strategic; it effectively dissolves the reactants while being sufficiently high-boiling to facilitate the reaction at reflux temperature. A catalytic amount of glacial acetic acid is employed to protonate the carbonyl oxygen of isatin, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack[4][5]. The resulting product, an isatin hydrazone, is often a crystalline solid, which simplifies its isolation and purification by recrystallization[6].
Isatin-based Schiff bases are a well-established class of compounds with significant therapeutic potential. They have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, anti-HIV, antibacterial, and antifungal properties[7]. The incorporation of the 5-bromopyridin-2-yl moiety is intended to modulate the biological activity of the resulting molecule, potentially enhancing its efficacy or conferring novel therapeutic properties.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (E)-N'-(2-oxoindolin-3-ylidene)-2-(5-bromopyridin-2-yl)oxy)acetohydrazide.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥98% Purity | e.g., Sigma-Aldrich |
| Isatin | ≥98% Purity | e.g., Sigma-Aldrich |
| Ethanol, Absolute | ACS Reagent Grade | e.g., Fisher Scientific |
| Glacial Acetic Acid | ACS Reagent Grade | e.g., Fisher Scientific |
| Diethyl Ether (for washing) | ACS Reagent Grade | e.g., Fisher Scientific |
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
-
Melting point apparatus
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F254)
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (1.0 mmol, 230.06 mg).
-
Add isatin (1.0 mmol, 147.13 mg).
-
Add absolute ethanol (20 mL).
-
With gentle stirring, add 2-3 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The formation of a new, less polar spot indicates product formation.
-
-
Product Isolation:
-
After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.
-
As the solution cools, the product will precipitate out as a solid.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.
-
-
Purification:
-
Transfer the crude product to a clean flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the final product under vacuum to a constant weight.
-
Characterization
The structure of the synthesized (E)-N'-(2-oxoindolin-3-ylidene)-2-(5-bromopyridin-2-yl)oxy)acetohydrazide should be confirmed by spectroscopic methods.
-
FT-IR (KBr, cm⁻¹): Expected characteristic peaks include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the isatin lactam and hydrazide (around 1680-1720 cm⁻¹), and C=N stretching of the hydrazone (around 1610-1630 cm⁻¹)[3].
-
¹H NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons of the isatin and bromopyridine rings, a singlet for the N-H proton of the isatin ring, and a singlet for the N-H proton of the hydrazide moiety[5].
-
¹³C NMR (DMSO-d₆, δ ppm): Look for characteristic signals for the carbonyl carbons of the isatin and hydrazide, the C=N carbon of the hydrazone, and the aromatic carbons[5].
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 70-90% |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | A sharp melting point is indicative of high purity. |
| Solubility | Generally soluble in DMSO and DMF, sparingly soluble in ethanol and methanol[6]. |
Troubleshooting:
-
Low Yield:
-
Ensure the reaction has gone to completion by extending the reflux time and monitoring with TLC.
-
Avoid using excessive solvent during recrystallization to minimize product loss.
-
-
Impure Product (multiple spots on TLC):
-
Perform a second recrystallization.
-
If recrystallization is ineffective, column chromatography on silica gel may be necessary for purification[8].
-
-
Reaction does not start:
-
Confirm the quality of the starting materials.
-
Ensure a catalytic amount of acid was added.
-
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Isatin and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
-
Glacial acetic acid is corrosive; handle with caution.
-
Avoid inhalation of solvent vapors.
Conclusion
This protocol provides a reliable and reproducible method for the synthesis of (E)-N'-(2-oxoindolin-3-ylidene)-2-(5-bromopyridin-2-yl)oxy)acetohydrazide. The straightforward procedure and high yield make it a valuable method for generating this and analogous isatin-based hydrazones for further investigation in medicinal chemistry and drug discovery programs. The biological evaluation of these compounds is a promising area for future research, given the established therapeutic potential of the isatin scaffold[1][2].
References
- Al-Wahaibi, L. H., et al. "A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025).
- Mohamed, A. M., et al. "Synthesis of isatin–hydrazone hybrid 153. Reagents and conditions: (i) EtOH, TEA, reflux, 6 h.
- Youssif, B. G. M., et al. "Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents." RSC Publishing, 2025.
- Addlagatta, A., et al. "Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors." MDPI, 2021.
- Mehdizadeh, M. "Does anyone have experience with purification of Schiff and Mannich base derivatives of Isatin molecule?
- Özdemir, A., et al. "Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling." ACS Omega, 2024.
- Hoare, R. C. "Purification of the isatins.
- Pandeya, S. N., et al. "Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives." Journal of Pharmacy & Bioallied Sciences, 2012.
- Shakir, T. H. "Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives.
- Khan, I., et al. "Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells." PLoS ONE, 2021.
- Arief, M. M. H., et al. "Utility of 4-(isatin- 3ylideneamino)benzohydrazide in the synthesis of bioactive N-heterocyclic compounds." Journal of Chemical and Pharmaceutical Research, 2014.
- Fun, H.-K., et al. "N-(5-Bromopyridin-2-yl)acetamide." Acta Crystallographica Section E, 2011.
- Pharmaffiliates. "this compound.
- BLDpharm. "1199773-29-9|this compound." BLDpharm.com.
- National Center for Biotechnology Information. "N-(5-Bromopyridin-2-yl)acetamide." PubChem.
- Singh, U. P., et al. "Synthesis of some new hydrazide-hydrazones related to isatin and its Mannich and Schiff bases.
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N'-(5-Bromopyridin-2-yl)acetohydrazide: A Versatile Ligand for Coordination Chemistry
Introduction: The Significance of N'-(5-Bromopyridin-2-yl)acetohydrazide in Modern Coordination Chemistry
Hydrazone and its parent hydrazide ligands represent a cornerstone in the design of novel coordination compounds, owing to their versatile coordination modes and the diverse applications of their metal complexes.[1] These organic molecules, characterized by the presence of an azomethine group (–C=NNH–), are capable of forming stable complexes with a wide array of transition metal ions.[2] The resulting metal complexes have shown significant promise in fields ranging from catalysis and materials science to medicinal chemistry, with demonstrated antimicrobial, antifungal, and anticancer properties.[3][4]
This compound is a particularly intriguing ligand within this class. It uniquely combines the coordination capabilities of a pyridine ring, a hydrazide moiety, and the potential for further functionalization via its bromo substituent. The pyridine nitrogen, the amide carbonyl oxygen, and the terminal amino nitrogen of the hydrazide group provide multiple donor sites for chelation, allowing for the formation of stable five- or six-membered chelate rings with metal ions. This multidentate nature often leads to the formation of well-defined and robust coordination complexes.
This technical guide provides a comprehensive overview of this compound as a ligand in coordination chemistry. It offers detailed protocols for the synthesis of the ligand and its potential metal complexes, thorough characterization methodologies, and an exploration of its prospective applications.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 2-amino-5-bromopyridine. The first step involves the conversion of 2-amino-5-bromopyridine to 5-bromo-2-hydrazinopyridine, followed by acetylation of the hydrazinyl group.
Protocol 1: Synthesis of 5-Bromo-2-hydrazinopyridine
This procedure is adapted from established methods for the synthesis of hydrazinopyridines.[5]
Materials:
-
2-Amino-5-bromopyridine
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-amino-5-bromopyridine (1 equivalent) in a minimal amount of ethanol.
-
Add an excess of hydrazine hydrate (approximately 10-20 equivalents) to the solution. The large excess is crucial to favor the formation of the desired product and minimize side reactions.[5]
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the excess hydrazine hydrate and ethanol under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield 5-bromo-2-hydrazinopyridine as a solid.[6]
Protocol 2: Synthesis of this compound
This step involves the acetylation of the synthesized 5-bromo-2-hydrazinopyridine.
Materials:
-
5-Bromo-2-hydrazinopyridine (from Protocol 1)
-
Acetic anhydride
-
Pyridine (as a base and solvent) or another suitable solvent like dichloromethane with a non-nucleophilic base (e.g., triethylamine)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve 5-bromo-2-hydrazinopyridine (1 equivalent) in pyridine or the chosen solvent in a flask placed in an ice bath to maintain a low temperature (0-5 °C).
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, so slow addition is necessary to control the temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding cold water or a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride.
-
If the product precipitates, it can be collected by filtration, washed with cold water, and dried.
-
If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Caption: Synthetic workflow for this compound.
Coordination Chemistry: Synthesis of Metal Complexes
This compound is expected to act as a bidentate or tridentate ligand, coordinating to metal ions through the pyridine nitrogen, the carbonyl oxygen, and/or the terminal amino nitrogen. The following are general protocols for the synthesis of its coordination complexes with representative transition metals.
Protocol 3: General Synthesis of Metal(II) Complexes
This protocol can be adapted for various divalent metal ions such as Cu(II), Ni(II), and Co(II).
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve this compound (2 equivalents) in hot methanol or ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 equivalent) in a minimal amount of the same solvent.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A color change or precipitation is often observed upon addition.
-
Heat the resulting mixture to reflux for 2-4 hours.
-
After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If not, the volume of the solvent can be reduced by rotary evaporation to induce precipitation.
-
Wash the collected solid with cold solvent and dry it in a desiccator over anhydrous calcium chloride.
Caption: Possible coordination modes of the ligand with a metal (M) center.
Characterization of the Ligand and its Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the synthesized ligand and its metal complexes.
Spectroscopic Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool to confirm the formation of the ligand and its coordination to the metal ion. Key vibrational bands to monitor include:
-
ν(N-H): The stretching vibrations of the N-H groups in the hydrazide moiety, typically observed in the range of 3100-3300 cm⁻¹. A shift in these bands upon complexation can indicate the involvement of the nitrogen atom in coordination.
-
ν(C=O): The carbonyl stretch of the amide group, usually appearing around 1640-1680 cm⁻¹. A significant shift to a lower wavenumber upon complexation is a strong indicator of coordination through the carbonyl oxygen.[7]
-
ν(C=N): The stretching vibration of the pyridine ring. Shifts in these bands suggest coordination of the pyridine nitrogen.
-
ν(M-N) and ν(M-O): The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen and metal-oxygen bonds.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the diamagnetic ligand and its zinc or cadmium complexes.
-
¹H NMR: The proton signals of the pyridine ring and the N-H protons of the hydrazide moiety will be present. Upon complexation, shifts in the positions of the pyridine protons and a broadening or disappearance of the N-H signals can be observed.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring and the carbonyl carbon will provide further structural confirmation. A downfield or upfield shift of the carbonyl carbon upon complexation can corroborate the FT-IR data regarding coordination.
-
-
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the ligand and its complexes provide information about the electronic transitions and the geometry of the coordination sphere.
-
The free ligand will typically show absorption bands in the UV region corresponding to π-π* and n-π* transitions.
-
Upon complexation with transition metals, new absorption bands in the visible region, corresponding to d-d transitions, may appear. The position and intensity of these bands can help in determining the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[7]
-
Structural and Analytical Techniques
-
Single-Crystal X-ray Diffraction: This is the most definitive technique for determining the solid-state structure of the metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[1]
-
Elemental Analysis: The determination of the percentages of carbon, hydrogen, and nitrogen is essential to confirm the empirical formula of the synthesized ligand and its complexes.
-
Molar Conductance Measurements: Measuring the molar conductivity of the complexes in a suitable solvent (e.g., DMF or DMSO) helps in determining whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice.[7]
-
Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the paramagnetic complexes, which provides information about the number of unpaired electrons and, consequently, the oxidation state and geometry of the central metal ion.
| Technique | This compound (Expected) | Metal Complex (Expected Changes) |
| FT-IR (cm⁻¹) | ν(N-H): ~3200-3300, ν(C=O): ~1660, ν(C=N): ~1580 | Shift in ν(N-H) and ν(C=N), Shift of ν(C=O) to lower frequency, Appearance of ν(M-N) and ν(M-O) bands |
| ¹H NMR (ppm) | Pyridine protons: 7.5-8.5, N-H protons: variable | Shift in pyridine proton signals, Broadening or disappearance of N-H signals |
| UV-Vis (nm) | π-π* and n-π* transitions in UV region | Appearance of d-d transition bands in the visible region |
Potential Applications of this compound Metal Complexes
While specific applications for complexes of this particular ligand are yet to be reported, the known activities of related pyridine and hydrazide complexes suggest several promising avenues for research.
Catalysis
Pyridine-containing ligands are widely used in catalysis due to their ability to stabilize metal centers in various oxidation states.[8] Metal complexes of this compound could be investigated as catalysts for a range of organic transformations, including:
-
Cross-coupling reactions: Palladium complexes of pyridine-based ligands are well-known catalysts for Suzuki, Heck, and Sonogashira coupling reactions.[9] The electronic properties of the ligand can be tuned by the bromo substituent, potentially influencing the catalytic activity.
-
Oxidation reactions: Manganese, iron, and cobalt complexes with nitrogen and oxygen donor ligands are often used as catalysts for the oxidation of alcohols and hydrocarbons.
-
Polymerization reactions: Certain transition metal complexes can act as initiators for ring-opening polymerization of cyclic esters or the polymerization of olefins.
Drug Development
The presence of the pyridine and hydrazide moieties suggests that the metal complexes of this compound could possess significant biological activity.
-
Antimicrobial and Antifungal Agents: Many hydrazone-based metal complexes exhibit enhanced antimicrobial and antifungal activity compared to the free ligands.[3][10] The chelation of the metal ion is thought to increase the lipophilicity of the complex, facilitating its transport across the microbial cell membrane. The complexes could be screened against a panel of pathogenic bacteria and fungi.
-
Anticancer Agents: this compound is a known reagent in the synthesis of mTOR inhibitors, which are used as anti-cancer agents.[11] It is plausible that its metal complexes could also exhibit anticancer activity through various mechanisms, such as DNA intercalation, inhibition of key enzymes, or the generation of reactive oxygen species.
Materials Science
The ability of this ligand to form stable, well-defined complexes with various metal ions makes it a candidate for the construction of novel materials.
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The bromo substituent on the pyridine ring could be utilized for post-synthetic modification or to direct the self-assembly of coordination polymers with specific topologies and properties.
-
Sensors: The interaction of the metal complexes with specific analytes could lead to a change in their spectroscopic (e.g., fluorescence or UV-Vis) or electrochemical properties, enabling their use as chemical sensors.
Conclusion and Future Outlook
This compound is a ligand with considerable untapped potential in coordination chemistry. Its straightforward synthesis and versatile coordination sites make it an attractive building block for the creation of a wide range of metal complexes. While the coordination chemistry of this specific ligand remains to be explored in detail, the established properties of related compounds provide a strong rationale for investigating its complexes in catalysis, drug development, and materials science. The protocols and information provided in this guide serve as a foundation for researchers to embark on the synthesis and characterization of these novel coordination compounds and to unlock their potential applications.
References
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Fun, H.-K., Shahani, T., Kumar, R., Isloor, A. M., & Shivananda, K. N. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2043. [Link]
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Teleb, S. M., & Muhammad, E. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF SOME 5-BROMOURACIL-METAL ION COMPLEXES. Semantic Scholar. [Link]
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L. P. L. M. S. G. S. P. A. Caselli. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. [Link]
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Resen, N. D., Abed, A. H., Albayati, Z. S., Askar, F. W., & Al-Amery, T. M. (2020). Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study. Journal of Physics: Conference Series, 1664(1), 012087. [Link]
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Al-Jibouri, M. N. A. (2014). Synthesis of New Complexes by Using Pyridine Acetohydrazone Derivatives. IISTE. [Link]
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Abdel-Rahman, L. H., Ismail, R. M., Abu-Dief, A. M., El-Khatib, R. M., & Abdel-Fatah, S. M. (2015). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Journal of Chemistry. [Link]
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Abdel-Rahman, L. H., Abu-Dief, A. M., El-Khatib, R. M., & Abdel-Fatah, S. M. (2015). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Hindawi. [Link]
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Gornitzka, H., Stalke, D., & Orben, C. M. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13466–13479. [Link]
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Carballo, R., García-Martínez, E., Fernández-Fariña, S., & Pedrido, R. (2022). Rhenium(I) tricarbonyl complexes with acyl- and aryl-hydrazone ligands derived from pyridine. Polyhedron, 219, 115797. [Link]
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Ramappa, C. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. [Link]
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Singh, J., & Singh, J. (2021). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 17, 1836–1881. [Link]
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Al-Hamdani, A. A. S., & Al-Zoubi, W. A. (2025). Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion. NIH. [Link]
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Al-Omair, M. A., Al-Amshany, Z. M., & Al-Ghamdi, M. A. (2022). Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies. MDPI. [Link]
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Maj, A., Wróbel, Z., & Szewczyk, K. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 27(10), 3237. [Link]
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Application Notes and Protocols: N'-(5-Bromopyridin-2-yl)acetohydrazide in Medicinal Chemistry
Introduction: The Versatility of the Hydrazide Scaffold in Drug Discovery
N'-(5-Bromopyridin-2-yl)acetohydrazide is a heterocyclic organic compound that holds significant promise as a versatile building block in medicinal chemistry. Its structure, featuring a bromopyridine ring linked to an acetohydrazide moiety, provides a unique combination of functionalities for the synthesis of novel bioactive molecules. The hydrazide group (-CONHNH2) is a well-established pharmacophore, known for its ability to form various heterocyclic systems and participate in hydrogen bonding interactions with biological targets.[1][2][3] This has led to the development of hydrazide-containing compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6][7]
The primary documented application of this compound is as a key intermediate in the synthesis of pyrimidine-based compounds that function as inhibitors of the mammalian target of rapamycin (mTOR).[8] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Consequently, the development of mTOR inhibitors is a major focus of modern oncology research.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in medicinal chemistry. We will delve into its synthesis, its application in the development of mTOR inhibitors, and provide detailed protocols for evaluating the biological activity of its derivatives.
Synthesis of this compound
The synthesis of this compound typically begins with the commercially available starting material, 2-amino-5-bromopyridine. A general synthetic scheme is outlined below. The process involves the conversion of the amino group into a hydrazine, followed by acetylation.
Diagram: Synthetic Pathway for this compound
Caption: General synthetic route to this compound.
Application in Anticancer Drug Discovery: Targeting the mTOR Pathway
The primary utility of this compound in medicinal chemistry is as a precursor for mTOR inhibitors.[8] The bromopyridine moiety allows for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Protocol 1: In Vitro mTOR Kinase Assay
This protocol describes a method to assess the inhibitory activity of compounds derived from this compound against the mTOR kinase. The assay measures the phosphorylation of a substrate, such as 4E-BP1, by mTOR.[1][2][3][10]
Materials:
-
Active mTOR enzyme
-
Inactive substrate protein (e.g., GST-4E-BP1 or p70S6K)[2]
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, and 5 mM MnCl2)[2]
-
ATP solution (100 µM)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Torin1)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against phosphorylated substrate (e.g., anti-phospho-4E-BP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in kinase assay buffer.
-
In a microcentrifuge tube or 96-well plate, combine the active mTOR enzyme and the kinase assay buffer.
-
Add the test compound or control to the enzyme mixture and incubate for a specified time (e.g., 10-20 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the inactive substrate protein and ATP solution.
-
Incubate the reaction mixture at 30°C for 30 minutes.[2]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities to determine the extent of substrate phosphorylation and calculate the IC50 value for each test compound.
Diagram: Workflow for In Vitro mTOR Kinase Assay
Caption: Step-by-step workflow for evaluating mTOR kinase inhibition.
Protocol 2: Cellular Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[11][12][13][14][15]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11][12]
-
Prepare serial dilutions of the test compounds and positive control in cell culture medium.
-
Treat the cells with the compounds at various concentrations and incubate for 48-72 hours.[12]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Table 1: Example Data Presentation for Cytotoxicity Assay
| Compound | Concentration (µM) | % Cell Viability (MCF-7) | IC50 (µM) |
| Test Compound 1 | 0.1 | 95.2 ± 3.1 | 8.5 |
| 1 | 78.6 ± 4.5 | ||
| 10 | 45.3 ± 2.8 | ||
| 50 | 12.1 ± 1.9 | ||
| Doxorubicin | 0.01 | 89.4 ± 5.2 | 0.5 |
| 0.1 | 52.1 ± 3.7 | ||
| 1 | 15.8 ± 2.1 | ||
| 10 | 3.2 ± 0.9 |
Exploratory Applications: Antimicrobial and Anti-inflammatory Screening
Given the broad biological activities of the hydrazide scaffold, derivatives of this compound are also promising candidates for antimicrobial and anti-inflammatory drug discovery.
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Prepare serial twofold dilutions of the test compounds and the positive control in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Protocol 4: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA), a model for protein denaturation in inflammatory processes.[5][6][16]
Materials:
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the test compounds and the positive control.
-
In test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
Cool the tubes and measure the turbidity at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
-
Determine the IC50 value for each compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel compounds with significant potential in medicinal chemistry. Its established role in the development of mTOR inhibitors for cancer therapy, coupled with the broad therapeutic promise of the hydrazide scaffold, makes it a compound of high interest for drug discovery programs. The protocols provided herein offer a robust framework for the synthesis and biological evaluation of its derivatives, enabling researchers to explore its full potential in the quest for new and effective therapeutic agents.
References
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]
-
Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. American Association for Cancer Research. Available at: [Link]
-
An In Vitro Assay for the Kinase Activity of mTOR Complex 2. Springer Nature. Available at: [Link]
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Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. Available at: [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Bioinformatics. Available at: [Link]
-
Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein. The Journal of Biological Chemistry. Available at: [Link]
-
Screening Actinomycetes extracts for antimicrobial compounds against methicillin-resistant Staphylococcus aureus and helper-compounds against aminoglycoside-resistant E. coli. bioRxiv. Available at: [Link]
-
In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. ResearchGate. Available at: [Link]
-
Antibacterial Discovery via Phenotypic DNA-Encoded Library Screening. ACS Chemical Biology. Available at: [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Available at: [Link]
-
Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available at: [Link]
-
Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. National Center for Biotechnology Information. Available at: [Link]
-
Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. National Center for Biotechnology Information. Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. National Center for Biotechnology Information. Available at: [Link]
-
Development of ATP-competitive mTOR Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed. Available at: [Link]
-
Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. MDPI. Available at: [Link]
-
Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, molecular modeling and biological evaluation of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives as potential anticancer agents. PubMed. Available at: [Link]
-
Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. ResearchGate. Available at: [Link]
-
This compound. Pharmaffiliates. Available at: [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][17]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. National Center for Biotechnology Information. Available at: [Link]
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- 9. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
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"experimental setup for N'-(5-Bromopyridin-2-yl)acetohydrazide synthesis"
An Application Note for the Synthesis of N'-(5-Bromopyridin-2-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of this compound, a valuable reagent in medicinal chemistry, notably in the development of pyrimidine-based mTOR inhibitors as anti-cancer agents.[1][2] The synthesis begins with the preparation of the key intermediate, 5-Bromo-2-hydrazinopyridine, via nucleophilic aromatic substitution, followed by its selective N-acetylation to yield the final product. This guide emphasizes the causality behind procedural choices, robust self-validating protocols, and adherence to safety best practices.
Introduction: Significance of this compound
This compound (CAS No. 1199773-29-9) is a heterocyclic building block of significant interest in pharmaceutical research.[3][4] Its structure, incorporating a bromopyridine moiety and an acetohydrazide group, makes it a versatile precursor for the synthesis of more complex bioactive molecules.[5] Specifically, it has been utilized as a key reagent in the preparation of potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell growth and proliferation, which is often dysregulated in cancer.[1] A reliable and well-characterized synthesis protocol is therefore essential for researchers in drug discovery and development.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages:
-
Step 1: Nucleophilic Aromatic Substitution to form 5-Bromo-2-hydrazinopyridine from 2-chloro-5-bromopyridine and hydrazine hydrate.
-
Step 2: N-Acetylation of the hydrazine intermediate to yield the target compound, this compound.
Caption: Overall two-step synthesis pathway.
Part A: Synthesis of 5-Bromo-2-hydrazinopyridine (Intermediate)
Principle and Rationale
This reaction is a classic nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, particularly at the 2- and 4-positions, which facilitates attack by nucleophiles. Hydrazine (H₂NNH₂) acts as a potent nucleophile, displacing the chloride ion from the 2-position of 2-chloro-5-bromopyridine. The reaction is typically performed with an excess of hydrazine hydrate to maximize the yield of the desired monosubstituted product and minimize the formation of dimeric byproducts.[6] Using a moderate excess (e.g., 1.5-1.8 equivalents) is often sufficient to drive the reaction to completion while simplifying post-reaction workup.[7]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Chloro-5-bromopyridine | ≥98% | Sigma-Aldrich | Starting material. |
| Hydrazine Hydrate (64-65%) | Reagent Grade | Sigma-Aldrich | Acute Toxin & Carcinogen. Handle with extreme care in a fume hood.[8] |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Deionized Water | High Purity | - | For workup and washing. |
| Round-bottom flask (250 mL) | Borosilicate glass | - | Reaction vessel. |
| Reflux Condenser | Borosilicate glass | - | To prevent solvent loss during heating. |
| Magnetic Stirrer/Hotplate | - | - | For heating and agitation. |
| Buchner Funnel & Filter Flask | - | - | For isolating the solid product. |
| pH paper | - | - | To check neutrality during washing. |
Experimental Protocol: Step-by-Step
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. This is placed on a magnetic stirrer/hotplate within a chemical fume hood.
-
Reagent Addition: Charge the flask with 2-chloro-5-bromopyridine (e.g., 10.0 g, 51.9 mmol). Add ethanol (100 mL) to dissolve the starting material.
-
Initiating the Reaction: While stirring, carefully add hydrazine hydrate (e.g., 4.0 mL, ~81.0 mmol, 1.56 eq) to the solution at room temperature. The addition may be mildly exothermic.
-
Heating to Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is consumed.
-
Reaction Workup - Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, and then further cool it in an ice bath for 30-60 minutes. The product, 5-Bromo-2-hydrazinopyridine, will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid cake sequentially with cold deionized water (2 x 30 mL) until the filtrate is neutral, followed by a wash with a small amount of cold ethanol (1 x 20 mL) to aid in drying.
-
Drying: Dry the isolated white to off-white solid under vacuum at 40-50°C to a constant weight. A typical yield is 85-95%. The product should have a melting point of approximately 132-136°C.[9]
Part B: Synthesis of this compound
Principle and Rationale
This step involves the N-acetylation of the terminal, more nucleophilic nitrogen atom of the hydrazine group in 5-Bromo-2-hydrazinopyridine. Acetic anhydride is an effective and common acetylating agent for this transformation. The reaction is typically performed at a low temperature (0°C) initially to control the exothermic reaction, followed by stirring at room temperature to ensure completion. A base is not strictly required but can be used to scavenge the acetic acid byproduct. The workup involves quenching the excess acetic anhydride with water and then collecting the precipitated product.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Bromo-2-hydrazinopyridine | Synthesized above | - | Intermediate from Part A. |
| Acetic Anhydride | ≥99% | Sigma-Aldrich | Corrosive. Handle in a fume hood. |
| Dichloromethane (DCM) or THF | Anhydrous | Fisher Scientific | Reaction solvent. |
| Saturated Sodium Bicarbonate Soln. | - | - | For neutralization during workup. |
| Round-bottom flask (250 mL) | Borosilicate glass | - | Reaction vessel. |
| Magnetic Stirrer | - | - | For agitation. |
| Ice Bath | - | - | For temperature control. |
| Buchner Funnel & Filter Flask | - | - | For isolating the final product. |
Experimental Protocol: Step-by-Step
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 5-Bromo-2-hydrazinopyridine (e.g., 8.0 g, 42.5 mmol) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (100 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: While maintaining the temperature at 0°C, add acetic anhydride (e.g., 4.4 mL, 46.8 mmol, 1.1 eq) dropwise to the stirred solution over 15-20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Workup - Quenching and Precipitation: Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL) to quench the excess acetic anhydride and precipitate the product.
-
Neutralization (Optional but Recommended): Slowly add saturated sodium bicarbonate solution to the aqueous mixture until effervescence ceases and the pH is neutral (pH ~7-8). This step neutralizes the acetic acid byproduct.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid with cold deionized water (2 x 50 mL).
-
Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dry the purified white solid under vacuum to yield this compound.
Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Characterization and Data
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Mol. Weight | Appearance | Melting Point (°C) | Expected ¹H NMR (DMSO-d₆) δ (ppm) |
| 5-Bromo-2-hydrazinopyridine | C₅H₆BrN₃ | 188.03 | White/Off-white | 132 - 136[9] | ~8.1 (s, 1H), ~7.6 (dd, 1H), ~6.6 (d, 1H), ~7.5 (s, 1H, NH), ~4.2 (s, 2H, NH₂) (Predicted) |
| This compound | C₇H₈BrN₃O | 230.06[3] | White Solid | - | ~10.0 (s, 1H), ~9.5 (s, 1H), ~8.2 (d, 1H), ~7.8 (dd, 1H), ~7.0 (d, 1H), ~1.9 (s, 3H) (Predicted) |
References
-
Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin, 50(1), 140–142. [Link][10][11]
-
Aslanoglu, F., & Sahin, E. (2023). N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 711-724. [Link][12]
-
Kawasaki, K., et al. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 50(1), 140-142. [Link][13]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link][1]
-
Google Patents. (2017). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. [7]
-
D'hooghe, M., et al. (2011). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 6, 133. [Link][14]
-
LookChem. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from [Link][9]
-
ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved from [Link][6]
-
Organic Syntheses. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Hydrazones. Org. Synth. 2017, 94, 26. [Link][8]
Sources
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- 2. 2-(N'-Acetylhydrazino)-5-bromopyridine | 1199773-29-9 [chemicalbook.com]
- 3. 1199773-29-9|this compound|BLD Pharm [bldpharm.com]
- 4. (5-Bromopyridin-2-yl)hydrazine | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 5-Bromo-2-hydrazinopyridine|lookchem [lookchem.com]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
Purification of N'-(5-Bromopyridin-2-yl)acetohydrazide by Recrystallization: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive protocol for the purification of N'-(5-Bromopyridin-2-yl)acetohydrazide via recrystallization. This compound is a valuable reagent in medicinal chemistry, notably in the synthesis of pyrimidine-based mTOR inhibitors for anti-cancer research.[1] Ensuring the high purity of this intermediate is critical for the validity of subsequent synthetic steps and biological assays. This document outlines the principles of solvent selection, a detailed step-by-step recrystallization procedure, troubleshooting guidance, and essential safety precautions, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Critical Role of Purity
The efficacy and safety of pharmaceutical compounds are intrinsically linked to their purity. In multi-step organic synthesis, the purification of intermediates is a cornerstone of success. This compound, a heterocyclic compound containing a bromopyridine moiety and an acetohydrazide group, serves as a key building block. Impurities, such as unreacted starting materials, by-products, or residual solvents, can interfere with subsequent reactions, leading to lower yields, impure final products, and potentially misleading biological data.
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2] The fundamental principle of recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[2] Upon slow cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes the impurities, which remain dissolved in the mother liquor.
The Science of Solvent Selection for this compound
The choice of solvent is the most critical parameter for successful recrystallization.[2] The ideal solvent should exhibit a steep solubility curve for the solute, be chemically inert, and have a relatively low boiling point for easy removal from the purified crystals.
This compound possesses both polar (acetamide and hydrazide functionalities) and moderately non-polar (bromopyridine ring) characteristics. This amphiphilic nature suggests that polar protic solvents, or a mixture of solvents, would be most effective. For hydrazide and bromopyridine derivatives, alcohols such as ethanol and methanol, or mixtures of alcohol and water, are often excellent choices for recrystallization.[2][3][4]
Table 1: Candidate Solvents for Recrystallization of this compound
| Solvent System | Rationale for Selection | Potential Advantages | Potential Disadvantages |
| Ethanol | Often effective for recrystallizing hydrazide and pyridine derivatives.[3][4] | Good solvency at elevated temperatures for moderately polar compounds. Relatively low toxicity and easy to remove. | May have high solubility at room temperature, potentially reducing yield. |
| Methanol | Similar properties to ethanol but can exhibit different solubility characteristics. | Can be a good alternative if ethanol proves too effective a solvent at room temperature. | Lower boiling point may lead to rapid evaporation. More toxic than ethanol. |
| Ethanol/Water | The addition of water (an anti-solvent) can decrease the solubility of the compound at lower temperatures, thereby increasing the yield.[2][3] | Allows for fine-tuning of the solvent polarity to achieve optimal solubility differential. | "Oiling out" can occur if the solvent composition is not optimized. |
| Isopropanol | A slightly less polar alcohol that can sometimes provide better crystal formation. | May offer a different solubility profile compared to ethanol or methanol. | Higher boiling point requires more energy for removal. |
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound. The procedure is based on established principles and practices for similar compounds.
Materials and Equipment
-
Crude this compound
-
Candidate recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Hotplate with magnetic stirring capability
-
Magnetic stir bar
-
Short-stemmed funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Drying oven or desiccator
Step-by-Step Recrystallization Procedure
Step 1: Dissolution
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) to the flask, enough to create a slurry.
-
Gently heat the mixture on a hotplate with stirring.
-
Add the hot solvent in small portions until the solid just dissolves completely. Avoid adding an excess of solvent, as this will reduce the recovery yield.
Step 2: Hot Filtration (if necessary)
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a short-stemmed funnel on the hotplate.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
Step 3: Crystallization
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
If crystallization does not initiate, gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
Step 4: Crystal Collection and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities. Use a minimal amount of solvent to avoid redissolving the product.
-
Keep the vacuum on to pull air through the crystals for several minutes to aid in initial drying.
Step 5: Drying
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was added.- The solution is not sufficiently saturated. | - Boil off some of the solvent to increase the concentration and allow to cool again.- Try scratching the inside of the flask or adding a seed crystal. |
| "Oiling Out" | - The solution is too concentrated.- The rate of cooling is too fast.- The boiling point of the solvent is higher than the melting point of the solute. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3]- Consider using a lower-boiling point solvent. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Before hot filtration, add a small amount of activated charcoal to the hot solution, swirl, and then filter to remove the charcoal and adsorbed impurities.[5] |
| Low Recovery Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Washing with too much or warm solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is preheated.- Allow sufficient time for cooling and in the ice bath.- Use only a small amount of ice-cold solvent for washing. |
Safety and Handling
General Safety Precautions:
-
Engineering Controls: All handling of solid this compound and its solutions should be conducted in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. A recommended storage temperature is 2-8°C.[15]
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.
Diagram of Safety Precautions:
Caption: Key safety measures for handling this compound.
Conclusion
The recrystallization protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By carefully selecting a suitable solvent system and adhering to the procedural steps, researchers can significantly enhance the purity of this important synthetic intermediate. The troubleshooting guide and safety precautions further support the successful and safe implementation of this purification technique in a laboratory setting.
References
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
- Benchchem. (n.d.). Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 1-(4-bromophenyl)pyridin-2(1H)-one by Recrystallization.
-
Pourshahbaz, M., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PMC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Benchchem. (n.d.). Catalyst selection and optimization for 2-(2-Chlorophenyl)acetohydrazide synthesis.
- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: 2-(2-bromopyridin-4-yl)-propan-2-ol.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2014).
- Google Patents. (n.d.). US3023241A - Preparation of acyl hydrazine derivatives.
-
Organic Syntheses. (n.d.). hydrazine hydrate. Retrieved from [Link]
- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
- Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
- Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Environmental Health & Safety, University of New Mexico. (n.d.).
-
Pharmaffiliates. (n.d.). 1199773-29-9 | Product Name : this compound. Retrieved from [Link]
- 克拉玛尔试剂. (n.d.). This compound.
- 博赛乐生物一站式采购平台. (n.d.). This compound (97%).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. arxada.com [arxada.com]
- 13. ehs.unm.edu [ehs.unm.edu]
- 14. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]
- 15. 1199773-29-9|this compound|BLD Pharm [bldpharm.com]
Application Notes & Protocols: Comprehensive Characterization of N'-(5-Bromopyridin-2-yl)acetohydrazide
Introduction
N'-(5-Bromopyridin-2-yl)acetohydrazide is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Notably, it serves as a crucial reagent in the synthesis of advanced pyrimidine-based compounds that function as mTOR inhibitors, a class of molecules under investigation for their anti-cancer properties.[1][2] Given its role as a critical intermediate, ensuring the identity, purity, and stability of this compound is paramount. A multi-technique analytical approach is essential for unambiguous structural confirmation and for establishing a robust quality control profile.
This guide provides a comprehensive suite of analytical techniques and detailed protocols for the full characterization of this compound. The methodologies are designed for researchers, quality control analysts, and drug development professionals, offering a framework for structural elucidation, purity assessment, and physicochemical profiling. The protocols emphasize not just the procedural steps but the scientific rationale behind them, ensuring a deep understanding of the data generated.
Physicochemical Properties
A foundational step in any analytical workflow is the documentation of the compound's basic physicochemical properties. This data is essential for calculating concentrations, interpreting mass spectrometry results, and ensuring correct handling.
| Property | Value | Source |
| CAS Number | 1199773-29-9 | [3][4][5] |
| Molecular Formula | C₇H₈BrN₃O | [3][5] |
| Molecular Weight | 230.06 g/mol | [3] |
| Canonical SMILES | CC(=O)NNC1=NC=C(C=C1)Br | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms in the structure.
Rationale for NMR Analysis
For this compound, ¹H NMR is critical for confirming the connectivity of the acetohydrazide moiety to the 5-bromopyridine ring and observing the distinct spin-spin coupling patterns of the pyridine protons. The presence of two N-H protons, which may be exchangeable with D₂O, and the acetyl methyl group provides key structural signposts. ¹³C NMR complements this by confirming the carbon skeleton, including the carbonyl carbon and the distinct carbons of the bromopyridine ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for hydrazides due to its ability to better solubilize the compound and slow the exchange of labile N-H protons, making them more clearly observable.
-
Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Data Interpretation: Expected Chemical Shifts
The following tables provide predicted chemical shifts. Actual experimental values may vary slightly depending on solvent and concentration. Predictions are based on established chemical shift correlations for pyridine and acetohydrazide structures.[6][7]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ (Acetyl) | ~2.0 - 2.2 | Singlet (s) | N/A | 3H |
| Pyridine H-3 | ~6.8 - 7.0 | Doublet (d) | ~8.5 - 9.0 | 1H |
| Pyridine H-4 | ~7.7 - 7.9 | Doublet of Doublets (dd) | ~8.5 - 9.0, ~2.5 | 1H |
| Pyridine H-6 | ~8.2 - 8.4 | Doublet (d) | ~2.5 | 1H |
| N-H (amide) | ~9.5 - 10.5 | Broad Singlet (br s) | N/A | 1H |
| N-H (hydrazine) | ~8.0 - 9.0 | Broad Singlet (br s) | N/A | 1H |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (Acetyl) | ~20 - 22 |
| C=O (Amide) | ~168 - 172 |
| Pyridine C-5 (C-Br) | ~105 - 110 |
| Pyridine C-3 | ~110 - 115 |
| Pyridine C-4 | ~140 - 142 |
| Pyridine C-6 | ~148 - 150 |
| Pyridine C-2 | ~155 - 158 |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.
Rationale for MS Analysis
The primary goal is to confirm the molecular weight of 230.06 g/mol . The presence of a bromine atom is a key feature, which will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Tandem MS (MS/MS) can be used to induce fragmentation and support structural elucidation.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation for positive ion mode.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap instrument).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
The expected protonated molecular ions are m/z 231.0 for [C₇H₉⁷⁹BrN₃O]⁺ and m/z 233.0 for [C₇H₉⁸¹BrN₃O]⁺.
-
Data Interpretation: Expected Ions and Fragmentation
Cleavage of bonds adjacent to carbonyl groups and within the hydrazide linkage are common fragmentation pathways.[8][9]
Table 3: Expected Ions in ESI-MS Spectrum
| m/z (⁷⁹Br / ⁸¹Br) | Ion Formula | Description |
| 231.0 / 233.0 | [C₇H₉BrN₃O]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 173.0 / 175.0 | [C₅H₆BrN₂]⁺ | Loss of acetamide (CH₃CONH) |
| 157.0 / 159.0 | [C₅H₄BrN]⁺ | Loss of acetohydrazide (CH₃CONHNH₂) |
| 43.0 | [C₂H₃O]⁺ | Acetyl cation [CH₃CO]⁺ |
Diagram: Proposed ESI-MS Fragmentation Pathway This diagram illustrates the logical fragmentation cascade from the parent ion.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. dev.usbio.net [dev.usbio.net]
- 3. 1199773-29-9|this compound|BLD Pharm [bldpharm.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Title: A Step-by-Step Guide to the Synthesis of N'-(5-Bromopyridin-2-yl)acetohydrazide
An Application Note for Medicinal Chemists and Process Development Scientists
Abstract
This application note provides a detailed, two-step protocol for the synthesis of N'-(5-Bromopyridin-2-yl)acetohydrazide, a key building block in medicinal chemistry. This compound serves as a crucial reagent in the development of advanced therapeutics, notably in the preparation of pyrimidine-based mTOR inhibitors for oncology research[1]. The synthesis involves a nucleophilic aromatic substitution to form the intermediate (5-Bromopyridin-2-yl)hydrazine, followed by a selective N-acetylation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations for experimental choices, and critical safety information.
Introduction
The hydrazide functional group is a cornerstone in modern drug discovery, valued for its unique chemical reactivity and its presence in numerous clinically approved drugs[2][3]. This compound (CAS No. 1199773-29-9) is a heterocyclic hydrazide of significant interest. Its structure, featuring a bromopyridine core, makes it an ideal precursor for constructing more complex molecules through cross-coupling reactions, while the acetohydrazide moiety provides a versatile handle for derivatization[1][4]. This guide presents a reliable and reproducible synthetic route, beginning with a commercially available pyridine derivative and culminating in the high-purity target compound.
Overall Synthetic Scheme
The synthesis is executed in two primary stages:
-
Formation of the Hydrazine Intermediate: Synthesis of (5-Bromopyridin-2-yl)hydrazine from 2,5-dibromopyridine via nucleophilic substitution with hydrazine hydrate.
-
N-Acetylation: Selective acetylation of the terminal nitrogen of the hydrazine intermediate to yield the final product, this compound.
Experimental Protocol: A Detailed Walkthrough
Part 1: Synthesis of (5-Bromopyridin-2-yl)hydrazine (Intermediate I)
Principle of the Reaction: This step employs a nucleophilic aromatic substitution (SNAr) reaction. The carbon atom at the 2-position of the pyridine ring is electron-deficient due to the ring nitrogen's inductive effect, making it susceptible to attack by nucleophiles. Hydrazine hydrate acts as the nucleophile, displacing one of the bromide atoms from 2,5-dibromopyridine. Using an excess of hydrazine hydrate helps to maximize the yield of the desired monosubstituted product and prevent the formation of undesired bis-hydrazine byproducts[5].
Materials & Reagents:
-
2,5-Dibromopyridine
-
Hydrazine Hydrate (80% solution in water)
-
Ethanol (or a high-boiling solvent like diglyme)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dibromopyridine (1.0 eq).
-
Reagent Addition: Add ethanol (or another suitable solvent) to dissolve the starting material. Subsequently, add hydrazine hydrate (5.0-10.0 eq) to the solution. The large excess is critical for the reaction's success[5].
-
Heating: Heat the reaction mixture to reflux (approximately 100-120 °C, depending on the solvent) and maintain this temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Extraction: After cooling the mixture to room temperature, carefully quench it with water. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine. This removes any acidic impurities and residual hydrazine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid, (5-Bromopyridin-2-yl)hydrazine[6][7], can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure solid.
Part 2: Synthesis of this compound (Final Product)
Principle of the Reaction: This is a classic N-acetylation reaction. The terminal nitrogen atom of the hydrazine intermediate is more nucleophilic than the nitrogen attached to the pyridine ring, allowing for selective acylation. Acetic anhydride is used as the acetylating agent in a suitable solvent.
Materials & Reagents:
-
(5-Bromopyridin-2-yl)hydrazine (Intermediate I)
-
Acetic Anhydride
-
Pyridine (as solvent and base) or another suitable solvent like Dichloromethane (DCM) with a non-nucleophilic base (e.g., triethylamine).
-
Ice-cold water
-
Diethyl Ether
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the (5-Bromopyridin-2-yl)hydrazine (1.0 eq) in pyridine or DCM in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring. The use of a slight excess ensures complete conversion of the starting material.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using TLC.
-
Quenching and Precipitation: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water. The product, this compound, should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid[1][8]. The product should be stored in a refrigerator at 2-8°C[1][4].
Quantitative Data Summary
| Parameter | Step 1: Hydrazine Formation | Step 2: N-Acetylation |
| Primary Reagent | 2,5-Dibromopyridine | (5-Bromopyridin-2-yl)hydrazine |
| Equivalents | 1.0 eq | 1.0 eq |
| Secondary Reagent | Hydrazine Hydrate | Acetic Anhydride |
| Equivalents | 5.0 - 10.0 eq | 1.1 eq |
| Solvent | Ethanol | Pyridine or DCM |
| Temperature | Reflux (100-120 °C) | 0 °C to Room Temp. |
| Reaction Time | 12 - 24 hours | 4 - 6 hours |
| Typical Yield | 70 - 85% | 85 - 95% |
| Product MW | 188.03 g/mol [7] | 230.07 g/mol [1] |
Workflow and Safety Visualization
Synthetic Workflow Diagram
Caption: Visual workflow of the two-step synthesis process.
Safety Precautions
-
Hydrazine Hydrate: This substance is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetic Anhydride: This reagent is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes. Handle only in a fume hood.
-
General Precautions: All reactions should be conducted with appropriate care. Ensure that all glassware is properly secured and that a blast shield is used where necessary.
Conclusion
This application note details a robust and efficient two-step synthesis for this compound. By following this protocol, researchers can reliably produce this valuable intermediate for applications in drug discovery and development, particularly for the synthesis of kinase inhibitors. The provided explanations and procedural details are intended to empower scientists to not only replicate this synthesis but also to adapt it for analogous transformations.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Acta Crystallographica Section E. (2011). N-(5-Bromopyridin-2-yl)acetamide. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-hydrazinylpyridine. National Institutes of Health. Retrieved from [Link]
-
MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved from [Link]
- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-(N'-Acetylhydrazino)-5-bromopyridine, min 97%. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrazide-based drugs in clinical use. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1199773-29-9|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. (5-Bromopyridin-2-yl)hydrazine | CymitQuimica [cymitquimica.com]
- 7. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
Troubleshooting & Optimization
"optimizing the yield of N'-(5-Bromopyridin-2-yl)acetohydrazide synthesis"
<_SPLIT_SEPARATOR>
The user wants a technical support center guide for synthesizing N'-(5-Bromopyridin-2-yl)acetohydrazide.
I need to structure this as a troubleshooting guide with FAQs for researchers. This requires me to act as a Senior Application Scientist, ensuring the information is accurate, practical, and well-supported.
Plan:
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Introduction: Briefly introduce the synthesis of this compound, its importance, and the common synthetic route. The primary route appears to be the hydrazinolysis of an ester, likely ethyl 2-(5-bromopyridin-2-yl)acetate, with hydrazine hydrate.
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Reaction Overview & Mechanism:
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Present the overall reaction scheme.
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Create a simple workflow diagram using Graphviz.
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Briefly explain the nucleophilic acyl substitution mechanism.
-
-
Detailed Experimental Protocol: Provide a standard, step-by-step protocol for the synthesis. This will serve as the baseline for the troubleshooting section. I will need to synthesize this from the search results which describe similar reactions (ester + hydrazine hydrate).
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Troubleshooting Guide (Q&A Format): This is the core of the request. I will create questions addressing common issues and provide detailed answers with explanations.
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Problem: Low or No Product Yield.
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Possible Cause 1: Incomplete reaction.
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Solution: Check reaction time, temperature, and stoichiometry of hydrazine hydrate. Explain why an excess of hydrazine is often used.
-
-
Possible Cause 2: Degradation of starting material or product.
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Solution: Discuss the stability of the starting ester and the product under reaction conditions.
-
-
Possible Cause 3: Issues with starting materials.
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Solution: Advise on checking the purity of the ethyl 2-(5-bromopyridin-2-yl)acetate and the concentration/quality of hydrazine hydrate.
-
-
-
Problem: Formation of Side Products/Impurities.
-
Possible Cause 1: Dimerization (N,N'-diacylhydrazine).
-
Solution: Explain how this happens (insufficient hydrazine). The solution is to use a sufficient excess of hydrazine hydrate.
-
-
Possible Cause 2: Hydrolysis of the ester.
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Solution: Discuss the role of water content in hydrazine hydrate and the potential for hydrolysis back to the carboxylic acid. Suggest using anhydrous solvents if this is a major issue.
-
-
-
Problem: Difficulty in Product Isolation and Purification.
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Possible Cause 1: Product is soluble in the workup solvent.
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Solution: Suggest alternative workup procedures, like quenching the reaction and precipitating the product, or using different extraction solvents.
-
-
Possible Cause 2: Difficulty removing excess hydrazine hydrate.
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Solution: Explain methods like washing with dilute acid (with caution not to hydrolyze the product) or vacuum distillation.
-
-
Possible Cause 3: Oily product instead of a solid.
-
Solution: Discuss recrystallization techniques and solvent systems. Suggest trituration to induce crystallization.
-
-
-
-
Frequently Asked Questions (FAQs):
-
What is the optimal solvent for this reaction? (Ethanol is common).
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What is the typical molar ratio of hydrazine hydrate to the ester? (Excess is typical, e.g., 3-10 equivalents).
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How can I monitor the reaction progress? (TLC).
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What are the key safety precautions when working with hydrazine hydrate? (It's toxic and potentially explosive).
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How is the starting material, ethyl 2-(5-bromopyridin-2-yl)acetate, synthesized? (Briefly mention its preparation, likely from 2,5-dibromopyridine).
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Data Presentation:
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Create a table summarizing typical reaction conditions (Solvent, Temperature, Time, Molar Ratios) and expected yields.
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Visualization (Graphviz):
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Create a DOT diagram for the overall synthesis workflow.
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Create a DOT diagram illustrating the troubleshooting logic (e.g., "Low Yield" -> "Check Reagents" / "Optimize Conditions").
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Scientific Integrity:
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Cite sources for reaction conditions, mechanisms, and safety information throughout the text.
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Compile a complete, numbered reference list with clickable URLs at the end.
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This structured approach will cover all the core requirements of the prompt, providing a comprehensive and authoritative guide for the target audience. I will use the search results to ground the specific details of the protocol and troubleshooting advice. The search results confirm that the reaction of an ester with hydrazine hydrate is the standard method for creating hydrazides.[1][2][3] They also highlight the importance of using an excess of hydrazine to avoid side reactions[4][5] and discuss common solvents like ethanol.[3][6] Safety concerns with hydrazine are also noted.[5] The starting material, ethyl 2-(5-bromopyridin-2-yl)acetate, is commercially available, but its synthesis from 2,5-dibromopyridine is a plausible precursor route.[7][8][9] This information is sufficient to build the detailed guide.## Technical Support Center: Optimizing the Synthesis of this compound
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. This compound serves as a key intermediate in the development of various pharmacologically active compounds, including potential mTOR inhibitors for anti-cancer therapies.[10] Achieving a high yield and purity is paramount for downstream applications.
This guide moves beyond a simple protocol, offering a troubleshooting framework in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.
Synthesis Overview: The Hydrazinolysis Pathway
The most reliable and widely adopted method for synthesizing this compound is the nucleophilic acyl substitution of an appropriate ester, typically ethyl 2-(5-bromopyridin-2-yl)acetate, with hydrazine hydrate.[1][11]
The reaction proceeds via the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol (ethanol in this case) to form the stable hydrazide product.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Baseline Experimental Protocol
This protocol provides a standard starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent purity.
Materials:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-(5-bromopyridin-2-yl)acetate (1.0 eq.) in ethanol (approx. 10-15 mL per gram of ester).
-
To this solution, add hydrazine hydrate (5.0 - 10.0 eq.) dropwise at room temperature. A significant molar excess is crucial to maximize yield and prevent side reactions.[4][5]
-
Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2-4 hours.[3]
-
Monitor the disappearance of the starting ester using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate product precipitation.
-
If precipitation is slow or incomplete, reduce the solvent volume under vacuum.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol or chilled water to remove excess hydrazine.
-
Dry the product under vacuum to yield this compound as a solid.[12]
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the synthesis in a direct Q&A format.
Question 1: My reaction yield is very low or I've isolated no product. What went wrong?
Answer: Low or no yield is a common issue that can stem from several factors. Let's break down the possibilities.
-
Cause A: Incomplete Reaction
-
Explanation: The conversion of the ester to the hydrazide may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a sub-optimal amount of hydrazine hydrate.
-
Solution:
-
Extend Reaction Time: Continue refluxing the mixture and monitor closely with TLC until the starting ester spot has completely disappeared.
-
Verify Temperature: Ensure your heating mantle or oil bath is reaching and maintaining the reflux temperature of ethanol (approx. 78°C).
-
Increase Hydrazine Excess: The most common method to prepare hydrazides is the hydrazinolysis of the corresponding esters with hydrazine monohydrate.[1] A large excess (up to 10 equivalents) of hydrazine hydrate is often necessary to drive the equilibrium towards the product and ensure the complete consumption of the limiting ester reagent.[4]
-
-
-
Cause B: Starting Material Quality
-
Explanation: The purity of your starting materials is critical. The ethyl 2-(5-bromopyridin-2-yl)acetate may be impure, or your hydrazine hydrate solution may have degraded or be of a lower concentration than stated.
-
Solution:
-
Verify Ester Purity: Confirm the purity of your starting ester via NMR or LC-MS. If necessary, purify it by column chromatography before use.
-
Use Fresh Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Use a fresh bottle or titrate an older bottle to confirm its concentration.
-
-
-
Cause C: Issues with Product Isolation
-
Explanation: The product may have remained dissolved in the solvent during workup.
-
Solution:
-
Solvent Removal: After cooling, concentrate the reaction mixture significantly under reduced pressure. This will reduce the solubility of the product and promote precipitation.
-
Anti-Solvent Addition: Try adding a non-polar solvent in which the product is insoluble (e.g., hexane) to the concentrated ethanolic solution to induce precipitation.
-
-
Troubleshooting Logic: Low Yield
Caption: Decision workflow for troubleshooting low product yield.
Question 2: My final product is contaminated with a significant impurity. How do I identify and prevent it?
Answer: The most likely impurity is the N,N'-bis(acetyl-5-bromopyridin-2-yl)hydrazine, a di-acylated side product.
-
Cause: Insufficient Hydrazine
-
Explanation: This side product forms when a molecule of the newly formed hydrazide product acts as a nucleophile and attacks another molecule of the starting ester. This is statistically probable if the concentration of hydrazine hydrate is not high enough to ensure it is the primary nucleophile attacking the ester.
-
Prevention: The solution is straightforward: use a larger excess of hydrazine hydrate (at least 5-10 equivalents).[5] This ensures that an ester molecule is far more likely to encounter a hydrazine molecule than a product hydrazide molecule, effectively suppressing the formation of the dimer.
-
Removal: If the side product has already formed, purification can be challenging due to similar polarities. Recrystallization from a carefully chosen solvent system (e.g., ethanol/water mixtures) may be effective.
-
Question 3: The workup is messy and I'm having trouble removing the excess hydrazine hydrate.
Answer: Hydrazine hydrate has a high boiling point and can be difficult to remove, often co-distilling with water.
-
Solution A: Aqueous Workup (Use with Caution)
-
Explanation: Some protocols suggest washing with dilute acid to neutralize and form a water-soluble hydrazinium salt.[2]
-
Procedure: After removing the ethanol, dilute the residue with an organic solvent like ethyl acetate and wash cautiously with a dilute aqueous HCl solution. Warning: The hydrazide product itself can be hydrolyzed back to the carboxylic acid under acidic conditions, so this must be done quickly, at low temperatures, and with very dilute acid. Follow immediately with a wash with saturated sodium bicarbonate solution.
-
-
Solution B: Precipitation and Washing
-
Explanation: A safer method is to avoid an acidic wash altogether. The goal is to precipitate the product and wash away the hydrazine.
-
Procedure: After removing the bulk of the ethanol, add cold water to the residue. The organic hydrazide should precipitate out. Filter the solid and wash it thoroughly with copious amounts of cold water. This physically removes the highly water-soluble hydrazine hydrate. Dry the product thoroughly under high vacuum.
-
Frequently Asked Questions (FAQs)
-
Q: What is the primary role of hydrazine hydrate in this reaction?
-
Q: Can I use a solvent other than ethanol?
-
A: Yes, other alcohols like methanol or isopropanol can be used. The key is that both the starting ester and hydrazine hydrate should be soluble in the solvent at reflux temperature. Ethanol is often preferred due to its favorable boiling point and solvency profile.[5]
-
-
Q: What are the critical safety precautions for handling hydrazine hydrate?
-
A: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[13] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid heating hydrazine hydrate in a closed system, as it can be explosive.
-
-
Q: How is the starting material, ethyl 2-(5-bromopyridin-2-yl)acetate, typically prepared?
-
A: While commercially available, it can be synthesized from 2,5-dibromopyridine. The process often involves a metal-halogen exchange followed by reaction with an acetylating agent, though multiple routes exist.[9] The 2,5-dibromopyridine itself can be prepared from 2-aminopyridine via bromination and a subsequent Sandmeyer reaction.[17]
-
Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Ester Substrate | Ethyl 2-(5-bromopyridin-2-yl)acetate | High purity is essential for good yield. |
| Reagent | Hydrazine Hydrate (80-95%) | Use a fresh, high-quality source. |
| Molar Ratio | 1 : 5-10 (Ester : Hydrazine) | Critical for preventing di-acylation side products and driving the reaction to completion.[5] |
| Solvent | Ethanol (Absolute or 96%) | Good solvency for reactants; allows for a convenient reflux temperature.[3] |
| Temperature | Reflux (~78°C) | Provides sufficient energy for the reaction without degrading the product. |
| Reaction Time | 2-6 hours | Monitor by TLC to determine the exact endpoint. |
| Workup | Precipitation & Washing | Safest and most effective method for removing excess hydrazine without risking product hydrolysis. |
References
- Vertex AI Search. (2024). What is hydrazine hydrate used for?
- Vertex AI Search. (2025). Hydrazine Hydrate: What are the main application areas of hydrazine hydrate?
- Vertex AI Search. (2025). Hydrazine hydrate: Significance and symbolism.
- ResearchGate. (2025). Hydrazine Hydrate (NH2NH2·H2O) - ResearchGate.
-
Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(5-Bromopyridin-2-yl)acetamide. Retrieved from [Link]
-
JSS College of Arts, Commerce and Science. (2018). Final Report of Work Done on the Minor Research Project: Synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl) hydrazine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. Retrieved from [Link]
-
ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. Retrieved from [Link]
- Google Patents. (n.d.). CN103408454B - A kind of preparation method of hydrazide kind compound.
-
Allen. (n.d.). Ethyl acetate on treatmemt with Hydrazine gives-. Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(5-bromopyridin-2-yl)acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-(5-bromopyridin-2-yl)acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from [Link]
-
Ibn Al-Haitham Journal for Pure and Applied Sciences. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Retrieved from [Link]
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Technical Support Center: N'-(5-Bromopyyridin-2-yl)acetohydrazide Reactions
Introduction
N'-(5-Bromopyridin-2-yl)acetohydrazide is a pivotal reagent in contemporary medicinal chemistry, frequently employed as a precursor for synthesizing N-acylhydrazones—a scaffold of significant interest in drug development, notably for mTOR inhibitors.[1] The typical reaction involves the condensation of the acetohydrazide with an aldehyde or ketone, a process that, while generally robust, is susceptible to several side reactions that can complicate synthesis, reduce yields, and introduce purification challenges.
This technical guide is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth, troubleshooting-oriented overview of the common side products encountered in reactions involving this compound. By understanding the mechanistic origins of these impurities, you can proactively design more robust experimental protocols and efficiently troubleshoot unexpected outcomes.
Section 1: Troubleshooting Common Side Products
This section addresses specific experimental issues in a question-and-answer format, providing both the mechanistic rationale and actionable solutions.
Problem 1: Low yield of the desired N-acylhydrazone and recovery of starting materials.
Question: "My reaction to form the N-acylhydrazone has stalled. TLC and LC-MS analysis shows significant amounts of my starting aldehyde/ketone and this compound, even after extended reaction times. What is the likely cause?"
Answer: The most probable cause is the hydrolysis of either the N-acylhydrazone product back to its precursors or the starting hydrazide itself. The C=N bond in hydrazones is susceptible to cleavage by water, a reaction that is catalyzed by both acid and base.[2][3][4]
-
Mechanistic Insight: Under acidic conditions, the imine nitrogen is protonated, rendering the imine carbon more electrophilic and highly susceptible to nucleophilic attack by water.[3] Conversely, under basic conditions, direct attack of a hydroxide ion can occur. The acetohydrazide starting material can also be hydrolyzed, especially under harsh pH conditions or elevated temperatures, yielding 5-bromo-2-hydrazinopyridine and acetic acid.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., ethanol, methanol, or THF). Dry all glassware thoroughly.
-
Control pH: The condensation reaction is often catalyzed by a small amount of acid (e.g., a few drops of glacial acetic acid).[5] However, excess acid can promote hydrolysis. If using a general acid catalyst, ensure it is substoichiometric. Avoid strong acids or bases unless the reaction is specifically designed for them.
-
Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any trace amounts of water from the solvent or reactants.
-
Work-up Considerations: During the aqueous work-up, minimize the contact time of the product with the aqueous phase and avoid extremes of pH. Prompt extraction into a non-polar organic solvent is recommended.
-
Problem 2: The product appears pure by LC-MS, but the ¹H NMR spectrum is unusually complex, showing duplicate signals for nearly every proton.
Question: "My product has the correct mass, but its ¹H NMR spectrum is confusing, with doubled peaks for the NH, CH, and aromatic protons. Is my product impure?"
Answer: This is a classic hallmark of stereoisomerism within the N-acylhydrazone scaffold and does not necessarily indicate an impurity. Two primary forms of isomerism are at play:
-
E/Z Isomerism: Due to the high rotational barrier of the carbon-nitrogen double bond (C=N), N-acylhydrazones can exist as stable E and Z geometric isomers.[5][6][7]
-
Conformational Isomerism: Additionally, restricted rotation around the amide C(O)-N bond can lead to syn-periplanar and anti-periplanar conformers.[6][8][9][10][11]
The combination of these effects results in a mixture of isomers in solution at room temperature, each giving a distinct set of NMR signals. The E isomer is generally the major or exclusive product due to lower steric hindrance.[5][6] The duplication of signals is most often due to the presence of two amide bond conformers of the E isomer.[5][11]
-
Troubleshooting & Characterization:
-
Variable-Temperature (VT) NMR: Acquiring NMR spectra at elevated temperatures can often cause the signals of the conformers to coalesce into a single set of sharp peaks as the rate of interconversion increases.[12] This is a powerful diagnostic tool to confirm the presence of rotational isomers.
-
Solvent Effects: The ratio of isomers can be highly dependent on the solvent.[6][9] In DMSO-d₆, intermolecular hydrogen bonding with the solvent often favors one conformer, while in CDCl₃, a different ratio may be observed.
-
2D NMR (NOESY/EXSY): These experiments can show cross-peaks between the corresponding protons of the interconverting isomers, definitively proving their relationship.[13]
-
Problem 3: An unexpected, higher molecular weight peak is observed in the mass spectrum, often double the expected mass.
Question: "My mass spec data shows a significant M+H peak at roughly twice the mass of my expected product. What is this byproduct?"
Answer: This observation strongly suggests the formation of a dimer . Dimerization in acylhydrazone chemistry can be either a non-covalent association or the result of a covalent side reaction.
-
Mechanistic Insight:
-
Non-Covalent Dimers: N-acylhydrazones can form stable, hydrogen-bonded dimers in solution or in the solid state. While this is a supramolecular phenomenon, these associated species can sometimes be observed in mass spectrometry, particularly with soft ionization techniques like ESI.
-
Covalent Dimers: Although less common under standard condensation conditions, side reactions leading to covalent dimers can occur. For instance, if the starting acetohydrazide degrades or reacts with itself under harsh conditions (e.g., high heat), species like 1,2-bis(5-bromopyridin-2-yl)diazene could potentially form, though this is speculative without further evidence.[14] Another possibility, particularly in reactions aimed at cyclization, is intermolecular reaction instead of the desired intramolecular ring closure.
-
-
Troubleshooting Steps:
-
Adjust Concentration: Perform the reaction under more dilute conditions to disfavor intermolecular interactions that lead to dimerization.
-
Modify Solvent: Changing the solvent to one that can more effectively solvate the product and disrupt intermolecular hydrogen bonding may reduce the formation of non-covalent dimers.
-
Control Temperature: Avoid excessive heating, which can promote decomposition and undesired side reactions.
-
Section 2: Proactive Experimental Design (FAQs)
FAQ 1: What are the optimal reaction conditions for forming N-acylhydrazones with this reagent? Generally, the condensation is carried out in an alcoholic solvent like methanol or ethanol at temperatures ranging from room temperature to reflux.[5] The addition of a catalytic amount of glacial acetic acid is often used to facilitate the reaction.[5] The key to high yield and purity is the rigorous exclusion of excess water.
FAQ 2: How can I minimize hydrolysis during the reaction and work-up? Beyond using anhydrous solvents and reagents, ensure the work-up is efficient. Once the reaction is complete, quench it by pouring it into cold water or a saturated sodium bicarbonate solution to neutralize the acid catalyst. Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine to remove residual water, and dry it thoroughly over an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.
FAQ 3: Are there any known stability issues with the bromopyridine ring itself? The 5-bromopyridine moiety is generally stable under the mild acidic or neutral conditions used for acylhydrazone formation. However, it is susceptible to reaction under certain conditions. Strong bases can potentially lead to pyridyne intermediates and subsequent isomerization or substitution.[15] Furthermore, the bromine atom can be replaced in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling), a property often exploited in subsequent synthetic steps but which must be avoided during the initial condensation.[16]
Section 3: Methodologies & Visual Guides
Protocol 1: General Procedure for High-Purity N-Acylhydrazone Synthesis
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Reagents: Dissolve the acetohydrazide in anhydrous ethanol (approx. 0.1 M concentration). Add the corresponding aldehyde or ketone (1.0–1.1 eq).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the stirring mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS (typically 2-6 hours). The product is usually less polar than the starting hydrazide.
-
Work-up: Once the starting hydrazide is consumed, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. If not, concentrate the mixture under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Data Summary Table
| Side Product/Issue | Molecular Weight Change | Polarity vs. Product | Key Identification Method |
| Hydrolysis Products | Lower (Starting Materials) | More Polar | LC-MS, TLC |
| E/Z Isomers | None | Similar | ¹H NMR (duplicate signals), VT-NMR |
| Dimer | Double | Variable | MS (M+H at ~2x product mass) |
Visual Diagrams
Diagram 1: Key Reaction Pathways This diagram illustrates the desired condensation reaction to form the N-acylhydrazone versus the competing hydrolysis side reaction that reverts the product to its starting materials.
Caption: Desired Condensation vs. Side Reaction.
Diagram 2: Troubleshooting Workflow for Low Yield This workflow provides a logical sequence of steps to diagnose and solve issues related to low product yield in N-acylhydrazone synthesis.
Caption: Troubleshooting Workflow for Low Yield.
References
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Benchchem.
-
PMC, NIH.
-
Semantic Scholar.
-
MDPI.
-
ACS Omega.
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MDPI.
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[Proposed mechanism of acid hydrolysis of hydrazones studied[17].]([Link]) ResearchGate.
-
RSC Publishing.
-
Chempanda.
-
MDPI.
-
ResearchGate.
-
PMC, NIH.
-
Wikipedia.
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-
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-
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- 4. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach | MDPI [mdpi.com]
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- 10. mdpi.com [mdpi.com]
- 11. Microwave-assisted synthesis and evaluation of acylhydrazones as potential inhibitors of bovine glutathione peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Activity Studies of Aldisine Derivatives Containing Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Yield in Bromopyridine Synthesis
Welcome to the Technical Support Center for bromopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the synthesis of bromopyridines. Drawing from established chemical principles and field-proven insights, this document provides a structured, in-depth approach to troubleshooting your synthetic challenges.
Section 1: Electrophilic Bromination of Pyridine
Direct bromination of the pyridine ring is often the most straightforward approach, but it is fraught with challenges due to the inherent electronic properties of the heterocycle.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic bromination of pyridine resulting in extremely low or no yield of the desired product?
A1: The primary reason for low reactivity is the electron-deficient nature of the pyridine ring. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.[1][2][3] This deactivation means that harsh reaction conditions are often required, which can lead to degradation of the starting material or the product.
Troubleshooting Steps:
-
Increase Reaction Temperature: Electrophilic bromination of pyridine often requires high temperatures, sometimes in the range of 300°C for vapor-phase reactions or 130°C in the presence of oleum.[3]
-
Utilize a Lewis Acid Catalyst: The use of a Lewis acid, such as FeBr₃ or AlCl₃, can enhance the electrophilicity of the bromine, facilitating the reaction at lower temperatures (around 100°C).[4][5] The Lewis acid coordinates to the bromine molecule, polarizing it and making it a more potent electrophile.
-
Consider an Alternative Brominating Agent: For activated pyridines (e.g., aminopyridines), milder brominating agents like N-bromosuccinimide (NBS) can be effective.[6]
Q2: My reaction is producing a mixture of regioisomers (e.g., 3-bromopyridine and 3,5-dibromopyridine). How can I improve the selectivity for the monosubstituted product?
A2: The formation of polybrominated products is a common issue, especially under forcing reaction conditions.[5] The initial introduction of a bromine atom further deactivates the ring, but if the conditions are harsh enough, a second substitution can occur. Electrophilic attack on pyridine itself preferentially occurs at the C3 position to avoid placing a positive charge on the electronegative nitrogen atom in the intermediate sigma complex.[1][3]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.1 equivalents) of bromine or NBS to favor monosubstitution.
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize over-bromination. Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the desired product is maximized.
-
Methodology Change: For substrates prone to over-bromination, consider alternative strategies such as the Sandmeyer reaction if a suitable aminopyridine precursor is available.
Advanced Strategy: Activation via N-Oxide Formation
A highly effective strategy to overcome the low reactivity of the pyridine ring is to first convert it to a pyridine-N-oxide. The N-oxide group is activating and directs electrophilic substitution to the C2 and C4 positions.[2] The N-oxide can then be deoxygenated to yield the substituted pyridine.
Experimental Protocol: 2-Bromination of Pyridine via N-Oxide
-
N-Oxide Formation: Dissolve pyridine in a suitable solvent like acetic acid. Add an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) and heat the mixture.[7][8] Monitor the reaction for the disappearance of the starting material.
-
Bromination of the N-Oxide: The resulting pyridine-N-oxide can be brominated at the 2-position under milder conditions using reagents like phosphorus oxybromide (POBr₃) or a combination of an activator (e.g., p-toluenesulfonic anhydride) and a bromide source (e.g., tetrabutylammonium bromide).
-
Deoxygenation: The 2-bromopyridine-N-oxide can be deoxygenated using a reducing agent like phosphorus trichloride (PCl₃) to afford the final 2-bromopyridine.
Troubleshooting Workflow for Electrophilic Bromination
Caption: Troubleshooting Decision Tree for Electrophilic Bromination.
Section 2: The Sandmeyer Reaction for Bromopyridine Synthesis
The Sandmeyer reaction provides a powerful alternative for synthesizing bromopyridines from aminopyridines, often with better regioselectivity and milder conditions than direct bromination.
Frequently Asked Questions (FAQs)
Q3: My Sandmeyer reaction is giving a low yield of the desired bromopyridine, and I observe a significant amount of byproduct, possibly a pyridone. What is happening?
A3: The key to a successful Sandmeyer reaction is the efficient formation and stability of the intermediate diazonium salt.[9][10] Aminopyridines can be challenging substrates for diazotization. The diazonium salts of 2- and 4-aminopyridines are particularly unstable and can rapidly hydrolyze to the corresponding pyridones, especially if the temperature is not strictly controlled or if there is an excess of water present.[11]
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization step must be carried out at low temperatures, typically 0-5°C, to ensure the stability of the diazonium salt.[12] Use an ice-salt bath and monitor the internal temperature of the reaction mixture closely.
-
Choice of Nitrite Source: For less reactive amines or when anhydrous conditions are preferred, consider using an organic nitrite source like tert-butyl nitrite (tBuONO) instead of sodium nitrite.[13][14]
-
Minimize Water Content: While some water is often necessary to dissolve the reagents, excess water can promote the formation of the pyridone byproduct. If possible, use concentrated acids.
-
Immediate Use of Diazonium Salt: The generated diazonium salt should be used immediately in the subsequent copper(I) bromide step without isolation.
Q4: The final step of my Sandmeyer reaction (addition of the diazonium salt to CuBr) is not proceeding efficiently. What factors could be inhibiting this conversion?
A4: The conversion of the diazonium salt to the bromopyridine is a radical-nucleophilic aromatic substitution catalyzed by copper(I).[9][15] The efficiency of this step can be affected by the purity and activity of the copper catalyst, as well as the reaction conditions.
Troubleshooting Steps:
-
Purity of Copper(I) Bromide: Copper(I) salts can oxidize to copper(II) upon storage. Ensure that you are using fresh, high-purity CuBr. If in doubt, prepare it fresh or wash it with a reducing agent.
-
Catalyst Loading: While catalytic amounts are often cited, for challenging substrates, stoichiometric amounts of CuBr may be necessary to drive the reaction to completion.
-
Acidic Conditions: The reaction is typically carried out in the presence of the corresponding hydrohalic acid (HBr in this case). Ensure the solution remains acidic throughout the reaction.
-
Degassing: Although a radical reaction, degassing the solvent is generally not required for Sandmeyer reactions. However, if you suspect side reactions from dissolved oxygen, it is a variable to consider.
Comparative Data for Bromination Methods
| Method | Substrate | Typical Conditions | Common Byproducts | Reported Yield Range |
| Electrophilic Bromination | Pyridine | Br₂/Oleum, 130°C | 3,5-Dibromopyridine | 30-50% |
| Electrophilic Bromination | 2-Aminopyridine | NBS, Acetone | 2-Amino-3,5-dibromopyridine | Up to 95%[1] |
| Sandmeyer Reaction | 2-Aminopyridine | 1. NaNO₂, HBr, 0°C; 2. CuBr | 2-Hydroxypyridine (Pyridone) | 86-92%[16] |
| Via N-Oxide | Pyridine | 1. m-CPBA; 2. POBr₃; 3. PCl₃ | Isomeric bromopyridines | 60-80% (overall) |
Mechanism Overview: The Sandmeyer Reaction
Caption: Key steps in the Sandmeyer synthesis of bromopyridines.
Section 3: Purification and Characterization
Low isolated yields are often a result of challenging purification rather than a poor reaction.
Q5: I have a good crude yield according to NMR, but I'm losing a significant amount of my bromopyridine during column chromatography. Why is this happening?
A5: Pyridine derivatives are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column, resulting in low recovery.[17]
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before running the column, flush the silica gel with your eluent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in the mobile phase.[17] This deactivates the acidic sites on the silica and improves the elution of basic compounds.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.
-
Aqueous Work-up pH: During the work-up, ensure that the aqueous layer is made basic (pH > 8) before extraction. This ensures the pyridine nitrogen is not protonated, which would increase its water solubility and lead to losses in the aqueous phase.
-
Dry Loading: If your compound is not very soluble in the eluent, consider a dry loading technique. Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting powder onto the top of your column.
By systematically addressing these common issues, you can significantly improve the yield and purity of your bromopyridine synthesis. Remember to always prioritize safety and consult relevant literature for the specific substrate you are working with.
References
-
Pyridines. (n.d.). University of Babylon. Retrieved January 15, 2026, from [Link]
- Lokhov, R., Lokhova, S. S., & Belen'kii, L. I. (1981). Bromination of pyridine in the presence of some lewis acids. Chemistry of Heterocyclic Compounds, 17, 999-1003.
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). American Chemical Society. Retrieved January 15, 2026, from [Link]
- Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552-2559.
- Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. (2021). Organic Letters, 23(13), 5132–5136.
-
Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (n.d.). Synlett. Retrieved January 15, 2026, from [Link]
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). Organic Letters, 17(12), 2948-2951.
- Johnson, C. D., Katritzky, A. R., & Viney, M. (1967). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic, 1211-1214.
-
Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (2008). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 15, 2026, from [Link]
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (1949). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Sandmeyer type reaction troubleshoot. (2019, July 26). Reddit. Retrieved January 15, 2026, from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
- Process for making 2-bromopyridine. (1981). Google Patents.
-
2-Bromopyridine. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]
-
Troubleshooting a Sandmeyer reaction. (2016, April 26). Reddit. Retrieved January 15, 2026, from [Link]
-
Sandmeyer Reaction. (2023, July 25). GeeksforGeeks. Retrieved January 15, 2026, from [Link]
- Solvent effect in radiobromination via bromine-forbromine nucleophilic substitution reactions. (2005). Journal of Radioanalytical and Nuclear Chemistry, 126(4), 337-342.
-
Pyridinium tribromide | Electrophilic addition of Br2 to alkene | JAM 2023 Chemistry - Question 14. (2023, June 19). YouTube. Retrieved January 15, 2026, from [Link]
- Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (1974). Canadian Journal of Chemistry, 52(14), 2552-2559.
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
- 2-bromopyridine synthesis method. (2015). Google Patents.
-
Sandmeyer reaction (video). (n.d.). Khan Academy. Retrieved January 15, 2026, from [Link]
-
Dunn 2011 Pyridine Catalyzed Halogenation of Aromatic Compounds I Bromination. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
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Synthesis of N-oxides of pyridines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
- Synthesis process of pyridine-N-oxide. (2022). Google Patents.
- THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. (2001). Revue Roumaine de Chimie, 46(10), 1149-1155.
- Bromination of pyridine derivatives. (2019). Google Patents.
-
Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH... (2016). ResearchGate. Retrieved January 15, 2026, from [Link]
- Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-277.
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (2019). Organic & Biomolecular Chemistry, 17(34), 7959-7963.
-
The 4-substitution of 3-bromopyridines with additional nucleophiles. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
2-bromopyridine. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]
- Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. (2010). Journal of the American Chemical Society, 132(38), 13208–13210.
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
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- 5. researchgate.net [researchgate.net]
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- 11. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Purification of N'-(5-Bromopyridin-2-yl)acetohydrazide
Welcome to the technical support center for N'-(5-Bromopyridin-2-yl)acetohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important reagent. As a key building block in the synthesis of various pharmaceutical compounds, including potential mTOR inhibitors, ensuring its purity is paramount for the reliability and reproducibility of your experimental results.[1] This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, all grounded in established chemical principles.
Understanding the Chemistry: The Synthetic Landscape
This compound is typically synthesized via the hydrazinolysis of an appropriate ester, most commonly ethyl 2-(5-bromopyridin-2-yl)acetate, with hydrazine hydrate. The reaction is generally robust, but like any chemical transformation, it is susceptible to the formation of impurities that can complicate downstream applications.
A clear understanding of the reaction and potential side-products is the first step in effective troubleshooting. The primary impurities often stem from incomplete reaction or side reactions of the hydrazine nucleophile.
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// Nodes ester [label="Ethyl 2-(5-bromopyridin-2-yl)acetate"]; hydrazine [label="Hydrazine Hydrate (N2H4·H2O)"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; diacyl [label="Diacyl Hydrazide Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; upstream [label="Upstream Precursor Impurities\n(e.g., 2-amino-3,5-dibromopyridine)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges ester -> product [label="Hydrazinolysis"]; hydrazine -> product; ester -> diacyl [label="Side Reaction (Excess Ester)"]; product -> diacyl; upstream -> ester [label="Carried Over"]; } dot Caption: Synthetic route and common impurity sources.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.
Q1: My final product has a low melting point and appears oily or sticky. What is the likely cause?
A1: This is a classic sign of residual starting material or solvent. The most probable contaminant is unreacted ethyl 2-(5-bromopyridin-2-yl)acetate, which has a lower melting point than the desired hydrazide product. Another possibility is trapped solvent from the work-up.
Troubleshooting Steps:
-
Ensure Complete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the starting ester has disappeared.
-
Optimize the Work-up: The product is typically a solid that precipitates from the reaction mixture upon cooling.[2] Ensure the mixture is sufficiently cooled, perhaps in an ice bath, to maximize precipitation.
-
Washing: Wash the filtered solid with a cold, non-polar solvent in which the desired product is sparingly soluble, but the ester is soluble. Cold diethyl ether or a hexane/ethyl acetate mixture can be effective.[2]
-
Drying: Dry the product thoroughly under vacuum to remove any residual solvent.
Q2: My TLC analysis shows a spot at the baseline and another spot close to my product. What are these impurities?
A2: A spot at the baseline on a normal-phase silica TLC plate is indicative of a very polar compound. In this synthesis, this is almost certainly excess hydrazine hydrate. A spot close to your product could be a number of things, but a common side-product is the symmetrically di-substituted hydrazide, formed if one molecule of hydrazine reacts with two molecules of the ester.
Troubleshooting Workflow:
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start [label="Crude Product TLC Analysis"]; baseline_spot [label="Spot at Baseline?"]; close_spot [label="Spot near Product?"]; wash [label="Action: Aqueous Wash or Trituration with Water-miscible Solvent", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; recrystallize [label="Action: Recrystallization or Column Chromatography", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_pure [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF"];
start -> baseline_spot; baseline_spot -> wash [label="Yes"]; wash -> close_spot; baseline_spot -> close_spot [label="No"]; close_spot -> recrystallize [label="Yes"]; recrystallize -> end_pure; close_spot -> end_pure [label="No"]; } dot Caption: Decision workflow for TLC-based troubleshooting.
Detailed Actions:
-
Removing Hydrazine Hydrate: Hydrazine hydrate is highly soluble in water and alcohols. Washing the crude product with cold water or a minimal amount of cold ethanol can effectively remove it.[2]
-
Removing Diacyl Hydrazide: This impurity often has solubility characteristics similar to the desired product, making simple washing less effective. Recrystallization is the preferred method for its removal. If that fails, column chromatography will be necessary.
Q3: I'm struggling to find a good recrystallization solvent. What do you recommend?
A3: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For hydrazides and pyridine-containing compounds, polar protic solvents are often a good starting point.
| Solvent/System | Rationale & Suitability |
| Ethanol (95% or Absolute) | Often an excellent choice for hydrazides. It's polar enough to dissolve the compound when hot but allows for good crystal formation upon cooling. A related compound, N-(5-Bromopyridin-2-yl)acetamide, is effectively recrystallized from ethanol.[3] |
| Ethanol/Water Mixture | If your compound is too soluble in pure ethanol even when cold, adding water as an anti-solvent can induce crystallization. You would dissolve the compound in a minimum of hot ethanol and add water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly. |
| Acetonitrile | Another polar aprotic solvent that can be effective for recrystallization. |
| Isopropanol | Similar properties to ethanol and can be a good alternative. |
Pro-Tip: Always test recrystallization solvents on a small scale before committing your entire batch.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of pyridyl hydrazides from their corresponding esters.[2]
Materials:
-
Ethyl 2-(5-bromopyridin-2-yl)acetate
-
Hydrazine hydrate (80% in water)
-
Ethanol (95%)
-
Diethyl ether
-
Round-bottom flask, reflux condenser, magnetic stirrer, Buchner funnel and flask.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(5-bromopyridin-2-yl)acetate (1.0 equivalent) in 95% ethanol.
-
Reagent Addition: At room temperature, add hydrazine hydrate (10 equivalents) dropwise to the stirred solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C).
-
Monitoring: Monitor the reaction for 4-6 hours by TLC (see Protocol 3 for TLC conditions). The reaction is complete when the starting ester spot is no longer visible.
-
Precipitation: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize the precipitation of the product.[2]
-
Isolation: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with a small amount of cold 95% ethanol, followed by cold diethyl ether to remove residual impurities.[2]
-
Drying: Dry the purified product under vacuum to yield this compound as a white solid.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To further enhance crystal formation, place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Thin Layer Chromatography (TLC) for Purity Assessment
Procedure:
-
Plate Preparation: On a silica gel TLC plate, spot a dilute solution of your crude product, the starting ester, and a co-spot (both crude and starting material in the same lane).
-
Eluent System: A good starting eluent is a mixture of hexane and ethyl acetate. A ratio of 8:2 or 7:3 (hexane:ethyl acetate) is a reasonable starting point. Adjust the polarity as needed; increasing the proportion of ethyl acetate will increase the Rf values of your spots.
-
Development: Place the TLC plate in a chamber containing the eluent and allow the solvent front to rise.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The pyridine ring will be UV active. You can also use staining agents like potassium permanganate if needed. The desired product, being more polar than the starting ester, should have a lower Rf value.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods. For this compound, you would expect to see characteristic signals in ¹H NMR, ¹³C NMR, and a correct molecular ion peak in mass spectrometry.[4] The use of 2D NMR techniques like HSQC and HMBC can provide unambiguous structural confirmation, which is crucial for compounds intended for further synthesis.[5]
References
- Fun, H.-K., Shahani, T., Kumar, R., Isloor, A. M., & Shivananda, K. N. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E Structure Reports Online, 67(8), o2043.
-
Fun, H.-K., Shahani, T., Kumar, R., Isloor, A. M., & Shivananda, K. N. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2043. [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of N'-(5-Bromopyridin-2-yl)acetohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and reaction condition optimization of N'-(5-Bromopyridin-2-yl)acetohydrazide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. This compound is a valuable building block, notably used in the preparation of pyrimidine-based mTOR inhibitors for anti-cancer research.[1][2] Achieving high yield and purity is critical, and this guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.
Overview of the Core Synthesis: Hydrazinolysis
The most common and direct route to this compound is the hydrazinolysis of a corresponding ester, typically ethyl 2-(5-bromopyridin-2-yl)acetate.[3][4] This reaction is a nucleophilic acyl substitution where the nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the alkoxy group (e.g., ethoxide) to form the desired hydrazide.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-(N'-Acetylhydrazino)-5-bromopyridine | 1199773-29-9 [chemicalbook.com]
- 3. PubChemLite - Ethyl 2-(5-bromopyridin-2-yl)acetate (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]
- 4. Ethyl 2-(5-bromopyridin-2-yl)acetate | C9H10BrNO2 | CID 46835658 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up N'-(5-Bromopyridin-2-yl)acetohydrazide Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of N'-(5-Bromopyridin-2-yl)acetohydrazide. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during the production of this key chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success from bench-scale experiments to pilot-plant production.
Introduction
This compound is a crucial reagent in the synthesis of advanced pharmaceutical compounds, notably as a building block for pyrimidine-based mTOR inhibitors used as anti-cancer agents.[1] The scale-up of its synthesis, while seemingly straightforward, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This guide will walk you through the critical steps of the synthesis, highlighting potential pitfalls and offering practical solutions.
Synthetic Pathway Overview
The production of this compound is typically a multi-step process. Understanding the challenges at each stage is critical for a successful scale-up. The general synthetic route is as follows:
Caption: Synthetic pathway for this compound.
Part 1: FAQs - Frequently Asked Questions
This section addresses common questions regarding the synthesis and properties of this compound and its precursors.
Q1: What is the most significant challenge in the first step, the bromination of 2-aminopyridine?
The primary challenge is controlling the regioselectivity of the bromination reaction. The amino group of 2-aminopyridine is a strong activating group, which can lead to the formation of a significant byproduct, 2-amino-3,5-dibromopyridine.[2] On a larger scale, this not only consumes expensive brominating agents but also complicates the purification of the desired 2-amino-5-bromopyridine.
Q2: How can the formation of di-brominated impurities be minimized during scale-up?
Several strategies can be employed to enhance the selectivity towards mono-bromination:
-
Amino Group Protection: Acetylation of the amino group prior to bromination can modulate its activating effect, thus favoring mono-substitution. The protecting group is then removed by hydrolysis.
-
Control of Stoichiometry: Precise control over the molar ratio of the brominating agent (e.g., N-Bromosuccinimide - NBS) to 2-aminopyridine is crucial. Using a slight excess of the brominating agent can lead to over-bromination.[2]
-
Controlled Addition and Temperature: Slow, controlled addition of the brominating agent at a lower temperature can help to prevent localized high concentrations and reduce the formation of the di-bromo impurity.[2]
-
Alternative Brominating Agents: The use of milder brominating agents, such as phenyltrimethylammonium tribromide, has been reported to reduce the formation of byproducts.[3]
Q3: What are the main difficulties when converting 2-amino-5-bromopyridine to 2-hydrazinyl-5-bromopyridine on a larger scale?
The key challenge in this step is the use of a large excess of hydrazine hydrate, which is often employed in laboratory-scale procedures to drive the reaction to completion and minimize the formation of dimers. On a multi-kilogram scale, this large excess poses significant safety and waste disposal concerns. Furthermore, the work-up to remove the excess hydrazine can be cumbersome.[4]
Q4: How can the amount of hydrazine hydrate be reduced during scale-up?
To minimize the use of excess hydrazine hydrate, a slow, controlled addition of the 2-amino-5-bromopyridine to the hydrazine hydrate solution is recommended. This ensures that the pyridine derivative is always in the presence of an excess of hydrazine without requiring a large overall excess in the reactor. The use of a high-boiling point solvent can also facilitate the reaction at a higher temperature, potentially improving the reaction rate and reducing the need for a large excess of one reagent.[4]
Q5: What are the potential side reactions during the final acetylation of 2-hydrazinyl-5-bromopyridine?
The primary side reaction of concern is the di-acetylation of the hydrazine moiety to form N,N'-diacetyl hydrazine derivatives. This can occur if the reaction conditions are too harsh or if an excessive amount of the acetylating agent is used. Partial acetylation of the hydrazide can also occur as a side reaction when using acetic acid.[2][5][6]
Part 2: Troubleshooting Guides
This section provides a problem-solution format for specific issues that may arise during the scale-up of this compound production.
Troubleshooting the Bromination of 2-Aminopyridine
| Problem | Potential Causes | Troubleshooting Actions & Rationale |
| Low Yield of 2-Amino-5-bromopyridine | - Incomplete reaction. - Formation of multiple brominated isomers. | - Monitor reaction completion: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. - Optimize reaction time and temperature: A gradual increase in temperature might be necessary to drive the reaction to completion, but this must be balanced with the risk of side reactions. |
| High Levels of 2-Amino-3,5-dibromopyridine Impurity | - Excess brominating agent. - Poor temperature control leading to localized "hot spots." - Inefficient mixing in a large reactor. | - Precise stoichiometry: Carefully control the addition of the brominating agent to a molar ratio of approximately 1:1 with the 2-aminopyridine.[2] - Improve heat transfer and mixing: Ensure the reactor has adequate cooling capacity and efficient agitation to maintain a homogenous reaction mixture and prevent localized temperature increases. - Slow addition: Add the brominating agent dropwise or in portions over an extended period.[2] |
| Difficult Purification of 2-Amino-5-bromopyridine | - Presence of closely related isomers. - Co-crystallization of impurities. | - Selective crystallization: The di-bromo impurity can often be separated by recrystallization from a non-polar solvent like n-hexane or cyclohexane.[2] - Column chromatography: While not ideal for large-scale production, it can be a viable option for purifying smaller batches or for isolating a highly pure reference standard. |
Troubleshooting the Hydrazinolysis Step
| Problem | Potential Causes | Troubleshooting Actions & Rationale |
| Low Conversion to 2-Hydrazinyl-5-bromopyridine | - Insufficient reaction time or temperature. - Inadequate amount of hydrazine hydrate. | - Optimize reaction conditions: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. A higher temperature can improve the reaction rate. - Controlled addition: As mentioned in the FAQs, a slow addition of the bromo-pyridine to the hydrazine hydrate can improve the yield without using a large excess of hydrazine.[4] |
| Formation of Dimer Byproducts | - Insufficient excess of hydrazine hydrate. | - Maintain an excess of hydrazine: Even with controlled addition, a moderate excess of hydrazine hydrate is necessary to outcompete the reaction of the product with the starting material. |
| Difficult Work-up and Removal of Excess Hydrazine | - High boiling point of hydrazine hydrate. | - Azeotropic distillation: Consider using a solvent that forms an azeotrope with hydrazine to facilitate its removal under reduced pressure. - Aqueous work-up: Carefully quench the reaction with water and perform extractions with a suitable organic solvent. This will require careful handling of the aqueous waste containing hydrazine. |
Troubleshooting the Final Acetylation Step
| Problem | Potential Causes | Troubleshooting Actions & Rationale |
| Low Yield of this compound | - Incomplete reaction. - Degradation of the product. | - Optimize acetylating agent and conditions: Acetic anhydride is a common and effective acetylating agent.[7] The reaction is often carried out in a suitable solvent like pyridine at a controlled temperature.[8] - Monitor reaction progress: Use TLC or HPLC to determine the optimal reaction time and prevent product degradation from prolonged reaction times or excessive temperatures. |
| Presence of Di-acetylated Impurity | - Excess acetylating agent. - High reaction temperature. | - Stoichiometric control: Use a slight excess (around 1.1 to 1.5 equivalents) of the acetylating agent. - Temperature control: Maintain a low to moderate reaction temperature to minimize the rate of the second acetylation. |
| Difficult Purification of the Final Product | - Presence of unreacted starting material or di-acetylated byproduct. - Poor crystallization behavior. | - Recrystallization: The final product is a solid and can often be purified by recrystallization from a suitable solvent such as ethanol.[9] Experiment with different solvent systems to achieve optimal purity and crystal form. - pH adjustment: During the work-up, adjusting the pH of the aqueous phase can help to remove acidic or basic impurities. |
Part 3: Experimental Protocols and Data
This section provides a general experimental protocol for the final acetylation step and a table for analytical data.
Protocol: Acetylation of 2-Hydrazinyl-5-bromopyridine
Disclaimer: This is a generalized protocol and should be optimized for your specific scale and equipment. Always perform a thorough risk assessment before conducting any chemical reaction.
-
Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 2-hydrazinyl-5-bromopyridine (1.0 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 - 1.5 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: If a non-aqueous solvent was used, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).[9]
Analytical Data Summary
| Compound | Analytical Method | Expected Results |
| This compound | ¹H NMR | Characteristic peaks for the pyridine ring protons, the NH protons, and the methyl protons of the acetyl group.[10][11] |
| ¹³C NMR | Signals corresponding to the carbons of the pyridine ring and the carbonyl and methyl groups of the acetylhydrazide moiety. | |
| HPLC | A single major peak indicating high purity. Method development may be required to separate potential impurities.[12][13] | |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (230.06 g/mol ).[14] |
Part 4: Visualization of Workflows
Troubleshooting Workflow for Bromination Impurity
Caption: Decision tree for troubleshooting di-bromination.
Purification Workflow for Final Product
Caption: General workflow for the purification by recrystallization.
References
- Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
- Hojo, K., et al. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 50(1), 140-142.
-
PubMed. (2002). Acylation of hydrazides with acetic acid and formic acid. Retrieved from [Link]
- Hoong-Kun, F., et al. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2043.
- Google Patents. (2019). A kind of preparation method of 2- amino -5- bromopyridine.
-
ACS Omega. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]
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NIH. (2013). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Retrieved from [Link]
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RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. Retrieved from [Link]
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Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]
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GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
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MDPI. (2018). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
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ResearchGate. (2012). 2-(4-Bromophenyl)acetohydrazide. Retrieved from [Link]
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ResearchGate. (2020). Thermal degradation kinetics of N-((5-chloropyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its transition metal complexes. Retrieved from [Link]
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PubMed. (1959). Acetylation of hydrazine and the formation of 1,2-diacetylhydrazine in vivo. Retrieved from [Link]
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ResearchGate. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]
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"how to avoid common pitfalls in hydrazide synthesis"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for hydrazide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you navigate the complexities of your experiments. Hydrazides are invaluable building blocks in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1] This guide is structured to provide direct answers to common problems, helping you optimize your reactions, troubleshoot issues, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about planning a successful hydrazide synthesis.
Q1: What is the best starting material for my hydrazide synthesis: an ester, a carboxylic acid, or an acyl chloride?
A1: The choice of starting material is a critical decision that balances reactivity, safety, and the availability of reagents. There is no single "best" option; the optimal choice depends on your specific substrate and experimental constraints.
-
Esters (e.g., Methyl or Ethyl Esters): This is often the most practical and widely used method.[1][2] The reaction, a nucleophilic acyl substitution known as hydrazinolysis, typically involves heating the ester with hydrazine hydrate in a protic solvent like ethanol.[3]
-
Why it works well: The reaction is generally clean, and the alcohol byproduct is easy to remove. Esters are less reactive than acyl chlorides, making the reaction easier to control and minimizing the formation of diacylhydrazide side products.
-
Considerations: Some esters may be unreactive, requiring prolonged heating or the use of a large excess of hydrazine hydrate.[2][4]
-
-
Carboxylic Acids: Direct reaction of a carboxylic acid with hydrazine is generally ineffective and requires activation.
-
Why activation is needed: The carboxylic acid will readily protonate the hydrazine, forming a stable hydrazinium salt that is unreactive toward nucleophilic attack.[2]
-
Common Activation Strategies: The most common approach is to use a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates amide bond formation at room temperature.[2][5] Alternatively, catalysts like zinc chloride (ZnCl₂) can be used to drive the reaction.[6]
-
-
Acyl Chlorides & Anhydrides: These are the most reactive starting materials.
-
Why they are highly reactive: The halide (or carboxylate) is an excellent leaving group, making the carbonyl carbon highly electrophilic.
-
Considerations: The reaction with hydrazine can be rapid and highly exothermic, sometimes even violent.[2] It requires careful control, often at low temperatures, with dropwise addition of hydrazine to a solution of the acyl chloride to prevent side reactions and ensure safety.[2]
-
Data Presentation: Comparison of Synthesis Routes
| Starting Material | Key Advantages | Common Pitfalls & Disadvantages | Best For... |
| Ester | Good control, clean reaction, readily available starting materials.[1] | Can be slow or require harsh conditions (high heat) for unreactive esters.[2] | General-purpose synthesis; scaling up reactions. |
| Carboxylic Acid | Avoids extra steps of esterification; uses stable starting materials.[5] | Requires coupling agents (e.g., DCC) which can be expensive and produce difficult-to-remove byproducts (e.g., DCU). | Peptide synthesis; when the corresponding ester is difficult to prepare. |
| Acyl Chloride | High reactivity, fast reaction times, often high-yielding. | Reaction can be violent and difficult to control; risk of diacylhydrazide formation; moisture sensitive.[2] | Small-scale synthesis with sensitive or sterically hindered substrates. |
Q2: How much hydrazine hydrate should I use?
A2: A molar excess of hydrazine hydrate is almost always recommended. A common range is 1.2 to 1.5 molar equivalents relative to the ester or other acylating agent.[4] For particularly slow or challenging reactions, a larger excess (3-5 equivalents or more) may be necessary.
-
Causality: Using an excess of hydrazine serves two primary purposes. First, it drives the reaction equilibrium towards the product side, maximizing yield according to Le Châtelier's principle. Second, it minimizes the formation of the common N,N'-diacylhydrazide byproduct (R-CO-NH-NH-CO-R). The desired hydrazide product still possesses a nucleophilic -NH₂ group, which can react with a second molecule of the starting material. By maintaining a high concentration of hydrazine, the probability of the starting material reacting with hydrazine is much higher than it reacting with the already-formed product.
Q3: My starting material has other functional groups. Will they interfere with the reaction?
A3: Hydrazine is a potent nucleophile and can react with other electrophilic functional groups.
-
Aldehydes and Ketones: These will readily react with hydrazine to form hydrazones. If these functional groups must be preserved, they should be protected (e.g., as an acetal) before introducing hydrazine.
-
Alkyl Halides: Hydrazine can participate in Sₙ2 reactions with reactive alkyl halides.
-
Sensitive Protecting Groups: Some protecting groups may not be stable to the often basic or high-temperature conditions of hydrazinolysis. For example, base-labile groups like Fmoc may be cleaved. It is crucial to check the compatibility of all functional groups with the planned reaction conditions.
Section 2: Troubleshooting Guide
Even with careful planning, experiments can fail. This guide provides a systematic approach to diagnosing and solving common problems.
Problem: Low or No Product Yield
| Probable Cause | Suggested Solution & Scientific Rationale |
| Incomplete Reaction | 1. Increase Reaction Time/Temperature: Many hydrazinolysis reactions of esters require reflux for several hours (2-24h).[1][3] Monitor the reaction by TLC or LC-MS to track the consumption of starting material. 2. Increase Excess of Hydrazine: Boost the hydrazine hydrate concentration to 3-5 equivalents or more to shift the equilibrium.[4] |
| Unreactive Starting Material | 1. Switch to a More Reactive Ester: Methyl esters are generally more reactive than ethyl or isopropyl esters due to reduced steric hindrance. 2. Use a More Reactive Precursor: If the ester is unreactive even under harsh conditions, consider converting the corresponding carboxylic acid to an acyl chloride for the reaction. This provides a much more electrophilic carbonyl for the hydrazine to attack.[2] |
| Product Degradation | 1. Lower Reaction Temperature: If your target hydrazide is thermally unstable, prolonged heating can lead to degradation. If possible, run the reaction at a lower temperature for a longer time. 2. Check pH: Hydrazides can be susceptible to hydrolysis, particularly in acidic conditions.[7][8] Ensure the reaction and workup conditions are not strongly acidic. |
| Poor Workup/Isolation | 1. Product is Water-Soluble: Many simple hydrazides are polar and have some water solubility, making them difficult to extract with common organic solvents.[9] In these cases, avoid an aqueous workup. Remove the reaction solvent (e.g., ethanol) and excess hydrazine under high vacuum and purify the crude residue directly.[9][10] 2. Product Precipitation: Many hydrazides are crystalline solids and will precipitate from the reaction mixture upon cooling.[11] If your product is precipitating, ensure you are not losing it during transfers. Cool the reaction mixture thoroughly in an ice bath to maximize precipitation before filtration. |
Problem: Formation of a Major Side Product
| Probable Cause | Suggested Solution & Scientific Rationale |
| N,N'-Diacylhydrazide Formation | This is the most common side product, where two acyl groups attach to the two nitrogens of hydrazine. 1. Ensure Sufficient Excess of Hydrazine: As detailed in FAQ Q2, a high molar excess of hydrazine is the primary defense against this side reaction. 2. Control Reagent Addition: When using a highly reactive precursor like an acyl chloride, add the acyl chloride solution slowly to a stirred solution of excess hydrazine. This maintains a high hydrazine-to-acyl-chloride ratio at all times, preventing the newly formed hydrazide from competing for the acyl chloride. |
| Hydrazone Formation | If your starting material or product contains an aldehyde or ketone, it will react with hydrazine. 1. Protect Carbonyl Groups: Before synthesis, protect the aldehyde/ketone (e.g., as an acetal). The protecting group can be removed in a later step after the hydrazide is formed. |
Problem: Difficulty with Purification
| Probable Cause | Suggested Solution & Scientific Rationale |
| Removing Excess Hydrazine Hydrate | Hydrazine hydrate is toxic, corrosive, and has a high boiling point (~119 °C), making it difficult to remove on a standard rotovap. 1. High Vacuum / Nitrogen Stream: For small scales, placing the flask under high vacuum or blowing a gentle stream of nitrogen over the stirred solution overnight can effectively remove the hydrazine.[10] 2. Azeotropic Distillation: Adding a solvent like xylene or toluene and distilling can remove the hydrazine as an azeotrope.[9] This is effective but requires careful temperature control. 3. Aqueous Wash: If your product is insoluble in water, you can precipitate it or extract it into an organic solvent and wash thoroughly with water to remove the highly water-soluble hydrazine.[9] |
| Column Chromatography Issues | Hydrazides are often polar and may streak or show poor recovery on silica gel. 1. Use a Polar Mobile Phase: A common mobile phase is Dichloromethane/Methanol or Ethyl Acetate/Methanol. 2. Add a Basic Modifier: Adding a small amount of triethylamine (~0.5-1%) or ammonia in methanol to the mobile phase can deactivate the acidic silica surface, preventing your basic hydrazide from sticking and improving peak shape.[12] 3. Consider Alternative Stationary Phases: If silica fails, consider using neutral alumina or reverse-phase (C18) chromatography. |
| Recrystallization Fails | The product oils out or remains soluble in all tested solvents. 1. Use Solvent Mixtures: Try dissolving the crude product in a small amount of a good solvent (like ethanol, methanol, or DMF) at an elevated temperature and then slowly adding a poor solvent (like water, hexane, or diethyl ether) until turbidity persists.[13][14] Allow to cool slowly. 2. Scratching/Seeding: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth. If you have a pure crystal, add it as a seed. |
Visualization: Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in hydrazide synthesis.
Section 3: Key Protocols & Methodologies
These protocols are provided as self-validating systems. Successful execution should yield a product with spectral data consistent with the target hydrazide.
Protocol 1: General Synthesis of a Hydrazide from an Ester
This protocol is a standard method for converting a methyl or ethyl ester to its corresponding hydrazide.
Materials:
-
Methyl or Ethyl Ester (1.0 eq)
-
Hydrazine Hydrate (99% or as specified, 2.0-3.0 eq)
-
Ethanol (Absolute)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer.
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ester (1.0 eq).
-
Solvent Addition: Add absolute ethanol to dissolve the ester (concentration typically 0.2-0.5 M).
-
Hydrazine Addition: Add hydrazine hydrate (2.0-3.0 eq) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-16 hours. The progress of the reaction should be monitored by TLC or LC-MS by observing the disappearance of the starting ester spot.
-
Workup & Isolation:
-
Method A (Precipitation): Cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes. If the hydrazide product is a solid, it will often precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Method B (Evaporation): If no precipitate forms, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the ethanol. The remaining residue will contain the product and excess hydrazine hydrate. Proceed to purification.
-
Protocol 2: Purification by Recrystallization
This is the most common method for purifying solid hydrazide products.
Procedure:
-
Solvent Selection: Choose a solvent in which the hydrazide is sparingly soluble at room temperature but readily soluble when hot (e.g., ethanol, methanol, isopropanol, or a mixture like ethanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: As the solution cools, pure crystals of the hydrazide should form. To maximize recovery, cool the flask further in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry thoroughly under vacuum.
Visualization: General Hydrazinolysis Mechanism
Caption: Mechanism of hydrazide formation from an ester.
Section 4: Stability and Storage
Q: How should I store my purified hydrazide?
A: Most hydrazides are bench-stable crystalline solids. However, proper storage is key to ensuring long-term integrity.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from light. A desiccator is recommended.
-
Hydrolytic Stability: Hydrazides can hydrolyze back to the corresponding carboxylic acid and hydrazine, a process that is accelerated by acid.[7][8][15] Therefore, avoid storing them in acidic solutions or exposing them to atmospheric moisture for prolonged periods. Their stability generally increases as the pH approaches neutrality.[7][8]
-
Safety: Hydrazine and its derivatives should be handled with care, as many are toxic and potential mutagens.[16] Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
References
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
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Al-Bayati, R. I., & Hameed, A. S. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(7), 3291-3298. Retrieved from [Link]
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Vankayalapati, H., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-84. Retrieved from [Link]
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Reddy, P. P., et al. (2013). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 11(13), 2128-2132. Retrieved from [Link]
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Malone, G. R., & Siggia, S. (1972). The Determination of Hydrazino-Hydrazide Groups. Elsevier. Retrieved from [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Retrieved from [Link]
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Halloran, M. W., Hudecek, C., & Burkart, M. D. (2020). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Letters, 22(15), 6036-6040. Retrieved from [Link]
-
Fassihi, A., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 849-856. Retrieved from [Link]
- CN103408454A - Preparation method of hydrazide compound. (2013). Google Patents.
- CN1219752C - Process for preparing substituted hydrazide by using carboxylic acid. (2005). Google Patents.
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Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103-112. Retrieved from [Link]
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Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910. Retrieved from [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie, 120(39), 7633-7636. Retrieved from [Link]
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Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(43), 18873-18886. Retrieved from [Link]
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Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6665. Retrieved from [Link]
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Vankayalapati, H., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. Retrieved from [Link]
-
Kim, M., & Lee, S. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Synthesis, 56(15), 2263-2269. Retrieved from [Link]
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Berillo, O., et al. (2012). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Bioorganic & Medicinal Chemistry Letters, 22(16), 5288-5291. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved from [Link]
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Al-Ajely, M. S., & Yaseen, A. N. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure & Applied Science, 28(3). Retrieved from [Link]
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Validation & Comparative
Validating the Biological Activity of N'-(5-Bromopyridin-2-yl)acetohydrazide: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for validating the biological activity of the novel compound, N'-(5-Bromopyridin-2-yl)acetohydrazide. Drawing from established methodologies in cancer drug discovery, we present a phased, data-driven approach to objectively assess its potential as an anti-cancer agent. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate early-stage compounds.
Introduction: The Scientific Rationale
This compound has been identified as a synthetic precursor for pyrimidine-based compounds that function as mTOR (mechanistic target of rapamycin) inhibitors.[1][2] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4][5] This link provides a strong rationale for investigating the direct anti-cancer properties of this compound, postulating that it may exhibit inhibitory effects on the mTOR pathway or possess other cytotoxic activities. This guide outlines a systematic validation workflow, comparing the compound's performance against established anti-cancer agents.
Phase 1: Broad-Spectrum Anti-Proliferative Screening
The initial step in validating a potential anti-cancer compound is to assess its broad-spectrum activity against a diverse panel of human cancer cell lines. This approach helps to identify responsive cancer types and provides an early indication of the compound's potential clinical utility.
Experimental Design: The NCI-60 Human Tumor Cell Line Screen
We propose utilizing the National Cancer Institute's (NCI) 60 human tumor cell line panel (NCI-60), a well-characterized set of 60 different human cancer cell lines representing nine distinct cancer types: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[6][7] This screen will provide a comprehensive "fingerprint" of the compound's anti-proliferative activity.[8]
Comparative Compounds:
-
This compound (Test Compound)
-
Doxorubicin (Positive Control): A widely used chemotherapeutic agent with a well-understood mechanism of action involving DNA intercalation and topoisomerase II inhibition.[][10]
-
Vehicle Control (Negative Control): The solvent used to dissolve the test compound (e.g., DMSO), to account for any solvent-induced effects.
Methodology: Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[11][12] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[12]
Protocol: MTT Assay for IC50 Determination [13][14][15][16]
-
Cell Plating: Seed cells from the NCI-60 panel into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Doxorubicin. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, will be determined by plotting cell viability against the logarithm of the drug concentration.
Data Presentation: Comparative IC50 Values
The IC50 values obtained from the NCI-60 screen will be tabulated to provide a clear comparison of the potency of this compound and Doxorubicin across the different cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast | [Hypothetical Data] | [Hypothetical Data] |
| A549 | Lung | [Hypothetical Data] | [Hypothetical Data] |
| HCT-116 | Colon | [Hypothetical Data] | [Hypothetical Data] |
| ... | ... | ... | ... |
Phase 2: Mechanistic Validation - Targeting the mTOR Pathway
Based on the rationale that this compound is a precursor to mTOR inhibitors, the next logical step is to investigate its direct effect on the mTOR signaling pathway in a responsive cancer cell line identified in Phase 1.
Experimental Workflow
Caption: Experimental workflow for mechanistic validation.
Comparative Compounds:
-
This compound (Test Compound)
-
Rapamycin (Positive Control): A well-characterized allosteric inhibitor of mTORC1.[11][17]
-
Vehicle Control (Negative Control)
Methodology: Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample.[18] We will use this method to assess the phosphorylation status of key downstream effectors of the mTOR pathway, which is indicative of its activation state.
Protocol: Western Blot for mTOR Pathway Proteins [18][19][20][21]
-
Cell Treatment and Lysis: Treat the selected cancer cell line with the IC50 concentration of this compound, a known effective concentration of Rapamycin, and the vehicle control for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key mTOR pathway proteins, such as p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, and 4E-BP1.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.
Data Presentation: Comparative Phosphorylation Levels
The results of the Western blot analysis will be presented in a table to compare the effects of the test compound and Rapamycin on the mTOR pathway.
| Target Protein | This compound (% of Control) | Rapamycin (% of Control) |
| p-mTOR/mTOR | [Hypothetical Data] | [Hypothetical Data] |
| p-S6K/S6K | [Hypothetical Data] | [Hypothetical Data] |
| p-4E-BP1/4E-BP1 | [Hypothetical Data] | [Hypothetical Data] |
Visualizing the mTOR Signaling Pathway
The following diagram illustrates the mTOR signaling pathway and the potential points of inhibition for mTOR inhibitors.
Caption: The mTOR signaling pathway and potential inhibition.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial validation of this compound as a potential anti-cancer agent. By systematically evaluating its anti-proliferative activity across a broad range of cancer cell lines and subsequently investigating its mechanism of action, researchers can generate the critical data necessary to make informed decisions about the future development of this compound. Positive results from this validation cascade would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy studies in animal models, and preliminary toxicology assessments.
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"comparative analysis of N'-(5-Bromopyridin-2-yl)acetohydrazide with similar compounds"
An In-Depth Comparative Guide to N'-(5-Bromopyridin-2-yl)acetohydrazide for Medicinal Chemistry Professionals
This guide presents a comprehensive technical analysis of this compound, a heterocyclic molecule increasingly recognized for its utility in synthetic and medicinal chemistry. We will explore its synthesis, established applications, and comparative potential against structurally related analogs, providing actionable insights and methodologies for researchers, chemists, and drug development scientists.
Introduction: The Significance of the Bromopyridyl Hydrazide Scaffold
This compound (CAS No. 1199773-29-9) is a bifunctional molecule integrating two key pharmacophores: a halogenated pyridine ring and an acetohydrazide side chain. The pyridine ring is a privileged scaffold in drug design, ranking as the second most common nitrogen-containing heterocycle in FDA-approved drugs due to its versatile chemical properties and ability to engage in various biological interactions.[1][2] The addition of a bromine atom at the C5 position critically modulates the molecule's electronic properties and lipophilicity, which can enhance binding affinity and improve pharmacokinetic profiles.
While extensive biological screening data for this specific molecule is not widespread in public literature, its primary significance has been established as a key intermediate in the synthesis of advanced pyrimidine-based compounds targeting the mTOR (mechanistic Target of Rapamycin) pathway, a critical regulator of cell growth and proliferation implicated in various cancers.[3][4] This guide will, therefore, analyze the compound's known role and infer its potential activities through a comparative lens, examining its structural components and related analogs.
Synthesis and Workflow Optimization
The synthesis of this compound is typically achieved through a robust and scalable two-step process starting from a commercially available ester. The causality behind this preferred pathway lies in its high efficiency and the relative stability of the intermediates.
Experimental Protocol: Synthesis of this compound
-
Step 1: Hydrazinolysis of the Ester Precursor. To a solution of ethyl 2-(5-bromopyridin-2-yl)hydrazinecarboxylate (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq). The large excess of hydrazine hydrate is used to drive the reaction to completion, ensuring full conversion of the ester to the hydrazide intermediate. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude 2-hydrazinyl-5-bromopyridine is typically used in the next step without further purification.
-
Step 2: N-Acetylation. Dissolve the crude 2-hydrazinyl-5-bromopyridine in a suitable aprotic solvent like dichloromethane (DCM). Cool the solution to 0°C in an ice bath to control the exothermicity of the acylation reaction. Add triethylamine (1.5 eq) as a base to neutralize the HCl generated during the reaction. Slowly add acetyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from ethanol to yield this compound as a solid. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A streamlined workflow for the synthesis of the title compound.
Comparative Biological Analysis
Established Role as an Intermediate for mTOR Inhibitors
The primary documented application of this compound is as a building block for pyrimidine-based mTOR inhibitors.[3][4] The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which act as central regulators of cell metabolism, growth, and survival. Dysregulation of the mTOR pathway is a hallmark of many human cancers, making it a high-value therapeutic target. The acetohydrazide functional group in the title compound provides a reactive handle for constructing more complex heterocyclic systems capable of fitting into the ATP-binding pocket of the mTOR kinase domain.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by derivative compounds.
Inferred Antiproliferative Activity and SAR
While specific IC₅₀ data for this compound is scarce, we can infer its potential and discuss the structure-activity relationship (SAR) by comparing it to general findings for pyridine derivatives.
-
The Pyridine Core: This unit is essential for activity in many kinase inhibitors, often forming hydrogen bonds with the hinge region of the kinase domain.
-
The 5-Bromo Substituent: Halogen atoms can increase antiproliferative activity by enhancing lipophilicity, thereby improving cell membrane permeability. However, some studies have also shown that bulky halogen atoms can sometimes reduce activity depending on the specific binding pocket topology.[1]
-
The Acetohydrazide Chain: The hydrazide moiety (-CO-NH-NH-) is a versatile linker and a potent hydrogen bond donor/acceptor. Its presence is critical for the subsequent cyclization reactions to form the active mTOR inhibitors. Compared to a simple acetamide analog like N-(5-Bromopyridin-2-yl)acetamide[5], the hydrazide offers an additional reactive nitrogen atom, fundamentally altering its synthetic utility.
Table 1: Template for Comparative Antiproliferative Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Target/Pathway |
| This compound | N/A | N/A | N/A | mTOR (inferred) |
| Analog 1: N'-(Pyridin-2-yl)acetohydrazide | N/A | N/A | N/A | N/A |
| Analog 2: N'-(5-Chloropyridin-2-yl)acetohydrazide | N/A | N/A | N/A | N/A |
| Reference: Doxorubicin (Control) | ~0.1 | ~0.2 | ~0.1 | DNA Intercalator |
| Note: This table is presented as a template for how experimental data should be structured. "N/A" indicates data not available in the reviewed literature. |
Protocol for Biological Evaluation: MTT Cytotoxicity Assay
To empower researchers to generate the comparative data outlined above, we provide a self-validating and robust protocol for assessing in vitro cytotoxicity.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Seed human cancer cells (e.g., MCF-7) into a 96-well flat-bottom plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (medium with 0.5% DMSO) and "blank" (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from all wells and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability using the formula: (Abs_treated - Abs_blank) / (Abs_control - Abs_blank) * 100. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Standardized workflow for determining IC₅₀ via the MTT assay.
Conclusion and Future Perspectives
This compound is a strategically important building block in medicinal chemistry, primarily valued for its role in constructing potent mTOR kinase inhibitors for oncology.[3][4] While direct evidence of its own antiproliferative activity is limited, a comparative analysis of its structural motifs—the bromopyridine core and the acetohydrazide linker—suggests it is a promising scaffold for further derivatization.
Future research should be directed towards a systematic exploration of this molecule's potential. This includes:
-
Broad-Spectrum Screening: Evaluating the compound and its close analogs against a diverse panel of cancer cell lines and clinically relevant enzymes.
-
SAR Expansion: Synthesizing a library of derivatives by modifying the acyl group (e.g., replacing acetyl with benzoyl or other aromatic/aliphatic groups) and exploring different halogen substitutions on the pyridine ring.
-
Target Deconvolution: For any active compounds identified, performing target identification and validation studies to elucidate their precise mechanism of action.
The protocols and comparative insights provided in this guide serve as a foundational resource for scientists aiming to leverage the chemical potential of this compound in drug discovery programs.
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A Senior Application Scientist's Comparative Guide to N'-(5-Bromopyridin-2-yl)acetohydrazide and Other Hydrazide Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Hydrazides in Modern Synthesis
In the landscape of synthetic chemistry, particularly within drug discovery and materials science, hydrazides represent a cornerstone class of organic compounds. Characterized by the -CONHNH₂ functional group, these derivatives of hydrazine are prized for their versatility as key building blocks in the synthesis of a vast array of nitrogen-containing heterocycles.[1] The inherent nucleophilicity of the terminal nitrogen atom, combined with the reactivity of the adjacent carbonyl group, provides a powerful toolkit for constructing complex molecular architectures such as pyrazoles, oxadiazoles, triazoles, and pyrimidines.[2][3][4][5] These heterocyclic motifs are prevalent in a multitude of biologically active molecules, underscoring the importance of selecting the optimal hydrazide precursor for a given synthetic strategy. This guide provides an in-depth comparison of N'-(5-Bromopyridin-2-yl)acetohydrazide with other common hydrazide derivatives, offering insights into how substituent effects influence reactivity, yield, and the ultimate utility of these reagents in synthetic applications.
This compound: A Profile
This compound (CAS No. 1199773-29-9) is a specialized reagent that has garnered attention for its role in the synthesis of high-value compounds, particularly in the realm of oncology.[6] Its primary application lies in the preparation of pyrimidine-based compounds that act as mTOR inhibitors, a critical target in cancer therapy.[6]
Molecular Structure and Key Features:
-
Pyridinyl Moiety: The presence of the pyridine ring introduces specific electronic properties and potential coordination sites for metal catalysts.
-
Bromo-substituent: The electron-withdrawing bromine atom at the 5-position of the pyridine ring influences the electron density of the entire molecule, which can modulate the reactivity of the hydrazide functional group.
-
Acetohydrazide Core: This provides the fundamental reactive unit for cyclocondensation reactions.
The strategic placement of the bromo-substituent is not merely an incidental feature; it offers a handle for further functionalization through cross-coupling reactions, allowing for late-stage diversification of the target molecule.
Comparative Analysis: Performance in Heterocycle Synthesis
The true measure of a hydrazide derivative's utility is its performance in common synthetic transformations. One of the most fundamental and widely employed reactions is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazide with a 1,3-dicarbonyl compound. This reaction serves as an excellent benchmark for comparing the reactivity and efficiency of different hydrazide derivatives.
Benchmark Reaction: Pyrazole Synthesis
The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a classic example of the utility of hydrazides. The general mechanism involves the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
General Experimental Workflow for Pyrazole Synthesis
Comparative Data for Pyrazole Synthesis with Acetylacetone
| Hydrazide Derivative | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | 1-(5-Bromopyridin-2-yl)-3,5-dimethyl-1H-pyrazole | Ethanol, Acetic Acid (cat.), Reflux | 85-95 (Estimated) | [Estimated based on analogous reactions] |
| Acetohydrazide | 3,5-Dimethyl-1H-pyrazole | Ethanol, Reflux | 70-95 | [7] |
| Phenylhydrazine | 1-Phenyl-3,5-dimethyl-1H-pyrazole | Ethanol, Acetic Acid, Reflux | 95 | [8] |
| 4-Bromophenylhydrazine | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | Ethanol, H₂SO₄ (cat.), Reflux | High (not specified) | [8] |
Note: A specific experimental yield for the reaction of this compound in a Knorr pyrazole synthesis was not found in the surveyed literature. The estimated yield is based on the high efficiency of similar reactions with substituted arylhydrazines and the anticipated activating effect of the pyridinyl nitrogen.
Analysis of Performance:
-
This compound: The electron-withdrawing nature of the 5-bromopyridin-2-yl group is expected to slightly decrease the nucleophilicity of the terminal nitrogen of the hydrazide compared to unsubstituted acetohydrazide. However, the pyridinyl nitrogen can also act as a proton shuttle or coordinating site, potentially facilitating the cyclization step. The high yields observed for similar substituted arylhydrazines suggest that this derivative would also be highly efficient in pyrazole synthesis.
-
Acetohydrazide: As the simplest acylhydrazide, it provides a good baseline for comparison. It consistently gives good to excellent yields in pyrazole synthesis.[7] Its small steric profile allows for rapid reaction with a wide range of dicarbonyl compounds.
-
Phenylhydrazine and Substituted Phenylhydrazines: These are classic reagents for pyrazole synthesis. The presence of the aromatic ring can influence the electronic properties of the hydrazino group. Electron-donating groups on the phenyl ring generally increase the nucleophilicity and reaction rate, while electron-withdrawing groups have the opposite effect. However, yields are typically high across a range of substituted phenylhydrazines.[8]
Beyond Pyrazoles: Synthesis of 1,3,4-Oxadiazoles
Another important application of hydrazides is the synthesis of 1,3,4-oxadiazoles. A common method involves the cyclization of N-acylhydrazones, which are formed from the reaction of a hydrazide with an aldehyde.
General Experimental Workflow for 1,3,4-Oxadiazole Synthesis
Comparative Data for 1,3,4-Oxadiazole Synthesis
| Hydrazide Derivative | Oxidative Cyclization Conditions | Yield (%) | Reference |
| p-Bromoanilino Acetohydrazide | I₂, HgO, DMF | 50-65 | [2] |
| Benzohydrazide | (Diacetoxyiodo)benzene | 70-93 | [9] |
| 2-(4-Nitrophenoxy)acetohydrazide | Acetic Anhydride, Reflux | ~70 | [10] |
Analysis of Performance:
While a direct example using this compound for oxadiazole synthesis was not found, we can infer its potential performance. The electronic environment of the pyridinyl ring is comparable to that of other substituted arylhydrazides. Therefore, it is expected to perform similarly to derivatives like p-bromoanilino acetohydrazide, likely affording moderate to good yields in oxidative cyclization reactions. The choice of oxidizing agent and reaction conditions plays a significant role in the overall efficiency of 1,3,4-oxadiazole synthesis.[9]
Experimental Protocols
Synthesis of this compound
A plausible synthesis of this compound would involve the reaction of ethyl acetate with 2-hydrazinyl-5-bromopyridine. A more direct laboratory preparation would likely involve the hydrazinolysis of a suitable ester, such as ethyl 2-(5-bromopyridin-2-yl)acetate.
Representative Protocol for Pyrazole Synthesis: 1-Phenyl-3,5-dimethyl-1H-pyrazole[8]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve acetylacetone (1.0 g, 10 mmol) in 20 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol) followed by a catalytic amount of glacial acetic acid (0.2 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: Pour the residue into ice-water and collect the precipitated solid by filtration. Recrystallize the crude product from ethanol to afford 1-phenyl-3,5-dimethyl-1H-pyrazole as a crystalline solid.
Conclusion and Future Outlook
This compound stands out as a valuable, specialized reagent for the synthesis of complex heterocyclic molecules, particularly those with applications in medicinal chemistry. Its performance in key synthetic transformations, such as pyrazole and oxadiazole formation, is expected to be comparable to or exceed that of other substituted arylhydrazides, offering good to excellent yields.
The key advantages of this compound over simpler derivatives like acetohydrazide or benzohydrazide are:
-
Structural Complexity: It directly introduces a functionalized pyridine ring, a common motif in pharmacologically active compounds.
-
Handle for Diversification: The bromo-substituent provides a site for further chemical modification via cross-coupling reactions, enabling the creation of diverse compound libraries.
For synthetic chemists, the choice of hydrazide should be guided by the desired final molecular architecture. For simple, unsubstituted heterocycles, acetohydrazide or benzohydrazide may be more cost-effective. However, for the synthesis of complex, functionalized molecules, particularly in the context of drug discovery, this compound offers a strategic advantage by streamlining the synthetic route and providing opportunities for late-stage diversification. Future research will likely focus on expanding the repertoire of reactions in which this and other functionalized heteroaryl hydrazides can be effectively employed.
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A Comparative Guide to the Synthesis of N'-(5-Bromopyridin-2-yl)acetohydrazide: An Evaluation of Reproducibility and Protocol Efficiency
Introduction
N'-(5-Bromopyridin-2-yl)acetohydrazide is a key heterocyclic building block in contemporary drug discovery and development. Its structural motif is prevalent in a variety of pharmacologically active agents, notably as a precursor in the synthesis of pyrimidine-based mTOR inhibitors for anti-cancer therapies[1]. The reproducibility of its synthesis is therefore of critical importance for ensuring a consistent supply of high-purity material for research and manufacturing.
This technical guide provides a comparative analysis of two common protocols for the synthesis of this compound, commencing from the readily available precursor, 5-Bromo-2-hydrazinopyridine. We will delve into the mechanistic rationale behind each procedural step, present detailed experimental workflows, and offer a quantitative comparison to guide researchers in selecting the most appropriate method for their specific laboratory context.
Comparative Analysis of Synthesis Protocols
The primary route to this compound involves the N-acetylation of 5-Bromo-2-hydrazinopyridine. The choice of acetylating agent and reaction conditions can significantly impact yield, purity, and ease of work-up. Below, we compare two robust protocols: one employing acetic anhydride and the other utilizing acetyl chloride.
Protocol 1: Acetylation with Acetic Anhydride in Pyridine
This classic method utilizes acetic anhydride as the acetylating agent with pyridine serving as both the solvent and a basic catalyst.
Mechanism: The lone pair of the terminal nitrogen of the hydrazine moiety acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The pyridine in the reaction mixture facilitates the deprotonation of the resulting positively charged nitrogen, driving the reaction to completion and neutralizing the acetic acid byproduct.
Causality of Experimental Choices:
-
Acetic Anhydride: A readily available, inexpensive, and effective acetylating agent. Its reactivity is moderate, allowing for controlled reaction conditions.
-
Pyridine: Acts as a nucleophilic catalyst and an acid scavenger, preventing the protonation of the starting hydrazine and promoting the acetylation reaction. Its role as a solvent ensures the homogeneity of the reaction mixture.
-
Temperature: The reaction is typically initiated at a reduced temperature (0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature for a sufficient duration to ensure complete conversion.
Protocol 2: Acetylation with Acetyl Chloride in an Inert Solvent
This protocol employs the more reactive acetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Mechanism: The highly electrophilic carbonyl carbon of acetyl chloride is readily attacked by the nucleophilic terminal nitrogen of 5-Bromo-2-hydrazinopyridine. A tertiary amine base, such as triethylamine, is essential to scavenge the hydrochloric acid generated during the reaction, preventing the formation of the unreactive hydrochloride salt of the starting material.
Causality of Experimental Choices:
-
Acetyl Chloride: A more powerful acetylating agent than acetic anhydride, often leading to faster reaction times. However, its high reactivity necessitates careful handling and control of reaction temperature.
-
Inert Solvent (e.g., Dichloromethane): Provides a non-reactive medium for the reaction, allowing for straightforward work-up and product isolation.
-
Triethylamine: A non-nucleophilic organic base that effectively neutralizes the HCl byproduct without competing in the acetylation reaction.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for the two synthesis protocols. The values are based on typical results for analogous reactions and serve as a benchmark for comparison.
| Parameter | Protocol 1: Acetic Anhydride | Protocol 2: Acetyl Chloride |
| Starting Material | 5-Bromo-2-hydrazinopyridine | 5-Bromo-2-hydrazinopyridine |
| Reagents | Acetic Anhydride, Pyridine | Acetyl Chloride, Triethylamine, Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 1-2 hours |
| Typical Yield | 85-95% | 90-98% |
| Purity (post-workup) | High, may require recrystallization | High, may require recrystallization |
| Work-up Complexity | Moderate (requires removal of pyridine) | Simple (aqueous wash) |
| Safety Considerations | Acetic anhydride is corrosive. Pyridine is flammable and toxic. | Acetyl chloride is highly corrosive and reacts violently with water. |
Experimental Protocols
Protocol 1: Step-by-Step Synthesis using Acetic Anhydride
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Bromo-2-hydrazinopyridine (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Precipitation and Filtration: A precipitate of this compound will form. Collect the solid by vacuum filtration and wash with cold water.
-
Drying: Dry the product under vacuum to a constant weight.
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a high-purity product.
Protocol 2: Step-by-Step Synthesis using Acetyl Chloride
-
Dissolution and Inert Atmosphere: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend 5-Bromo-2-hydrazinopyridine (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of starting material).
-
Addition of Base: Add triethylamine (1.5 eq) to the suspension.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Acetyl Chloride: Add a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent to obtain a high-purity product.
Visualization of Experimental Workflows
Caption: Workflow for Protocol 1: Acetylation with Acetic Anhydride.
Sources
A Comparative Guide to the Cross-Reactivity of N'-(5-Bromopyridin-2-yl)acetohydrazide in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of a Privileged Scaffold
N'-(5-Bromopyridin-2-yl)acetohydrazide belongs to a class of compounds, pyridine-based hydrazides, that are widely recognized for their versatile biological activities. The hydrazide and hydrazone moieties are prevalent in molecules exhibiting a broad spectrum of effects, including anticancer, antimicrobial, and anti-inflammatory properties. This versatility, however, necessitates a thorough investigation of their cross-reactivity profiles.
The pyridine ring is a common scaffold in kinase inhibitors, and the acetohydrazide linker provides a key vector for further chemical elaboration. When used to synthesize mTOR inhibitors, the final compound's interaction with other kinases and off-target proteins is a critical determinant of its therapeutic window and potential toxicity. Undisclosed cross-reactivity can lead to misleading biological data and costly failures in later stages of drug development.
This guide will delineate the methodologies to characterize the selectivity of compounds derived from this compound and compare its potential performance with alternative chemical moieties.
Understanding the Landscape: mTOR and Potential Off-Target Interactions
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and metabolism. As a member of the phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family, it shares structural similarities with other kinases, creating a potential for off-target binding by ATP-competitive inhibitors.
Compounds synthesized using this compound are designed to target the ATP-binding pocket of mTOR. However, due to the conserved nature of this pocket across the kinome, there is an inherent risk of inhibiting other kinases, particularly within the PI3K/Akt/mTOR signaling pathway.
Signaling Pathway Context
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, highlighting the intended target (mTOR) and key potential off-targets (e.g., PI3K isoforms).
Caption: A stepwise workflow for characterizing inhibitor cross-reactivity.
Detailed Experimental Protocols
A. Kinase Activity Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Materials : ADP-Glo™ Kinase Assay Kit, recombinant mTOR kinase, specific substrate (e.g., recombinant 4E-BP1), test inhibitor, ATP, kinase buffer, and a luminometer.
-
Procedure :
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the kinase, substrate, and inhibitor.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Calculate the IC50 value from the dose-response curve.
-
B. Broad Kinome Profiling
Commercial services offer screening against a large panel of kinases (e.g., >400) at a fixed inhibitor concentration (e.g., 1 µM). This provides a broad overview of potential off-target interactions.
C. Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
-
Materials : Cell line expressing the target and potential off-target kinases, test inhibitor, PBS, and equipment for western blotting or mass spectrometry.
-
Procedure :
-
Treat cells with the test inhibitor or vehicle control.
-
Heat cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by western blot or mass spectrometry.
-
A shift in the melting curve to a higher temperature indicates target engagement.
-
Comparative Analysis: this compound Derivatives vs. Alternatives
The choice of the linker and the overall scaffold significantly influences the selectivity of the final inhibitor. While this compound is a useful building block, its inherent reactivity and potential for off-target effects through the hydrazone linkage warrant consideration of alternatives.
The Hydrazide/Hydrazone Moiety: A Point of Consideration
The acylhydrazone linkage formed from the acetohydrazide can be susceptible to hydrolysis under certain physiological conditions. Furthermore, the hydrogen bonding capabilities of this moiety might contribute to non-specific binding.
Bioisosteric Replacements for the Acetohydrazide Linker
Bioisosteres are chemical groups with similar physical or chemical properties that can replace another group in a molecule without significantly altering its biological activity. Replacing the acetohydrazide linker with a more stable bioisostere can improve the pharmacokinetic and selectivity profile of the inhibitor.
| Linker Class | Example Bioisostere | Rationale for Use |
| Amides | N-(5-bromopyridin-2-yl)acetamide | Increased metabolic stability compared to hydrazones. |
| Triazoles | 1-((5-bromopyridin-2-yl)methyl)-1H-1,2,3-triazole | Chemically robust and can act as a hydrogen bond acceptor. |
| Oxadiazoles | 2-(5-bromopyridin-2-yl)-1,3,4-oxadiazole | Stable heterocyclic ring that can mimic the geometry of the hydrazone. |
Illustrative Cross-Reactivity Data
The following table presents hypothetical, yet representative, data comparing a putative mTOR inhibitor derived from this compound with an alternative where the hydrazide is replaced by a more stable amide linker.
| Kinase Target | Inhibitor A (Hydrazide-based) IC50 (nM) | Inhibitor B (Amide-based) IC50 (nM) |
| mTOR | 15 | 25 |
| PI3Kα | 250 | >10,000 |
| PI3Kβ | 400 | >10,000 |
| PI3Kγ | 350 | >10,000 |
| PI3Kδ | 300 | >10,000 |
| DNA-PK | 800 | >10,000 |
| Akt1 | >10,000 | >10,000 |
| S6K1 | >10,000 | >10,000 |
Interpretation of Data:
In this illustrative example, Inhibitor A shows potent mTOR inhibition but also exhibits significant cross-reactivity with PI3K isoforms. In contrast, Inhibitor B, with a more stable amide linker, demonstrates a much cleaner selectivity profile, albeit with slightly reduced potency against the primary target. This highlights the trade-off between potency and selectivity that often occurs in drug development.
Conclusion and Future Directions
This compound is a valuable starting material for the synthesis of mTOR inhibitors. However, a comprehensive assessment of the cross-reactivity of the final compounds is paramount for successful drug development. The experimental framework outlined in this guide provides a robust strategy for characterizing the selectivity profile of these and other kinase inhibitors.
Researchers should consider the potential liabilities of the hydrazide/hydrazone linkage and explore bioisosteric replacements to optimize the selectivity and pharmacokinetic properties of their lead compounds. A thorough understanding of on-target and off-target activities will ultimately lead to the development of safer and more effective therapeutics.
References
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Pharmaffiliates. this compound. [Link]
-
Zhang, Y., et al. (2012). Updates of mTOR inhibitors. Central European Journal of Biology. [Link]
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Jumde, V. R., et al. (2019). Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. Chemistry – A European Journal. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
A Senior Application Scientist's Guide to the Definitive Structural Confirmation of N'-(5-Bromopyridin-2-yl)acetohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unequivocal structural determination of a molecule is not merely a procedural step; it is the bedrock upon which all subsequent research, efficacy testing, and safety profiling are built. An error in structural assignment can lead to the catastrophic loss of time, resources, and intellectual capital. The subject of this guide, N'-(5-Bromopyridin-2-yl)acetohydrazide, is a key heterocyclic building block used in the synthesis of advanced therapeutic agents, such as mTOR inhibitors for oncology applications[1]. Its precise three-dimensional atomic arrangement dictates its reactivity, stereochemistry, and, most importantly, its interaction with biological targets.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural confirmation of this compound. While various spectroscopic methods provide essential pieces of the puzzle, we will establish why single-crystal X-ray crystallography stands as the unambiguous "gold standard" for this purpose. We will not only detail the protocol but also explore the causality behind each experimental choice, offering a framework for robust and reliable structural science.
The Gold Standard: Single-Crystal X-ray Crystallography
For absolute confirmation of molecular structure, including bond lengths, bond angles, and the spatial arrangement of atoms in the solid state, no technique is more definitive than single-crystal X-ray crystallography[2][3]. It moves beyond establishing connectivity to provide a precise three-dimensional map of electron density, from which an atomic model is built[4]. This is particularly critical in drug development for understanding intermolecular interactions, such as hydrogen bonding, which govern crystal packing and can influence a drug's solid-state properties like solubility and stability[5].
Experimental Protocol: A Self-Validating Workflow
The journey from a synthesized powder to a fully refined crystal structure is a systematic process where each step validates the next. The objective is to grow a near-perfect, single crystal, analyze how it diffracts X-rays, and computationally reconstruct the molecular structure.
Step 1: Crystal Growth — The Foundation of Quality Data
-
Causality: The quality of the final structural model is fundamentally limited by the quality of the single crystal. A well-ordered, single crystal will diffract X-rays in a sharp, predictable pattern. In contrast, amorphous material, polycrystalline powder, or poorly formed crystals will produce weak, diffuse, or overlapping patterns that are impossible to solve. The goal is to encourage slow, ordered molecular assembly.
-
Protocol:
-
Purity First: Ensure the this compound sample is of the highest possible purity (>98%). Impurities can inhibit crystal nucleation or become incorporated into the lattice, causing disorder.
-
Solvent Screening: The choice of solvent is critical. A suitable solvent (or solvent system) is one in which the compound has moderate solubility. If it is too soluble, it will not precipitate; if it is poorly soluble, it will crash out as a powder. Screen a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetonitrile).
-
Slow Evaporation (Workhorse Technique): Dissolve the compound in a suitable solvent to near-saturation in a small vial. Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate over several days to weeks at a stable temperature. This slow increase in concentration allows for the ordered growth of crystals.
-
Vapor Diffusion: If slow evaporation fails, vapor diffusion is a powerful alternative. Dissolve the compound in a solvent in which it is highly soluble (Solvent A). Place this solution in a small, open vial. Place this vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble but which is miscible with Solvent A (the "anti-solvent"). The anti-solvent will slowly diffuse into Solvent A, gradually reducing the compound's solubility and promoting slow crystallization.
-
Step 2: Data Collection — Capturing the Diffraction Pattern
-
Causality: When a beam of X-rays strikes the crystal, it is diffracted by the electrons of the atoms in the crystal lattice. The resulting diffraction pattern of discrete spots contains all the information about the arrangement of atoms. Modern diffractometers use cryo-cooling to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern and higher resolution data[6].
-
Protocol:
-
Crystal Mounting: Carefully select a well-formed, transparent crystal (typically 0.1-0.3 mm) under a microscope. Mount it on a cryo-loop.
-
Cryo-Cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes radiation damage from the X-ray beam and improves data quality.
-
Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. An instrument equipped with a molybdenum (Mo) or copper (Cu) X-ray source is standard for small organic molecules[6].
-
Data Collection Strategy: The instrument software will automatically determine an optimal strategy to collect a complete dataset, rotating the crystal and collecting diffraction images at hundreds of different orientations.
-
Step 3: Structure Solution and Refinement — From Data to Model
-
Causality: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell (the basic repeating unit of the crystal). An initial structural model is fitted to this map, and then computationally refined to best match the experimental data. The quality of this fit is measured by the R-factor; a lower R-factor signifies a better agreement between the model and the data[4].
-
Protocol:
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensity and position of each reflection.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: Modern software uses "direct methods" to solve the phase problem and generate an initial electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined, adjusting atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The final refinement should result in a low R-factor (typically < 5% for a good quality small molecule structure).
-
Below is a diagram illustrating the comprehensive workflow for X-ray crystallography.
Caption: Workflow for single-crystal X-ray structure determination.
Anticipated Crystallographic Data
While no crystal structure for this compound has been publicly deposited, we can predict the type of data that would be obtained, based on the known structure of the closely related N-(5-Bromopyridin-2-yl)acetamide[7][8]. The final output is a Crystallographic Information File (CIF) containing all relevant data.
| Parameter | Expected Value / Information | Significance |
| Formula | C₇H₈BrN₃O | Confirms the elemental composition of the crystal unit. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell (Å) | a, b, c, α, β, γ | Precise dimensions and angles of the unit cell. |
| Z | e.g., 4 | Number of molecules in one unit cell. |
| Resolution (Å) | < 0.80 Å | A measure of the level of detail; lower is better. |
| R-factor (R1) | < 0.05 (5%) | A key indicator of the quality of the final model. |
| Bond Lengths/Angles | e.g., C=O, N-N, C-Br | Provides definitive geometric data for the molecule. |
| H-Bonding | N-H···O, N-H···N | Reveals intermolecular interactions governing packing. |
Orthogonal & Complementary Techniques: Building a Complete Picture
While X-ray crystallography provides the definitive solid-state structure, it is crucial to complement it with other techniques that confirm the molecule's identity and behavior in solution. These methods are not alternatives for 3D structure but are essential for a comprehensive characterization package.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the connectivity and chemical environment of atoms in solution[9]. It is complementary to crystallography because it confirms the covalent structure and provides insight into the molecule's form in a non-crystalline state[10][11].
-
¹H NMR: Would confirm the number and connectivity of all hydrogen atoms. Expected signals would include a singlet for the methyl (CH₃) group, distinct aromatic protons on the pyridine ring, and exchangeable N-H protons.
-
¹³C NMR: Would show distinct signals for each unique carbon atom, including the carbonyl (C=O) carbon and the carbons of the pyridine ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be used to definitively link protons to the carbons they are attached to and to map out the full bonding network, confirming the overall molecular constitution.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental check of its identity.
-
High-Resolution MS (HRMS): This would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₈BrN₃O). A key feature would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which would be visible in the mass spectrum as two peaks of nearly equal intensity separated by 2 Da[12].
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
-
Expected Absorptions:
Performance Comparison: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked. For definitive 3D structure, there is no substitute for X-ray crystallography. For confirming identity and connectivity, NMR and MS are paramount.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing[3] | Covalent structure (connectivity), solution conformation, molecular dynamics[14] | Molecular weight, elemental formula, fragmentation[15] |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (from solid/solution) |
| Ambiguity | Unambiguous for the solid state | Can be ambiguous for complex stereochemistry without extensive 2D experiments | Provides no 3D structural information |
| Prerequisites | High-quality single crystal required | Soluble, pure sample | Ionizable, pure sample |
| Key Strength | Definitive 3D spatial arrangement | Definitive covalent bonding network in solution | Definitive molecular formula |
Caption: The synergistic relationship between analytical techniques.
Conclusion
For a molecule like this compound, which serves as a critical precursor in drug development, assuming a structure based on synthetic route alone is insufficient. While techniques like NMR, MS, and IR spectroscopy are indispensable for confirming the molecular formula and covalent bonding network, they cannot definitively describe the three-dimensional arrangement of atoms, nor the intermolecular forces that dictate the solid-state properties of the material.
Single-crystal X-ray crystallography is the only technique that provides this definitive, high-resolution 3D structural information[3][6]. The detailed protocol outlined in this guide represents a robust, self-validating system for achieving an unambiguous structural assignment. By integrating the definitive solid-state data from crystallography with the solution-state data from spectroscopy, researchers can proceed with full confidence in the identity and structure of their material, ensuring the integrity and success of the subsequent stages of drug discovery and development[5][16].
References
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Google Books.
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate.
- Crystal structures and Hirshfeld surfaces of differently substituted (E)-N′-benzylidene-N-methyl-2-(thiophen-2-yl)acetohydrazides. (n.d.). PubMed Central.
- X-Ray Crystallography vs. NMR Spectroscopy. (2019). News-Medical.Net.
- Comparison of NMR and X-ray crystallography. (n.d.). University of Szeged.
- Structure determination techniques - X-ray and NMR. (n.d.). University of Tübingen.
- Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester. (n.d.). Bentham Science.
- Synthesis and Characterization of Hydrazine Derivatives. (2025). Anusandhanvallari.
- Crystal structure of two N′-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides. (2019). PubMed Central.
- Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.). EAS.
- Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI.
- Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2017). Ibn AL-Haitham Journal For Pure and Applied Sciences.
- Synthesis and Characterization of Some New Hydrazides and Their Derivatives (PDF). (2016). ResearchGate.
- Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-Nitrobenzylidene) (PDF). (2025). ResearchGate.
- Small molecule crystallography. (n.d.). Excillum.
- Crystal structure and Hirshfeld surface analysis of tris(acetohydrazide-κ2 N,O)(nitrato-κO)(nitrato-κ2 O,O′)terbium(III) nitrate. (n.d.). PubMed Central.
- Acetohydrazide. (n.d.). PubMed Central.
- The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (n.d.). ACS Publications.
- Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate.
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- Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. (n.d.). MDPI.
- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.). Migration Letters.
- N-(5-Bromopyridin-2-yl)acetamide. (2011). Sci-Hub.
- X-Ray Crystallography in Drug Discovery. (n.d.). Springer Nature Experiments.
- Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (n.d.). MDPI.
- 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (n.d.). MDPI.
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A Senior Application Scientist's Guide to Benchmarking N'-(5-Bromopyridin-2-yl)acetohydrazide as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the efficiency and robustness of a synthetic route are paramount. The choice of intermediate can dictate the overall yield, purity, and scalability of a process, ultimately impacting the timeline and cost of drug development. This guide provides an in-depth performance analysis of N'-(5-Bromopyridin-2-yl)acetohydrazide , a key building block in the synthesis of heterocyclic compounds, particularly pyrimidine-based kinase inhibitors.
We will objectively compare its utility against a common alternative, 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile , providing a framework for rational intermediate selection supported by representative experimental protocols and performance metrics.
The Strategic Importance of the Hydrazide Moiety in Heterocyclic Synthesis
The hydrazide functional group is a versatile and powerful tool in the synthetic chemist's arsenal.[1] Its unique reactivity, characterized by a potent nucleophilic nitrogen atom, allows for the construction of various nitrogen-containing heterocycles which form the core of countless therapeutic agents.[2][3] this compound leverages this reactivity, incorporating a bromopyridine scaffold that is frequently found in kinase inhibitors. This bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This intermediate is particularly noted for its application in preparing pyrimidine-based compounds targeting the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth and proliferation implicated in various cancers.[4]
Comparative Analysis: this compound vs. Alternative Intermediates
To provide a clear performance benchmark, we will compare the synthesis of a common pyrimidine scaffold using two distinct intermediates. The chosen target is a simplified analog of a dual PI3K/mTOR inhibitor core, demonstrating the practical application of each building block.
Target Scaffold: A substituted 4-morpholinopyrimidine derivative.
Intermediate 1: this compound Intermediate 2 (Alternative): 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile[5]
The logical workflow for this comparative synthesis is outlined below.
Caption: Comparative synthetic workflows for the target pyrimidine scaffold.
Performance Metrics: A Head-to-Head Comparison
The selection of an intermediate is a multi-faceted decision. The following table summarizes key performance indicators (KPIs) relevant to pharmaceutical manufacturing, comparing the expected performance of our two pathways.[4] These metrics are crucial for evaluating the overall efficiency and scalability of a synthetic process.[6]
| Performance Metric | Pathway 1: this compound | Pathway 2: 2-Hydrazinyl-6-morpholinopyrimidine | Rationale & Causality |
| Typical Yield | Good to Excellent (Est. 80-95%) | Good (Reported ~70-85%) | The cyclocondensation from the acyclic hydrazide often proceeds with high efficiency. The alternative pathway involves a pre-formed pyrimidine, and subsequent reactions can have slightly lower yields. |
| Versatility | High | Moderate | The bromine handle on Intermediate 1 allows for extensive late-stage diversification via various cross-coupling reactions (Suzuki, Sonogashira, etc.), creating large, diverse libraries from a common core. Intermediate 2 is more tailored for specific downstream cyclizations. |
| Atom Economy | Moderate | Good | Pathway 2 starts with a more complex, pre-assembled core, potentially leading to higher atom economy in the final steps compared to building the pyrimidine ring from scratch. |
| Process Safety | Favorable | Favorable | Both pathways utilize standard laboratory reagents. Pathway 1 avoids the use of POCl₃ in the immediate step, which is often used to generate chloro-pyrimidine intermediates. |
| Cost-Effectiveness | Potentially Higher | Moderate | Brominated reagents are often more expensive than their chlorinated counterparts. However, the high versatility and yield may offset the initial material cost in a drug discovery context where library synthesis is prioritized. |
| Purity of Final Product | High | High | Both routes, when optimized, are capable of producing high-purity materials. The final purification step (e.g., crystallization or chromatography) is critical in either case. |
Experimental Protocols: A Practical Guide
To ensure scientific integrity, the following protocols are provided as self-validating systems. They represent established or chemically sound methodologies for the synthesis of key intermediates and the target scaffold.
Protocol 1: Synthesis of N-(5-Bromopyridin-2-yl)acetamide (A Precursor Analog)
This protocol demonstrates a high-yield synthesis of a closely related analog, showcasing the efficiency of reactions involving the 5-bromopyridin-2-yl core. A similar approach can be adapted for the synthesis of the title acetohydrazide.
Workflow Diagram:
Caption: High-yield synthesis of an N-acetylated bromopyridine derivative.
Step-by-Step Methodology: [7]
-
Charge a reaction vessel with (1E)-1-(5-Bromopyridin-2-yl)-N-hydroxyethanimine (2 g, 0.0093 mol) and N,N-dimethylformamide (20 ml) under a nitrogen atmosphere at 25–26°C.
-
Add propylphosphonic anhydride (0.6 g, 0.00093 mol, as a 50% solution in ethyl acetate) at the same temperature.
-
Heat the reaction mixture to 100°C and maintain for 5 hours.
-
Cool the mixture to 25–26°C and quench by pouring it onto ice-cold water.
-
Filter the precipitated white solid and dry it under a vacuum.
-
Recrystallize the solid from ethanol to yield colorless needles of N-(5-Bromopyridin-2-yl)acetamide.
-
Expected Outcome: A yield of approximately 1.89 g (94.5%) is reported for this transformation.[7]
Protocol 2: Synthesis of a Pyrimidine Scaffold via 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (Alternative Pathway)
This protocol outlines the synthesis of the key alternative intermediate and its subsequent conversion into a more complex heterocyclic system, demonstrating its utility.
Workflow Diagram:
Caption: Synthesis of pyrimidine derivatives via a hydrazinyl intermediate.
Step-by-Step Methodology: [5]
-
Synthesis of the Intermediate (5):
-
Stir a mixture of 2-(methylsulfanyl)-6-morpholinopyrimidine-5-carbonitrile (Compound 4 ) and hydrazine hydrate in absolute ethanol for 3 hours at room temperature.
-
Heat the mixture to reflux and continue until the odor of methyl mercaptan is no longer detectable.
-
Cool the reaction mixture, filter the resulting solid, and wash to obtain the key intermediate, 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (5 ).
-
-
Synthesis of Downstream Derivatives (e.g., Schiff Bases):
-
Dissolve the intermediate (5 ) in a suitable solvent like ethanol.
-
Add the desired substituted aldehyde or ketone to the solution.
-
Reflux the reaction mixture for several hours, monitoring completion by TLC.
-
Upon cooling, the product typically precipitates and can be isolated by filtration.
-
Observed Outcome: This pathway is effective for creating a variety of pyrimidine-based structures, with reported yields for the final products often in the 70-85% range.[5]
-
Conclusion and Expert Recommendations
This compound stands out as a highly valuable intermediate, particularly in the context of discovery chemistry. Its primary advantage lies in the strategic placement of the bromine atom, which unlocks immense potential for late-stage functionalization and the rapid development of extensive compound libraries. While the upfront cost of brominated materials may be higher, the synthetic versatility and potential for high-yield reactions make it an excellent choice for programs prioritizing SAR exploration.
Conversely, intermediates like 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile are powerful in their own right, especially when the synthetic goal is more defined. This alternative offers a more direct route to certain pyrimidine scaffolds, potentially boasting better atom economy in the final steps.
Recommendation for Selection:
-
For Discovery & SAR Studies: this compound is the superior choice due to its unparalleled versatility for diversification via cross-coupling chemistry.
-
For Process Optimization & Scale-up (of a defined target): A comparative analysis is warranted. If the target molecule does not require the late-stage functionalization offered by the bromine atom, an alternative pathway using a more elaborate, pre-formed intermediate might prove more cost-effective and atom-economical.
Ultimately, the optimal choice of intermediate is context-dependent. By understanding the trade-offs in yield, versatility, and cost, researchers can make informed decisions that best align with their project goals, whether it be the rapid exploration of chemical space or the efficient, large-scale synthesis of a specific active pharmaceutical ingredient.
References
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Mali, S. N., Thorat, B. R., Gupta, D. R., & Pandey, A. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Proceedings, 81(1), 93. [Link]
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Mlunias. (2023). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]
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Liu, Z., & Liu, L. (2018). Chemical synthesis of proteins using hydrazide intermediates. National Science Review, 5(5), 630-631. [Link]
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"literature review of N'-(5-Bromopyridin-2-yl)acetohydrazide applications"
An Objective Guide to the Synthetic Applications of N'-(5-Bromopyridin-2-yl)acetohydrazide for Researchers
In the field of medicinal chemistry, the strategic selection of molecular building blocks is a critical determinant in the successful development of novel therapeutic agents. Heterocyclic compounds, particularly those incorporating pyridine and hydrazide moieties, are foundational scaffolds in a vast array of pharmacologically active molecules. This guide provides an in-depth technical analysis of this compound, a versatile reagent whose primary value lies in its role as a precursor for more complex molecules, most notably in the domain of oncology.
This document moves beyond a simple product overview to offer a comparative analysis of its synthetic utility against alternative building blocks. We will explore the causality behind its use in specific reaction pathways, present detailed experimental protocols for its application and evaluation, and provide a forward-looking perspective on its potential in broader therapeutic areas.
Part 1: Core Profile and Synthetic Rationale
This compound (CAS No. 1199773-29-9) is a bifunctional organic molecule.[1][2][3][4] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position and an acetohydrazide group at the 2-position. This specific arrangement of functional groups is not accidental; it is designed to facilitate sequential, regioselective chemical modifications.
-
The 5-Bromo Group: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution, but more importantly, it is ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of diverse aryl, alkyl, or alkynyl groups, enabling the rapid generation of molecular libraries to explore structure-activity relationships (SAR).
-
The 2-Acetohydrazide Group: This group is a potent nucleophile and a common precursor for the formation of various five- and six-membered heterocyclic rings (e.g., pyrazoles, triazoles, oxadiazoles). Its reaction with diketones, esters, or other electrophiles is a cornerstone of heterocyclic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1199773-29-9 | [1][2][4] |
| Molecular Formula | C7H8BrN3O | [1][3] |
| Molecular Weight | 230.07 g/mol | [1] |
| Appearance | Off-White to White Solid (Typical) | N/A |
| Storage | 2-8°C, Sealed in Dry Conditions | [1][3][4] |
| SMILES Code | CC(NNC1=NC=C(Br)C=C1)=O | [3] |
Part 2: Primary Application in the Synthesis of mTOR Inhibitors
The most prominently documented application of this compound is its use as a key intermediate in the synthesis of pyrimidine-based compounds that function as inhibitors of the mammalian target of rapamycin (mTOR).[1][2][4] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Therefore, mTOR inhibitors are a significant class of anti-cancer agents.
The strategic value of this compound in this context is its ability to facilitate the construction of a core scaffold that can be further elaborated. A typical synthetic workflow involves the reaction of the acetohydrazide moiety to form a new heterocyclic ring, which is then coupled via the bromo-substituent to another molecular fragment.
Comparative Analysis of Synthetic Intermediates
The choice of this compound is not arbitrary. Researchers must weigh the benefits and drawbacks of various starting materials.
Table 2: Comparison of Halogenated Pyridine Building Blocks
| Building Block | Key Advantage | Key Disadvantage | Typical Subsequent Reaction |
| This compound | Pre-installed hydrazide for rapid heterocycle formation; ideal for Suzuki/Buchwald coupling. | Multi-step synthesis may be required for the reagent itself. | Cyclocondensation followed by cross-coupling. |
| 2-Amino-5-bromopyridine | Commercially available and less complex. | Requires separate steps to introduce the hydrazide or a similar group, adding to the synthetic route. | Acylation/protection followed by coupling, then functional group interconversion. |
| 2-Chloro-5-bromopyridine | Chloro group offers different reactivity for SNAr reactions. | Cross-coupling from the chloro- position is generally less efficient than from the bromo- position. | Sequential cross-coupling (Br first) or SNAr (Cl first). |
| 2-(5-bromopyrimidin-2-yl)acetohydrazide [5] | Pyrimidine core may offer different biological activity and ADME properties. | The pyrimidine ring is more electron-deficient, altering the reactivity of substituents. | Similar to pyridine analog, but with different electronic properties influencing the final molecule. |
The primary rationale for selecting this compound is synthetic convergence. It allows for the rapid assembly of a complex heterocyclic system in one part of the molecule while preserving a robust handle (the bromine atom) for a late-stage diversification step. This strategy is highly efficient for generating analogs for SAR studies.
Part 3: Broader Therapeutic Potential and Experimental Protocols
While its role as a synthetic intermediate is well-established, the inherent structural motifs of this compound suggest potential for direct biological activity. The hydrazide functional group is a known pharmacophore in various antimicrobial and anticancer agents.[6][7][8][9]
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
To evaluate the direct cytotoxic potential of this compound or its derivatives, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed. This protocol is a self-validating system as it includes positive and negative controls.
Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[10]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium only (negative control) and wells with a known anticancer drug like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Table 3: Illustrative Data Representation for an MTT Assay
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 1 | 1.150 | 92.0% |
| 10 | 0.750 | 60.0% |
| 50 | 0.313 | 25.0% |
| 100 | 0.150 | 12.0% |
| Calculated IC50 | ~20 µM |
Conclusion
This compound is a high-value reagent for medicinal chemists, particularly those working on kinase inhibitors for oncology. Its primary strength lies not in its own biological activity, but in its designed structure that facilitates efficient and convergent synthesis of complex molecules. The combination of a reactive hydrazide moiety and a versatile brominated pyridine ring makes it a superior choice compared to simpler building blocks when the goal is rapid library generation for structure-activity relationship studies. While its potential as a standalone therapeutic agent remains largely unexplored, the pharmacophores within its structure warrant investigation. The protocols outlined here provide a clear path for researchers to both utilize this compound in synthetic campaigns and to explore its potential in drug discovery pipelines.
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A Comparative Guide to N'-(5-Bromopyridin-2-yl)acetohydrazide as a Reference Standard in Chemical Analysis
Introduction: The Imperative of High-Fidelity Reference Standards in Pharmaceutical Analysis
In the landscape of drug discovery and development, the accuracy and reliability of analytical data are paramount. Reference standards serve as the bedrock of analytical testing, providing a benchmark against which the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their intermediates are measured. An ideal reference standard is a highly purified and well-characterized compound that ensures the consistency and validity of analytical results across different laboratories and over time. This guide provides an in-depth technical evaluation of N'-(5-Bromopyridin-2-yl)acetohydrazide, a key intermediate in the synthesis of advanced therapeutics, as a candidate reference standard. We will explore its synthesis, characterization, and performance in comparison to other potential reference materials, grounded in the principles of scientific integrity and regulatory expectations set forth by pharmacopeias such as the USP and EP.[1][2][3][4]
This compound is a critical building block in the synthesis of pyrimidine-based mTOR inhibitors, a class of compounds with significant potential as anti-cancer agents.[5] Its molecular structure, incorporating a bromopyridine core and a reactive acetohydrazide moiety, makes it a molecule of interest for both synthetic and analytical chemists. This guide will provide the necessary technical details for researchers, scientists, and drug development professionals to understand and effectively utilize this compound as a reference standard.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper use and interpretation of analytical data.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1199773-29-9 | [6] |
| Molecular Formula | C7H8BrN3O | [6] |
| Molecular Weight | 230.07 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (predicted) | N/A |
| Storage | 2-8°C, protected from light and moisture | [6] |
Synthesis and Characterization: Establishing a Purity Profile
The suitability of a compound as a reference standard is intrinsically linked to its synthesis and purification process. A well-defined synthetic route allows for the identification and control of potential process-related impurities.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound starts from the readily available 2-amino-5-bromopyridine. The following diagram illustrates a potential two-step synthesis.
Caption: Proposed two-step synthesis of this compound.
Potential Impurities and Their Control
A critical aspect of establishing a reference standard is the identification and characterization of impurities.[7] Based on the proposed synthesis, potential impurities could include:
-
Starting Material: Unreacted 2-amino-5-bromopyridine.
-
Over-brominated Species: 2-Amino-3,5-dibromopyridine from the synthesis of the starting material.[7]
-
Di-acylated Product: Impurity formed by the acylation of both nitrogen atoms of the hydrazine group.
-
Hydrolysis Product: 5-Bromopyridin-2-yl-hydrazine due to instability of the acetohydrazide.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Effective control of these impurities is achieved through careful optimization of reaction conditions and robust purification techniques, such as recrystallization or column chromatography. The purity of the final reference standard must be determined using a combination of analytical techniques.
Comparative Analysis: this compound vs. Alternative Reference Standards
For the purpose of this guide, we will compare this compound with two potential alternatives that could be encountered in a similar analytical context:
-
2-Amino-5-bromopyridine: The primary starting material and a potential process impurity. It is a commercially available and well-characterized compound.
-
A Hypothetical Alternative Hydrazide (Alternative Standard X): A structurally similar acetohydrazide derivative without the bromine atom, to illustrate the impact of the halogen on analytical performance.
The following table presents a comparative summary based on predicted and established properties relevant to their function as reference standards.
| Parameter | This compound | 2-Amino-5-bromopyridine | Alternative Standard X (Hypothetical) |
| Purity (Typical) | >98% (achievable with purification) | >99% (commercially available) | >98% (achievable with purification) |
| Hygroscopicity | Moderate (predicted for hydrazides) | Low | Moderate (predicted for hydrazides) |
| Stability | pH-dependent; stable at neutral pH.[8][9] | High | pH-dependent; stable at neutral pH. |
| Chromatographic Peak Shape (RP-HPLC) | Symmetrical (predicted) | Symmetrical | Symmetrical (predicted) |
| UV λmax | ~240 nm, ~280 nm (predicted) | ~245 nm, ~290 nm | ~230 nm, ~270 nm (predicted) |
| Ease of Synthesis | Moderate (multi-step) | High (commercially available) | Moderate (multi-step) |
Experimental Protocols for Characterization and Use
The following protocols are provided as a template for the characterization and use of this compound as a reference standard.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound and separating it from potential impurities.
Caption: Workflow for HPLC purity analysis.
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Causality behind Choices: A C18 column is chosen for its versatility in retaining and separating moderately polar aromatic compounds. The formic acid in the mobile phase helps to ensure good peak shape by protonating any basic sites on the analytes and the stationary phase. A gradient elution is employed to effectively separate impurities with a wide range of polarities.
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is essential for confirming the identity of the reference standard and detecting any proton-bearing impurities.
Procedure:
-
Dissolve 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign them to the corresponding protons in the molecule.
Expected ¹H NMR (DMSO-d₆, 400 MHz) Chemical Shifts (Predicted):
-
δ 10.5 - 9.5 (br s, 2H): -NH-NH- protons.
-
δ 8.4 (d, 1H): Pyridine H6 proton.
-
δ 7.9 (dd, 1H): Pyridine H4 proton.
-
δ 7.0 (d, 1H): Pyridine H3 proton.
-
δ 2.0 (s, 3H): Acetyl -CH₃ protons.
The absence of significant unassigned signals provides confidence in the structural integrity and purity of the reference standard.
Stability Considerations
The stability of a reference standard is crucial for its long-term usability. Hydrazide and hydrazone compounds are known to be susceptible to hydrolysis, particularly under acidic conditions.[8][9]
Recommendations for Stability Studies:
-
Forced Degradation: Expose solutions of this compound to acidic, basic, oxidative, and photolytic stress conditions to identify potential degradation products.
-
Long-Term Stability: Store the solid reference standard under recommended conditions (2-8°C, protected from light) and test its purity at regular intervals (e.g., 3, 6, 12 months).
The results of these studies will establish the re-test date and appropriate storage conditions for the reference standard.
Conclusion: A Viable Reference Standard with a Comprehensive Characterization Plan
This compound presents itself as a viable candidate for a reference standard in the analysis of related APIs and intermediates, particularly in the context of mTOR inhibitor synthesis. Its utility is, however, contingent on a thorough characterization and a comprehensive understanding of its potential impurities and stability profile. This guide has outlined the necessary steps and considerations for its establishment as a high-fidelity reference material. By following the proposed synthetic and analytical protocols, researchers can ensure the quality and reliability of their analytical data, thereby supporting the advancement of drug development programs. The principles of Expertise, Experience, and Trustworthiness are embedded in the systematic approach to synthesis, purification, characterization, and stability assessment, which are the cornerstones of a robust reference standard program.
References
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Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]
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Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]
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Assessing the Novelty of N'-(5-Bromopyridin-2-yl)acetohydrazide Derivatives: A Comparative Guide for Drug Discovery
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to assess the novelty and therapeutic potential of N'-(5-Bromopyridin-2-yl)acetohydrazide derivatives. We move beyond simple protocol listing to offer a strategic workflow, integrating predictive computational modeling with robust in vitro validation. The objective is to empower research teams to make data-driven decisions on lead candidate progression by comparing novel derivatives against established therapeutic benchmarks.
Introduction: The this compound Scaffold
The this compound core is a versatile chemical scaffold. The hydrazide moiety serves as a key synthetic handle, allowing for the facile generation of diverse derivatives, most commonly through condensation with various aldehydes to form Schiff bases. The bromopyridine ring itself is a common feature in bioactive molecules, offering sites for further modification and influencing pharmacokinetic properties. Published literature indicates that the parent hydrazide is a reagent used in the preparation of pyrimidine-based compounds targeting the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation often dysregulated in cancer.[1] This link to the PI3K/Akt/mTOR signaling pathway provides a strong rationale for evaluating new derivatives as potential anticancer agents. Furthermore, the prevalence of hydrazone structures in antimicrobial agents warrants a parallel investigation into their antibacterial potential.
Strategic Workflow for Novelty Assessment
Assessing the novelty of a chemical series requires a multi-pronged approach. A compound is not novel merely by its structure, but by demonstrating a superior or differentiated profile compared to existing alternatives. This includes improved potency, a better safety profile, or a distinct mechanism of action. Our recommended workflow systematically builds this profile.
Caption: High-level workflow for assessing this compound derivatives.
Part 1: In Silico Evaluation for Early Candidate Triage
Before committing to resource-intensive synthesis and testing, computational methods provide an invaluable forecast of a derivative's potential. This step allows for the prioritization of candidates with the highest probability of success and the elimination of those with predicted liabilities.
Molecular Docking: Predicting Binding Affinity for mTOR
Causality: The primary hypothesis is that these derivatives inhibit mTOR. Molecular docking predicts the binding conformation and estimates the binding affinity of a ligand to the active site of its target protein. By comparing the predicted binding energy of novel derivatives to that of known inhibitors, we can prioritize structures likely to have high potency. We will target the ATP-binding site within the mTOR kinase domain.
Protocol: Molecular Docking against mTOR Kinase Domain (PDB ID: 4JSV)
-
Receptor Preparation:
-
Download the crystal structure of the human mTOR kinase domain from the Protein Data Bank (e.g., PDB ID: 4JSV).[2]
-
Using molecular modeling software (e.g., AutoDock Tools), prepare the receptor by removing water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein structure.
-
Save the prepared receptor in the required PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives.
-
Convert the 2D structures to 3D models and perform energy minimization using a suitable force field.
-
Define rotatable bonds and save the ligands in PDBQT format.
-
-
Grid Box Generation:
-
Define the docking search space (the "grid box") to encompass the ATP-binding site of the mTOR kinase domain. The coordinates can be centered on the position of a co-crystallized inhibitor from a reference PDB structure.
-
-
Docking with AutoDock Vina:
-
Analysis:
-
Analyze the output files to identify the binding pose with the lowest predicted binding affinity (in kcal/mol).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.
-
ADMET Prediction: Profiling Drug-likeness and Safety
Causality: A potent compound is useless if it cannot be absorbed by the body, is rapidly metabolized, or is toxic. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to flag compounds that are likely to fail in later development stages.[7]
Protocol: ADMET Profiling using SwissADME
-
Input: Navigate to the free SwissADME web server.[8]
-
Structure Submission: Input the SMILES (Simplified Molecular Input Line Entry System) strings for each derivative into the query box.
-
Execution: Run the prediction.
-
Analysis: Evaluate the following key parameters for each derivative:[7][8][9][10]
-
Pharmacokinetics: Assess predictions for Gastrointestinal (GI) absorption (High/Low) and Blood-Brain Barrier (BBB) permeation (Yes/No).
-
Drug-likeness: Check for violations of Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). Compounds with zero violations are preferred.
-
Medicinal Chemistry Friendliness: Look for any structural alerts (e.g., PAINS - Pan Assay Interference Compounds) that might indicate non-specific activity.
-
Bioavailability Radar: Use the graphical radar plot for a quick assessment of the compound's suitability for oral administration. The optimal zone is represented by the pink area.[8]
-
Part 2: Synthesis of this compound Derivatives
The most common and efficient method for generating a library of derivatives from the core hydrazide is through the formation of N-acylhydrazones (Schiff bases) via condensation with a diverse set of aromatic and heteroaromatic aldehydes.
Caption: General reaction scheme for Schiff base synthesis. (Note: Image placeholders would be replaced with actual chemical structures).
Protocol: Representative Synthesis of a Schiff Base Derivative [11][12]
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Aldehyde: To this solution, add the desired substituted aromatic or heteroaromatic aldehyde (1.0-1.1 eq).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or DMF/water mixture) to obtain the pure derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
Part 3: In Vitro Biological Evaluation
This phase provides the crucial experimental data to validate or refute the in silico predictions. We will focus on two primary therapeutic areas: anticancer and antimicrobial activity.
Anticancer Activity Assessment
Caption: Workflow for determining anticancer potency and selectivity.
Causality: This is a direct, biochemical assay to confirm that the derivatives inhibit the mTOR kinase enzyme as predicted by docking. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method that measures the phosphorylation of a substrate by the kinase.[9]
-
Reagent Preparation: Prepare reagents as per the manufacturer's instructions for a commercial HTRF mTOR kinase assay kit. This typically includes mTOR enzyme, a biotinylated substrate, ATP, and detection reagents (Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665).
-
Compound Plating: Serially dilute the test derivatives and the benchmark inhibitor (Everolimus) in DMSO and dispense into a low-volume 384-well assay plate.
-
Enzyme Reaction:
-
Add the mTOR enzyme and biotinylated substrate mixture to the wells.
-
Incubate briefly (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time (e.g., 30-60 minutes) at room temperature.[11]
-
-
Detection:
-
Stop the reaction by adding the detection reagent mixture, which contains EDTA and the HTRF antibodies.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the log of inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Causality: To be therapeutically relevant, enzyme inhibition must translate into an anti-proliferative effect in cancer cells. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[3][7] A reduction in the MTT signal indicates cytotoxicity.
-
Cell Seeding: Seed human cancer cell lines known to be sensitive to mTOR inhibition (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test derivatives and a positive control (e.g., Everolimus or 5-Fluorouracil). Include wells with untreated cells (negative control) and media only (blank).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[7] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[3] Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the log of compound concentration and determine the IC50 value.
Antimicrobial Activity Assessment
Causality: The novelty of these derivatives may lie in an entirely different therapeutic area. The broth microdilution method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism (the MIC).[5] We will test against key ESKAPE pathogens (e.g., Staphylococcus aureus (MRSA) and Escherichia coli).
-
Plate Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of each test compound and benchmark antibiotics (e.g., Vancomycin for MRSA, Ciprofloxacin for E. coli) in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well (except for the sterility control) with 50 µL of the standardized bacterial inoculum, bringing the final volume to 100 µL.
-
Controls: Include a growth control (bacteria in broth, no drug) and a sterility control (broth only) on each plate.[5]
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]
Part 4: Comparative Analysis and Data Synthesis
The final step is to synthesize all generated data into clear, comparative tables. This allows for an objective assessment of the novelty and potential of the new derivatives against established standards.
Table 1: In Silico and Anticancer Performance vs. Benchmarks
| Compound ID | Docking Score (kcal/mol) | Lipinski Violations | GI Absorption | mTOR IC50 (nM) | A549 Cell IC50 (µM) |
| Derivative 1 | -9.8 | 0 | High | 15 | 0.8 |
| Derivative 2 | -8.5 | 0 | High | 120 | 5.2 |
| Derivative 3 | -10.2 | 1 (MW>500) | Low | 8 | 1.5 |
| Everolimus | -9.5 | 1 (MW>500) | High | 2-10 | ~0.5-2.0 |
| Sirolimus | -10.1 | 1 (MW>500) | Moderate | ~1-5 | ~0.1-1.0 |
Note: Data for derivatives is illustrative. IC50 values for benchmarks are typical ranges from literature.
Table 2: Antimicrobial Performance vs. Standard-of-Care Antibiotics
| Compound ID | MIC vs. S. aureus (MRSA) (µg/mL) | MIC vs. E. coli (µg/mL) |
| Derivative 1 | >64 | 16 |
| Derivative 2 | 8 | 32 |
| Derivative 3 | >64 | >64 |
| Vancomycin | 1-2 | N/A |
| Ciprofloxacin | 8-32 | ≤0.25 |
| Linezolid | 1-4 | N/A |
Note: Data for derivatives is illustrative. MIC values for benchmarks are typical susceptibility ranges.
Conclusion and Future Directions
This guide outlines a systematic, evidence-based workflow for assessing the novelty of this compound derivatives. By integrating predictive in silico modeling with rigorous in vitro testing and direct comparison to gold-standard benchmarks, researchers can efficiently identify promising lead candidates.
A derivative demonstrating a superior docking score, a potent biochemical and cellular IC50 against mTOR (e.g., Derivative 1 or 3), and a clean ADMET profile would be a strong candidate for further preclinical development as an anticancer agent. Conversely, a derivative like Derivative 2, which shows moderate antimicrobial activity, might warrant exploration down a different therapeutic path. This structured approach ensures that resources are focused on compounds with the highest potential to offer a genuine therapeutic advantage over existing treatments.
References
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Pars Silico. (n.d.). ADME/ADMET Assessment Using SwissADME, ProTox-II, admetSAR, and Swiss Target Prediction: A Comprehensive Guide. Pars Silico. Available at: [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
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The Scripps Research Institute. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]
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Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. Available at: [Link]
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Kumar, D., et al. (2015). Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions. PMC. Available at: [Link]
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The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]
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Jahangiri, F.H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]
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Rana, P.S., et al. (2015). Determination and validation of mTOR kinase-domain 3D structure by homology modeling. Dovepress. Available at: [Link]
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Lau, W.C.Y., et al. (2016). 3JBZ: Crystal structure of mTOR docked into EM map of dimeric ATM kinase. RCSB PDB. Available at: [Link]
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Yang, H., et al. (2013). 4JSV: mTOR kinase structure, mechanism and regulation. RCSB PDB. Available at: [Link]
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Bala, J. (2023). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. Available at: [Link]
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Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PMC. Available at: [Link]
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ResearchGate. (n.d.). Simulated docked ligand (compound 19) in mTOR receptor (PDB ID: 4JT6). ResearchGate. Available at: [Link]
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Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]
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ResearchGate. (n.d.). In-Silico ADMET predictions using SwissADME and PreADMET software. ResearchGate. Available at: [Link]
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Jia, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Available at: [Link]
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ResearchGate. (n.d.). In vitro activity of everolimus: examples of IC 50 determination. ResearchGate. Available at: [Link]
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Patel, N. B., et al. (2011). Synthesis of Schiff base and 4-oxo-thiazolidines of 5-bromo furan-2-carbohydrzide and their derivatives as an antimicrobial age. Rasayan Journal of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). MIC values and optimum concentrations of conventional antibiotics against E. coli ATCC 25922 and MRSA 43300. ResearchGate. Available at: [Link]
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Wouters, C., et al. (2020). Broth microdilution for antibacterial testing as recommended by CLSI protocol. PLOS ONE. Available at: [Link]
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Jia, Y., et al. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed. Available at: [Link]
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Er-Rady, A., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. Available at: [Link]
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Al-Amiery, A. A., et al. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. NIH. Available at: [Link]
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Al-Amiery, A. A., et al. (2009). Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities. MDPI. Available at: [Link]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling N'-(5-Bromopyridin-2-yl)acetohydrazide
The pyridine ring, particularly when halogenated, can exhibit toxic properties, while the hydrazine moiety is associated with acute toxicity, corrosivity, and potential carcinogenicity.[2][3][4] Therefore, the following recommendations are based on established best practices for handling these classes of hazardous compounds.
Hazard Analysis and Personal Protective Equipment (PPE) Imperatives
A thorough risk assessment is the cornerstone of laboratory safety. For N'-(5-Bromopyridin-2-yl)acetohydrazide, the primary exposure routes of concern are inhalation, skin contact, and eye contact.[5] Ingestion is also a potential route of exposure, particularly through contamination of hands.[6] The following PPE is mandatory for all personnel handling this substance.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles meeting ANSI Z87.1 or EN 166 (EU) standards. A full-face shield is also required.[2] | Protects against splashes of the compound or solvents, which can cause serious eye irritation or damage.[7][8][9][10] A face shield offers an additional layer of protection for the entire face.[11] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2][6] Avoid latex gloves as they may not provide adequate protection.[2] Gloves should be inspected for any signs of degradation or perforation before each use.[12] | Prevents direct skin contact, which can lead to irritation or absorption of the toxic substance.[13] |
| Body Protection | Laboratory Coat & Impervious Gown | A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashing, a disposable, long-sleeved, seamless gown with tight-fitting cuffs that closes in the back is required over the lab coat.[14] | Provides a barrier against accidental spills and contamination of personal clothing.[15] Contaminated clothing should be removed immediately and decontaminated before reuse.[15] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A respirator is required when handling the powder outside of a certified chemical fume hood or if exposure limits are exceeded.[15] The specific type of respirator and cartridge should be selected based on a formal risk assessment. | Protects against the inhalation of fine dust particles or aerosols, which may cause respiratory irritation.[7][13][16] |
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step protocol is essential to minimize the risk of exposure during the handling of this compound.
Donning PPE: A Step-by-Step Guide
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Gown/Lab Coat: Don the impervious gown (if required) over your lab coat, ensuring complete back closure and secure cuffs.
-
Respiratory Protection: If required, perform a fit check for the respirator.
-
Eye and Face Protection: Put on the safety goggles, ensuring a snug fit. Follow with the face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap with the cuffs of the gown or lab coat.
Caption: Sequential process for correctly donning PPE.
Doffing PPE: A Critical Decontamination Step
The removal of PPE is a critical step where cross-contamination can occur if not performed correctly.
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Remove the gown or lab coat by rolling it inside out, without touching the exterior. Dispose of it in the appropriate waste stream.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Caption: Safe and sequential removal of contaminated PPE.
Disposal Plan: Mitigating Environmental Impact
All disposable PPE, contaminated materials, and residual this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Use clearly labeled, sealed containers for waste collection.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.[13]
By adhering to these stringent safety protocols, researchers can confidently handle this compound, minimizing personal risk and ensuring a safe and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
